Gliovirin
Description
Structure
2D Structure
Properties
Molecular Formula |
C20H20N2O8S2 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.01,11.03,5.03,9]octadec-6-ene-12,17-dione |
InChI |
InChI=1S/C20H20N2O8S2/c1-27-10-5-3-8(13(24)14(10)28-2)15-12-17(25)22-20(32-31-15,18(26)21-12)7-19-11(29-19)6-4-9(23)16(19)30-22/h3-6,9,11-12,15-16,23-24H,7H2,1-2H3,(H,21,26) |
InChI Key |
VZUFPCHAVLFFAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Gliovirin-Producing Strains of Gliocladium virens (Trichoderma virens)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gliovirin, a potent anti-oomycete secondary metabolite produced by specific strains of the fungus Gliocladium virens (now taxonomically classified as Trichoderma virens), holds significant promise for applications in agriculture and potentially as a scaffold for novel therapeutic agents. This technical guide provides a comprehensive overview of this compound-producing strains, including their classification, the biosynthetic pathway of this compound, detailed experimental protocols for its production and analysis, and insights into the regulatory networks governing its expression. This document is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this intriguing natural product.
Strain Classification and Characteristics
Strains of Gliocladium virens are broadly categorized into two distinct chemotypes based on their production of specific epipolythiodioxopiperazine (ETP) antibiotics.[1][2][3]
-
'P' Strains: These strains are characterized by the production of This compound and heptelidic acid.[1][2] They do not produce gliotoxin (B1671588). 'P' strains exhibit strong antagonistic activity against oomycete pathogens such as Pythium ultimum.[1][2][4]
-
'Q' Strains: These strains produce gliotoxin and its derivative, dimethylgliotoxin, but not this compound.[1][2] Their biocontrol activity is more pronounced against fungal pathogens like Rhizoctonia solani.[1][2]
It is important to note that no known strains of G. virens are capable of producing both this compound and gliotoxin.[1] Both 'P' and 'Q' strains are known to produce the antibiotics viridin (B1683569) and the phytotoxin viridiol.[1][2]
Biosynthesis of this compound
The production of this compound is orchestrated by a dedicated gene cluster, designated as the 'glv' cluster.
The glv Gene Cluster
Genomic studies of a 'P' strain of T. virens have led to the discovery of the this compound biosynthesis gene cluster, which comprises 22 genes.[3][5][6] A key enzyme within this cluster is a non-ribosomal peptide synthetase (NRPS), and the disruption of its corresponding gene has been shown to completely abolish this compound production.[3][5][6]
Putative Biosynthetic Pathway
While the precise enzymatic steps are still under investigation, a putative biosynthetic pathway for this compound has been proposed. This pathway shares similarities with the biosynthesis of gliotoxin, particularly in the initial formation of the diketopiperazine (DKP) core and the subsequent incorporation of sulfur atoms.[7]
Caption: Putative biosynthetic pathway for this compound.
Regulation of this compound Production
The biosynthesis of this compound is a tightly regulated process, with evidence pointing towards a complex interplay with other secondary metabolic pathways.
Role of Heptelidic Acid
Recent studies suggest that heptelidic acid, another secondary metabolite produced by 'P' strains, may act as a microbial hormone or signaling molecule that positively regulates the production of other secondary metabolites, including this compound.[8][9] Transcriptomic analysis of a mutant strain with a deleted heptelidic acid synthase gene (has1) revealed a significant downregulation of nine genes within the this compound biosynthesis cluster.[8] This indicates a hierarchical regulatory network where the heptelidic acid pathway influences the expression of the glv genes.[8][9] The mechanism may involve the specific inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), as T. virens possesses a heptelidic acid-insensitive GAPDH isoform that is associated with secondary metabolism.[8]
Caption: Proposed regulatory role of heptelidic acid.
Data Presentation: this compound Production and Activity
While precise volumetric yield data (e.g., mg/L) for this compound from G. virens cultures is not extensively reported in the literature, semi-quantitative data based on bioassays are available. These assays typically measure the diameter of the zone of inhibition against a susceptible target organism.
| Strain Type / Condition | Target Organism | Method | Result / Observation |
| Purified this compound (0.5 µg) | Pythium ultimum | Agar well diffusion assay | 12 mm zone of inhibition |
| G. virens 'P' Strains (e.g., G-4, G-9, G-12) on Millet | Pythium ultimum | Agar well diffusion assay of culture extract | 18-20 mm zone of inhibition |
| UV-induced mutant with enhanced this compound production | Pythium ultimum | In-culture antagonism | More inhibitory to P. ultimum than the parent isolate |
| UV-induced mutant deficient in this compound production | Pythium ultimum | In-culture antagonism | Overgrown by P. ultimum |
| Purified this compound | Rhizoctonia solani | Bioassay | Inactive |
Experimental Protocols
The following sections provide detailed methodologies for the cultivation of this compound-producing strains, strain improvement through mutagenesis, and the extraction, purification, and analysis of this compound.
Fungal Culturing for this compound Production
This protocol describes the liquid fermentation of G. virens 'P' strains for the production of this compound.[4][10]
Materials:
-
Potato Dextrose Agar (PDA) plates
-
Potato Dextrose Broth (PDB)
-
Sterile distilled water
-
Erlenmeyer flasks
-
Incubator shaker
Procedure:
-
Strain Maintenance: Maintain pure cultures of a known G. virens 'P' strain on PDA plates at 25°C. Subculture every 2-3 weeks.
-
Inoculum Preparation:
-
Flood a 7-10 day old sporulating culture on a PDA plate with 10 mL of sterile distilled water.
-
Gently scrape the surface with a sterile loop to dislodge the conidia.
-
Filter the suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the conidial concentration to approximately 1 x 106 conidia/mL using a hemocytometer.
-
-
Fermentation:
-
Inoculate 100 mL of sterile PDB in a 250 mL Erlenmeyer flask with 1 mL of the conidial suspension.
-
Incubate the flasks on a rotary shaker at 150 rpm and 25°C for 6-8 days in the dark.
-
Strain Improvement by UV Mutagenesis
This generalized protocol can be used to generate mutant strains with potentially altered this compound production.[1][2][11][12]
Materials:
-
Conidial suspension (from Protocol 5.1)
-
Sterile saline solution (0.85% NaCl)
-
Sterile petri dishes
-
UV crosslinker or germicidal lamp (254 nm)
-
PDA plates
-
Sterile velveteen cloth for replica plating (optional)
Procedure:
-
Preparation of Spore Suspension: Prepare a conidial suspension as described in Protocol 5.1, step 2. Wash the spores by centrifuging and resuspending the pellet in sterile saline solution. Adjust the concentration to 1 x 106 conidia/mL.
-
UV Exposure:
-
Pipette 5 mL of the spore suspension into a sterile glass petri dish (with the lid removed).
-
Place the dish on a shaker under the UV lamp to ensure even exposure.
-
Expose the suspension to UV radiation. The optimal exposure time needs to be determined empirically by creating a kill curve (testing various exposure times and plating dilutions to determine the time that results in ~95-99% mortality).
-
After exposure, keep the plates in the dark for 1-2 hours to prevent photoreactivation.
-
-
Screening for Mutants:
-
Plate serial dilutions of the irradiated spore suspension onto PDA plates.
-
Incubate at 25°C until colonies are well-formed.
-
Isolate individual colonies onto new PDA plates.
-
Screen the resulting mutant colonies for altered this compound production using a bioassay against P. ultimum or by analytical methods (Protocol 5.5). Mutants with larger or smaller zones of inhibition compared to the wild-type can be selected for further study.
-
Extraction of this compound
This protocol details the solvent extraction of this compound from the liquid culture.[13][14]
Materials:
-
G. virens culture broth (from Protocol 5.1)
-
Filter paper or centrifuge
-
Chloroform (B151607) or Ethyl Acetate (B1210297)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Harvesting: After the incubation period, separate the fungal mycelium from the culture broth by filtration through several layers of filter paper or by centrifugation (4000 x g for 15 minutes).
-
Liquid-Liquid Extraction:
-
Transfer the cell-free culture filtrate to a separatory funnel.
-
Extract the filtrate twice with an equal volume of chloroform or ethyl acetate. Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Combine the organic (lower chloroform or upper ethyl acetate) layers.
-
-
Drying and Concentration:
-
Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.
-
Concentrate the dried extract to dryness using a rotary evaporator at a temperature below 40°C.
-
The resulting residue is the crude this compound extract.
-
Purification of this compound by Column Chromatography
This is a general protocol for the purification of this compound from the crude extract using silica (B1680970) gel chromatography.
Materials:
-
Crude this compound extract (from Protocol 5.3)
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: Hexane (B92381), Chloroform, Ethyl Acetate, Methanol (B129727)
-
Test tubes for fraction collection
-
TLC plates for monitoring
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into the chromatography column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of chloroform and adsorb it onto a small amount of silica gel. After drying, carefully load this onto the top of the packed column.
-
Elution:
-
Elute the column with a solvent gradient of increasing polarity. Start with 100% hexane, followed by increasing concentrations of chloroform in hexane, then ethyl acetate in chloroform, and finally methanol in ethyl acetate.
-
Collect fractions of a fixed volume (e.g., 10-15 mL) in test tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) (as described in Protocol 5.5.1).
-
Pool the fractions that contain the compound corresponding to the Rf value of this compound and show a single spot on the TLC plate.
-
-
Final Concentration: Evaporate the solvent from the pooled fractions to obtain purified this compound.
Analysis and Quantification of this compound
TLC is a rapid method for the qualitative analysis of this compound in extracts.
Materials:
-
Silica gel TLC plates (GF254)
-
Developing tank
-
Solvent system: Chloroform:Acetone (70:30 v/v) or Ethyl Acetate
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Spot the crude extract or purified fractions onto the baseline of a TLC plate.
-
Develop the plate in a tank pre-saturated with the chosen solvent system.
-
After the solvent front reaches near the top, remove the plate and air dry.
-
Visualize the spots under a UV lamp. This compound can be identified by its characteristic Rf value.
While a specific validated method for this compound is not detailed in the literature, a method can be adapted from protocols for the related compound gliotoxin.[15][16]
Instrumentation & Conditions (Proposed):
-
HPLC System: With UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with Methanol:Water or Acetonitrile:Water. A starting point could be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at 254 nm or 273 nm.
-
Quantification: Based on a standard curve prepared from purified this compound of known concentrations.
MS is a powerful tool for the confirmation of this compound's identity.
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Key Identifier: this compound is characterized by a protonated adduct ion peak at m/z 481.6326 in high-resolution mass spectrometry.[2]
Experimental Workflow Visualization
The following diagram illustrates the overall workflow from strain selection to analysis of this compound.
Caption: Workflow from strain to analysis.
Conclusion
This compound remains a secondary metabolite of significant interest due to its potent and specific biological activity. The differentiation of G. virens into 'P' and 'Q' strains is fundamental to selecting appropriate isolates for this compound production. While quantitative production data remains sparse, the elucidation of the glv gene cluster and the emerging understanding of its regulation by other metabolic pathways, such as that of heptelidic acid, open new avenues for strain improvement and optimization of fermentation conditions. The protocols and data presented in this guide offer a solid foundation for researchers to further explore the chemistry, biology, and potential applications of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pacb.com [pacb.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cris.huji.ac.il [cris.huji.ac.il]
- 7. researchgate.net [researchgate.net]
- 8. Is heptelidic (koningic) acid a microbial hormone that regulates secondary metabolism in the biocontrol fungus Trichoderma virens? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Is heptelidic (koningic) acid a microbial hormone that regulates secondary metabolism in the biocontrol fungus Trichoderma virens? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enlightening Gliotoxin Biological System in Agriculturally Relevant Trichoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 15. Production of gliotoxin on natural substrates by Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Gliovirin: A Technical Guide to its Chemical Structure, Biological Activity, and Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gliovirin is a fungal metabolite belonging to the epipolythiodiketopiperazine (ETP) class of natural products. First isolated from the fungus Trichoderma virens (formerly Gliocladium virens), it exhibits a range of biological activities, including potent antifungal, antiparasitic, and anti-inflammatory properties. This document provides a comprehensive technical overview of the chemical structure of this compound, its biological activities with associated quantitative data, detailed experimental protocols for its isolation and characterization, the elucidation of its biosynthetic pathway, and its mechanism of action in inflammatory signaling.
Chemical Structure of this compound
This compound is a complex heterocyclic molecule characterized by a diketopiperazine core with a transannular disulfide bridge, a feature that is central to its biological activity.
-
IUPAC Name: (1R,3S,5S,8R,9S,13S,14R)-8-hydroxy-14-(2-hydroxy-3,4-dimethoxyphenyl)-4,10-dioxa-15,16-dithia-11,18-diazapentacyclo[11.3.2.0¹˒¹¹.0³˒⁵.0³˒⁹]octadec-6-ene-12,17-dione[1]
-
Canonical SMILES: COC1=C(C(=C(C=C1)C2C3C(=O)N4C(CC56C(O5)C=CC(C6O4)O)(C(=O)N3)SS2)O)OC[1]
Structural Features: this compound is classified as a diketopiperazine antibiotic.[1] Its intricate pentacyclic structure includes seven defined stereocenters, contributing to its specific biological interactions.[3] The presence of the disulfide bridge is a hallmark of the ETP class of fungal metabolites, which are known for their diverse and potent bioactivities.
Physicochemical and Biological Properties
This compound has been characterized by several physicochemical and biological parameters, which are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 247-249°C | [1] |
| Solubility | Soluble in Methanol, Ethanol, DMSO | [1][2] |
| Appearance | Crystal | [1] |
Table 2: Biological Activity of this compound
| Activity Type | Target | Metric | Value | Reference |
| Antifungal | Pythium ultimum | MIC | 60 ng/mL | [2] |
| Antiparasitic | Trypanosoma brucei brucei | IC₅₀ | 90 ng/mL | [2] |
| Anti-inflammatory | COX-2 Expression (TPA/ionomycin-induced) | IC₅₀ | 1 µM | [2] |
| Anti-inflammatory | IL-2 Protein Levels (in Jurkat cells) | IC₅₀ | 5.2 µM | [2] |
| Anti-inflammatory | TNF-α Promoter Activity | IC₅₀ | 0.21 - 2.1 µM |
Experimental Protocols
Isolation and Characterization of this compound
The original isolation and characterization of this compound were described by Howell and Stipanovic in 1983. The following protocol is a summary of their methodology.
-
Fungal Culture: Gliocladium virens is cultured in potato dextrose broth shake cultures.
-
Extraction: The culture filtrate is extracted with an organic solvent such as ethyl acetate (B1210297) to partition the secondary metabolites.
-
Purification: The crude extract is subjected to a series of chromatographic techniques, including column chromatography on silica (B1680970) gel and subsequent purification by high-performance liquid chromatography (HPLC) to yield pure this compound.
-
Structural Elucidation: The structure of the purified compound is determined using a combination of:
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
X-ray Crystallography: To determine the three-dimensional arrangement of atoms in the crystalline state, confirming the stereochemistry.
-
Discovery of the this compound Biosynthesis Gene Cluster
The gene cluster responsible for this compound biosynthesis was identified through a genomics-driven approach by Sherkhane et al. in 2017.[4]
-
Genome Sequencing: The whole genome of a this compound-producing "P" strain of Trichoderma virens was sequenced using modern high-throughput sequencing technologies.
-
Bioinformatic Analysis: The sequenced genome was analyzed using bioinformatics tools to identify putative secondary metabolite biosynthesis gene clusters. This involves searching for genes encoding key enzymes such as non-ribosomal peptide synthetases (NRPSs) and polyketide synthases (PKSs), which are often flanked by genes for tailoring enzymes (e.g., oxidases, methyltransferases). A novel 22-gene cluster was identified as the putative this compound (glv) cluster.[4]
-
Gene Knockout: To confirm the function of the identified gene cluster, a targeted gene knockout of the core NRPS gene within the cluster was performed. This is typically achieved using techniques like homologous recombination.
-
Metabolite Analysis: The wild-type and the NRPS-knockout mutant strains were cultured under conditions conducive to this compound production. The culture extracts were then analyzed by LC-MS/MS. The absence of this compound in the extract from the knockout mutant, in contrast to its presence in the wild-type extract, confirms the role of the gene cluster in this compound biosynthesis.[4]
Investigation of Anti-inflammatory Mechanism of Action
The study by Rether et al. (2007) elucidated the mechanism by which this compound inhibits TNF-α expression.
-
Cell Culture and Stimulation: Human cell lines, such as macrophages/monocytes and Jurkat T-cells, are cultured. To induce an inflammatory response, the cells are stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) or with a combination of 12-O-tetradecanoylphorbol-13-acetate (TPA) and ionomycin.
-
Treatment with this compound: The stimulated cells are treated with varying concentrations of this compound.
-
Measurement of Cytokine Production: The levels of TNF-α and IL-2 in the cell culture supernatants are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis of Gene Expression: The mRNA levels of TNF-α and IL-2 are measured using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are analyzed by Western blotting using antibodies specific for phosphorylated (activated) and total forms of key signaling proteins, such as extracellular signal-regulated kinase (ERK).
-
Transcription Factor Activity Assays: The activation of transcription factors like NF-κB and AP-1 is assessed using methods such as electrophoretic mobility shift assays (EMSA) or reporter gene assays where the promoter of a target gene (e.g., TNF-α) is linked to a reporter gene (e.g., luciferase).
Signaling Pathways and Workflows
Putative Biosynthesis Pathway of this compound
The biosynthesis of this compound is thought to proceed through a pathway analogous to that of the related compound, gliotoxin. This involves the initial formation of a diketopiperazine (DKP) scaffold from two amino acids, followed by a series of enzymatic modifications, including the crucial sulfur incorporation to form the disulfide bridge.
Experimental Workflow for Gene Cluster Discovery
The process of identifying the this compound biosynthetic gene cluster followed a logical progression from whole-organism genomics to specific gene function confirmation.
Mechanism of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α and IL-2. Specifically, it has been shown to inhibit the activation of the ERK MAP kinase pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigating the Role of TNF-α and IFN-γ Activation on the Dynamics of iNOS Gene Expression in LPS Stimulated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Gamma Interferon and Lipopolysaccharide Interact at the Level of Transcription To Induce Tumor Necrosis Factor Alpha Expression - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Diketopiperazine Antibiotic Gliovirin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gliovirin is a sulfur-containing diketopiperazine (DKP) antibiotic produced by the "P" strains of the fungus Trichoderma virens (also known as Gliocladium virens). As a member of the epipolythiodioxopiperazine (ETP) class of natural products, this compound exhibits potent and selective antifungal activity, particularly against oomycetes, a group of destructive plant pathogens. This technical guide provides a comprehensive overview of this compound, including its biosynthesis, mechanism of action, biological activity with quantitative data, and detailed experimental protocols relevant to its study. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Introduction
Diketopiperazines are a large and structurally diverse class of cyclic dipeptides produced by a wide range of organisms, including bacteria, fungi, and higher organisms.[1] They are known to exhibit a broad spectrum of biological activities, including antimicrobial, antiviral, antitumor, and immunomodulatory effects.[2] this compound is a notable member of the DKP family, distinguished by a unique disulfide bridge, which is a common feature of ETPs and crucial for their biological activity.[3][4] First isolated from Trichoderma virens, this compound has garnered significant interest for its potent and specific activity against the oomycete Pythium ultimum, a major cause of damping-off disease in seedlings.[5] This targeted activity makes this compound a promising candidate for the development of novel biofungicides.[6]
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Trichoderma virens.[6] The core of the molecule is a diketopiperazine scaffold, which is synthesized non-ribosomally by a non-ribosomal peptide synthetase (NRPS).[6][7]
The this compound Gene Cluster
The this compound biosynthesis (glv) gene cluster in T. virens is comprised of 22 genes.[6] The central enzyme is a multi-domain NRPS, which is responsible for the condensation of two amino acid precursors to form the DKP core. Disruption of this NRPS gene has been shown to eliminate this compound production.[6]
Putative Biosynthetic Pathway
The proposed biosynthetic pathway for this compound is analogous to that of the well-studied ETP, gliotoxin.[3][8] The key steps are believed to be:
-
DKP Formation: The NRPS enzyme catalyzes the formation of the diketopiperazine ring from two amino acid precursors.
-
Sulfur Incorporation: Sulfur atoms are incorporated into the DKP scaffold.
-
Disulfide Bridge Formation: An irregular disulfide bridge is installed, possibly through the migration of a hydroxyl group.[3]
Further research is needed to fully elucidate the specific enzymes and intermediates involved in each step of the this compound biosynthetic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. The Antibiotic Production Process: From Microbial Fermentation to Purification | MolecularCloud [molecularcloud.org]
- 3. researchgate.net [researchgate.net]
- 4. Gliotoxin, an Immunosuppressive Fungal Metabolite, Primes Plant Immunity: Evidence from Trichoderma virens-Tomato Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pacb.com [pacb.com]
- 7. researchgate.net [researchgate.net]
- 8. Integration of In Silico and In Vitro Analysis of Gliotoxin Production Reveals a Narrow Range of Producing Fungal Species - PMC [pmc.ncbi.nlm.nih.gov]
The Oomycete Antagonist: A Technical Guide to the Mechanism of Action of Gliovirin Against Pythium ultimum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gliovirin, a potent secondary metabolite produced by the fungus Trichoderma virens (formerly Gliocladium virens), exhibits highly specific and potent antagonistic activity against oomycetes, a class of destructive plant pathogens. Among these, Pythium ultimum, a causative agent of damping-off and root rot in a wide array of crops, is particularly susceptible. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action against P. ultimum. It consolidates available data on its antifungal activity, details relevant experimental methodologies, and visualizes the key biological pathways involved. While the precise molecular target of this compound remains an active area of research, this guide synthesizes existing knowledge to support further investigation and potential applications in agriculture and drug development.
Introduction
Pythium ultimum is a soil-borne oomycete that poses a significant threat to global agriculture, causing substantial economic losses through diseases such as damping-off and root rot in a vast range of host plants. The control of P. ultimum has traditionally relied on chemical fungicides, which raise environmental and resistance concerns. Biological control agents and their secondary metabolites offer a promising and sustainable alternative. This compound, a diketopiperazine antibiotic produced by certain strains of Trichoderma virens, has been identified as a powerful and specific inhibitor of P. ultimum.[1][2] This document serves as an in-depth technical resource, detailing the mechanism of action of this compound, its biosynthesis, and the experimental approaches used to characterize its activity.
Antifungal Activity of this compound against Pythium ultimum
This compound's primary mechanism of action against Pythium ultimum is direct antibiosis, where the compound inhibits the growth and development of the pathogen.[1] The activity of this compound is highly specific to oomycetes, with little to no effect on other fungal species.[1]
Quantitative Data
Precise quantitative data, such as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50) values for this compound against Pythium ultimum, are not extensively reported in the available scientific literature. However, semi-quantitative data from agar (B569324) diffusion assays consistently demonstrate its high potency.
| Compound | Concentration | Method | Result | Source |
| This compound | 0.5 µg | Agar Well Diffusion Assay | 12-mm clear zone of inhibition | [3] |
| Gliotoxin | 30 µg | Agar Well Diffusion Assay | 2.5-mm clear zone of inhibition | [3] |
| Viridin | Not inhibitory | Agar Well Diffusion Assay | No inhibition | [3] |
| Viridiol | Not inhibitory | Agar Well Diffusion Assay | No inhibition | [3] |
This table summarizes the available semi-quantitative data on the antifungal activity of this compound and other metabolites from T. virens against P. ultimum.
Molecular Mechanism of Action
The precise molecular target of this compound within P. ultimum has not yet been fully elucidated. However, the potent and specific nature of its activity suggests a targeted mechanism rather than a general disruptive effect. The mode of action is fungistatic, meaning it inhibits the growth of the oomycete.[1]
While direct studies on the ultrastructural effects of purified this compound on P. ultimum are limited, research on related mycoparasitic interactions suggests that the hyphal morphology of P. ultimum is severely affected, showing degradation and irregular shapes upon exposure to antagonistic compounds. It is plausible that this compound contributes to these effects by interfering with critical cellular processes such as cell wall synthesis or maintenance, or by disrupting cell membrane integrity. Further research is required to pinpoint the specific enzymatic or structural targets of this compound within the oomycete cell.
Experimental Protocols
Production and Extraction of this compound from Trichoderma virens
A general workflow for the production and extraction of this compound for experimental purposes is outlined below.
Protocol:
-
Inoculation and Culture: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB), with a this compound-producing strain of Trichoderma virens.[1]
-
Incubation: Incubate the culture on a rotary shaker at 25°C for a period sufficient for this compound production (e.g., several days to weeks).
-
Harvesting: Separate the fungal biomass from the culture broth by filtration.
-
Extraction: Extract the culture filtrate and/or the mycelial mass with an appropriate organic solvent, such as chloroform, to partition the this compound into the organic phase.[4]
-
Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract containing this compound.
-
Purification: Purify this compound from the crude extract using chromatographic techniques, such as silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC).
Agar Diffusion Assay for Antifungal Activity
This method is commonly used to assess the in vitro antifungal activity of this compound against Pythium ultimum.
Protocol:
-
Prepare Inoculum: Grow Pythium ultimum on a suitable agar medium, such as potato dextrose agar (PDA).
-
Prepare Plates: Pour molten PDA into sterile Petri dishes and allow it to solidify.
-
Inoculate Plates: Place a mycelial plug of actively growing P. ultimum in the center of the agar plate.
-
Apply this compound: Create wells in the agar at a defined distance from the mycelial plug. Add a known concentration of purified this compound (dissolved in a suitable solvent) to the wells. A solvent control should also be included.
-
Incubation: Incubate the plates at a suitable temperature for the growth of P. ultimum (e.g., 25°C).
-
Measurement: After a defined incubation period, measure the diameter of the zone of inhibition (the area around the well where mycelial growth is prevented).[3]
Biosynthesis of this compound
The biosynthesis of this compound is orchestrated by a dedicated gene cluster in Trichoderma virens.[5][6] This cluster contains the genes encoding the enzymes responsible for the assembly of this complex molecule from amino acid precursors. The core of this compound is a diketopiperazine, a cyclic dipeptide.
This compound Biosynthesis Gene Cluster
Genomic studies have identified a 22-gene cluster responsible for this compound biosynthesis in "P" strains of T. virens.[3][5] The disruption of the non-ribosomal peptide synthetase (NRPS) gene within this cluster has been shown to eliminate this compound production.[5]
Putative Biosynthetic Pathway
The proposed biosynthetic pathway for this compound involves several key steps, starting from the condensation of two amino acids to form a diketopiperazine core, followed by a series of modifications including sulfur incorporation and hydroxyl group migrations to form the final complex structure.
Conclusion and Future Directions
This compound stands out as a highly potent and specific inhibitor of the oomycete plant pathogen Pythium ultimum. Its mechanism of action, centered on direct antibiosis, makes it a compelling candidate for the development of novel bio-fungicides. While significant strides have been made in identifying the genetic basis of its biosynthesis, a critical knowledge gap remains concerning its precise molecular target and the detailed biochemical interactions that lead to the inhibition of P. ultimum.
Future research should prioritize:
-
Determination of Quantitative Activity: Establishing standardized MIC and EC50 values for this compound against a range of Pythium species.
-
Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and genetic screens to identify the molecular target(s) of this compound in P. ultimum.
-
Ultrastructural Studies: Conducting detailed microscopic analyses to observe the specific morphological and cellular changes induced by purified this compound in P. ultimum.
-
Pathway Elucidation: Further characterizing the enzymatic steps in the this compound biosynthetic pathway to enable potential bioengineering for improved production or novel derivatives.
A deeper understanding of this compound's mechanism of action will not only advance our knowledge of fungal-oomycete interactions but also pave the way for its effective and sustainable application in agriculture.
References
Unveiling the Gliovirin Gene Cluster: A Technical Guide to Identification and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliovirin, a potent anti-oomycete and potential anti-cancer agent, is a secondary metabolite produced by "P" strains of the biocontrol fungus Trichoderma virens. This epidithiodioxopiperazine (ETP) natural product plays a significant role in the fungus's ability to antagonize plant pathogens. For decades, the genetic basis for this compound production remained elusive. This technical guide provides an in-depth overview of the identification and analysis of the this compound biosynthetic gene cluster, offering a valuable resource for researchers seeking to understand and harness its potential.
Identification of the this compound Gene Cluster
The advent of whole-genome sequencing has revolutionized the discovery of natural product biosynthetic pathways. Through comparative genomics of a this compound-producing "P" strain of T. virens (IMI 304061) and non-producing "Q" strains, the this compound (glv) gene cluster was discovered.[1][2] This cluster is notably absent in the "Q" strain (Gv29-8), which instead produces gliotoxin (B1671588).[2]
The identified glv cluster spans approximately 53 kb and comprises 22 putative genes.[2] A similar gene cluster has also been identified in the human pathogen Aspergillus udagawae.[3] The core of this cluster is a non-ribosomal peptide synthetase (NRPS), designated glvP, which is essential for this compound biosynthesis.[3]
The 22 Genes of the this compound Cluster
The table below details the putative genes within the this compound cluster and their predicted functions based on homology to genes in other ETP biosynthetic pathways.
| Gene ID | Putative Function |
| glvA | MFS transporter |
| glvB | Cytochrome P450 monooxygenase |
| glvC | FAD-dependent oxidoreductase |
| glvD | Short-chain dehydrogenase |
| glvE | Hypothetical protein |
| glvF | Glutathione (B108866) S-transferase |
| glvG | Gamma-glutamyl cyclotransferase |
| glvH | Dipeptidase |
| glvI | C-S lyase |
| glvJ | O-methyltransferase |
| glvK | Hypothetical protein |
| glvL | Thioesterase |
| glvM | Acyl-CoA synthetase |
| glvN | Zinc finger transcription factor |
| glvP | Non-ribosomal peptide synthetase (NRPS) |
| glvQ | Cytochrome P450 monooxygenase |
| glvR | FAD-dependent oxidoreductase |
| glvS | Hypothetical protein |
| glvT | Thioredoxin reductase |
| glvU | Hypothetical protein |
| glvV | Acetyl-CoA synthetase |
| glvW | Hypothetical protein |
Quantitative Analysis of this compound Production
Disruption of key genes within the cluster provides definitive evidence of their role in this compound biosynthesis. The most critical of these is the NRPS gene, glvP. Gene knockout mutants lacking a functional glvP show a complete abolishment of this compound production, confirming its central role in the pathway.[3] High-performance liquid chromatography (HPLC) is the standard method for the detection and quantification of this compound in fungal culture filtrates.
While specific yield data from the original discovery paper is not publicly detailed, subsequent studies on related ETPs in Trichoderma demonstrate the utility of HPLC for comparing wild-type and mutant strains. For instance, in studies of gliotoxin production in T. virens, HPLC analysis clearly shows the presence of a gliotoxin peak in the wild-type strain and its complete absence in the corresponding NRPS knockout mutant.[4][5] A similar quantitative comparison for this compound would involve extracting culture filtrates with an organic solvent (e.g., chloroform (B151607) or ethyl acetate), followed by separation and quantification using a C18 column and a suitable mobile phase (e.g., a methanol-water gradient), with detection at a characteristic UV absorbance maximum for this compound.
The Putative Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow a pathway similar to that of other ETPs like gliotoxin.[6] The process begins with the synthesis of a diketopiperazine (DKP) core from two amino acid precursors, catalyzed by the NRPS, GlvP.[7][8] This is followed by a series of enzymatic modifications, including hydroxylation, sulfurization, and methylation, to yield the final this compound molecule.[7][9]
The key steps are believed to involve:
-
DKP scaffold formation: The NRPS (GlvP) synthesizes a cyclic dipeptide from two L-phenylalanine precursors.
-
Hydroxylation: Cytochrome P450 monooxygenases (e.g., GlvB, GlvQ) hydroxylate the DKP core.
-
Sulfur incorporation: A glutathione S-transferase (GlvF) incorporates two sulfur atoms via glutathione conjugation.[9]
-
Glutathione cleavage: A cascade of three enzymes (GlvG, GlvH, GlvI) removes the glutamate (B1630785) and glycine (B1666218) residues from the glutathione adducts, leaving the cysteine-derived thiol groups.[9]
-
Disulfide bridge formation: A thioredoxin reductase (GlvT) or FAD-dependent oxidoreductase (GlvC, GlvR) catalyzes the formation of the characteristic transannular disulfide bridge.[10]
-
Tailoring reactions: Additional enzymes, such as methyltransferases (GlvJ), further modify the molecule.
Regulation of the this compound Gene Cluster
The expression of secondary metabolite gene clusters in fungi is tightly regulated. A putative zinc finger transcription factor (glvN) is located within the this compound cluster, suggesting it may play a role in cluster-specific regulation.
Furthermore, global regulators of secondary metabolism, such as LaeA and Vel1 (a member of the Velvet complex), are known to influence the expression of biosynthetic gene clusters in Trichoderma and other fungi.[1][6][11][12] These proteins often act in a complex to control gene expression through chromatin remodeling.[11] Deletion of vel1 in T. virens has been shown to affect the production of secondary metabolites, indicating that the Velvet complex is a key player in regulating the chemical arsenal (B13267) of this fungus.[12] While direct experimental evidence linking LaeA and Vel1 to the regulation of the this compound cluster is still emerging, it is highly probable that these global regulators play a role in its expression.
Experimental Protocols
Identification of the this compound Gene Cluster via Genome Mining
This protocol outlines a general bioinformatics workflow for identifying biosynthetic gene clusters.
-
Genome Sequencing: Obtain a high-quality whole-genome sequence of the this compound-producing T. virens "P" strain using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) sequencing technologies.
-
Genome Assembly: Assemble the sequencing reads into a contiguous genome using assemblers such as Canu or SPAdes.
-
Gene Prediction and Annotation: Predict protein-coding genes using software like AUGUSTUS or FGENESH. Annotate the predicted genes by comparing their sequences to public databases (e.g., NCBI nr, Swiss-Prot) using BLASTp.
-
Biosynthetic Gene Cluster Prediction: Submit the annotated genome sequence to a specialized gene cluster identification tool such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
-
Comparative Genomics: Compare the predicted gene clusters from the "P" strain with the genome of a non-producing "Q" strain (e.g., Gv29-8) to identify unique clusters present only in the this compound producer. The this compound cluster will be a prominent unique feature of the "P" strain.
Gene Knockout for Functional Analysis (Split-Marker Homologous Recombination)
This protocol provides a method for deleting a target gene (e.g., glvP) in T. virens to confirm its function.
-
Construct Deletion Cassette:
-
Amplify approximately 1-1.5 kb of the 5' and 3' flanking regions of the target gene from T. virens genomic DNA using high-fidelity PCR.
-
Amplify a selectable marker gene, such as the hygromycin B phosphotransferase gene (hph), which confers resistance to hygromycin.
-
Using fusion PCR, stitch together the 5' flank, the hph gene, and the 3' flank to create a linear deletion cassette.
-
-
Protoplast Preparation:
-
Grow T. virens mycelia in a suitable liquid medium (e.g., Potato Dextrose Broth).
-
Harvest the mycelia and digest the cell walls using a mixture of enzymes (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.7 M NaCl) to release protoplasts.
-
-
Protoplast Transformation:
-
Mix the protoplasts with the deletion cassette DNA in the presence of polyethylene (B3416737) glycol (PEG) and CaCl2 to facilitate DNA uptake.
-
Plate the transformation mixture onto a regeneration medium containing an osmotic stabilizer and the selective antibiotic (e.g., hygromycin B).
-
-
Screening of Transformants:
-
Isolate individual antibiotic-resistant colonies.
-
Screen for homologous recombination events using PCR with primers that anneal outside the flanking regions used in the deletion cassette and within the marker gene. A successful knockout will produce a PCR product of a predicted size, while the wild-type locus will not produce a product with this primer combination.
-
Confirm the gene deletion and the absence of the wild-type gene using Southern blot analysis.
-
-
Phenotypic Analysis:
-
Culture the confirmed knockout mutant and the wild-type strain under conditions conducive to this compound production.
-
Extract the culture filtrates and analyze for the presence or absence of this compound using HPLC.
-
Conclusion
The identification of the this compound gene cluster in Trichoderma virens has opened new avenues for understanding the biosynthesis of this important secondary metabolite. The detailed analysis of this cluster, through bioinformatics, gene disruption, and metabolic profiling, provides a clear framework for its functional characterization. This knowledge is not only crucial for fundamental research into fungal natural products but also holds significant promise for the development of improved biocontrol agents and novel therapeutic compounds. The methodologies and information presented in this guide serve as a comprehensive resource for researchers in these fields.
References
- 1. Functional analyses of Trichoderma reesei LAE1 reveal conserved and contrasting roles of this regulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pacb.com [pacb.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The VELVET A orthologue VEL1 of Trichoderma reesei regulates fungal development and is essential for cellulase gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Epidithiodioxopiperazines Occurrence Synthesis and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidithiodioxopiperazines. occurrence, synthesis and biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Epipolythiodioxopiperazine‐Based Natural Products: Building Blocks, Biosynthesis and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bispyrrolidinoindoline Epi(poly)thiodioxopiperazines (BPI-ETPs) and Simplified Mimetics: Structural Characterization, Bioactivities, and Total Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Involvement of LaeA and Velvet Proteins in Regulating the Production of Mycotoxins and Other Fungal Secondary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The VELVET A Orthologue VEL1 of Trichoderma reesei Regulates Fungal Development and Is Essential for Cellulase Gene Expression | PLOS One [journals.plos.org]
The Biological Activity of Gliovirin on Oomycetes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliovirin, a secondary metabolite produced by the fungus Trichoderma virens, has demonstrated potent and selective inhibitory activity against oomycetes, a class of destructive plant pathogens often referred to as water molds.[1] This technical guide provides an in-depth overview of the biological activity of this compound, including its quantitative effects on oomycete growth, detailed experimental protocols for its study, and a proposed mechanism of action at the cellular and signaling pathway level. This compound belongs to the diketopiperazine class of compounds and its biosynthesis is orchestrated by a 22-gene cluster in T. virens.[1] Its specific activity against oomycetes, with little to no effect on true fungi, makes it a compelling candidate for the development of targeted anti-oomycete agents.[1]
Data Presentation: In Vitro Activity of this compound
The inhibitory effect of this compound on oomycete mycelial growth has been demonstrated through in vitro assays. While comprehensive dose-response data such as IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values are not widely published, the following table summarizes the available quantitative data for this compound's activity against Pythium ultimum, a significant oomycete pathogen.
| Compound | Target Organism | Assay Type | Concentration | Observed Effect |
| This compound | Pythium ultimum | Agar (B569324) Well Diffusion Assay | 0.5 µg | 12-mm zone of inhibition[2] |
Mechanism of Action
The precise molecular target of this compound within oomycetes has not been definitively elucidated. However, studies on related diketopiperazines suggest a mechanism that interferes with a critical developmental stage in the oomycete life cycle: haustorium formation. Haustoria are specialized structures that oomycetes extend into host cells to acquire nutrients and are essential for successful pathogenesis.
It has been observed that while zoospore germination is largely unaffected by some diketopiperazines, the subsequent formation of haustoria is significantly inhibited.[1] This suggests that this compound may target cellular processes and signaling pathways that are specifically activated during this phase of infection. By preventing haustorium development, this compound effectively halts the pathogen's ability to establish a parasitic relationship with its host, leading to the cessation of disease progression.
Proposed Mechanism of Action Workflow
Oomycete Signaling Pathways and Potential this compound Targets
Oomycete pathogenesis is regulated by complex signaling networks that control key developmental processes such as sporulation, zoospore motility, germination, and haustorium formation. While the direct interaction of this compound with specific signaling components is yet to be demonstrated, its inhibitory effect on haustorium formation suggests potential interference with pathways crucial for this process. Key signaling pathways in oomycetes include G-protein coupled receptor (GPCR) signaling, calcium signaling, and mitogen-activated protein kinase (MAPK) cascades.
Disruption of these pathways can lead to developmental defects and loss of pathogenicity. For instance, calcium signaling is known to be critical for appressorium development and host penetration. It is plausible that this compound exerts its effect by modulating one or more components of these pathways, thereby disrupting the downstream events necessary for haustorium formation.
Generalized Oomycete Pathogenesis Signaling Pathway
Experimental Protocols
Oomycete Mycelial Growth Inhibition Assay (Agar Well Diffusion)
Objective: To qualitatively and quantitatively assess the inhibitory effect of this compound on the mycelial growth of oomycetes.
Materials:
-
Oomycete culture (e.g., Pythium ultimum, Phytophthora infestans)
-
Appropriate agar medium (e.g., Potato Dextrose Agar (PDA), V8 juice agar)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5-8 mm diameter)
-
This compound stock solution of known concentration in a suitable solvent (e.g., DMSO, ethanol)
-
Solvent control
-
Micropipettes and sterile tips
-
Incubator set to the optimal growth temperature for the oomycete
Procedure:
-
Prepare and autoclave the agar medium. Allow it to cool to approximately 50-60°C.
-
Inoculate the molten agar with the oomycete by adding a small agar plug from an actively growing culture. Mix gently to ensure even distribution.
-
Pour the inoculated agar into sterile Petri dishes and allow it to solidify completely in a laminar flow hood.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Pipette a known volume (e.g., 50-100 µL) of the this compound stock solution into each well.
-
In a separate well, add the same volume of the solvent as a negative control.
-
Seal the Petri dishes with parafilm and incubate them at the optimal temperature for the oomycete.
-
After a suitable incubation period (e.g., 2-5 days), when the mycelium in the control plate has grown sufficiently, measure the diameter of the zone of inhibition (clear zone) around each well.
-
The diameter of the clear zone is indicative of the inhibitory activity of this compound.
Zoospore Germination and Haustorium Formation Assay
Objective: To determine the effect of this compound on zoospore germination and haustorium formation.
Materials:
-
Oomycete culture capable of producing zoospores (e.g., Phytophthora infestans)
-
Materials for inducing zoospore release (e.g., sterile cold water, specific media)
-
Host plant leaf discs or a suitable artificial surface for inducing haustorium formation
-
This compound solutions at various concentrations
-
Control solution (without this compound)
-
Microscope slides or multi-well plates
-
Microscope with appropriate magnification
-
Incubator
Procedure:
-
Induce the release of zoospores from the oomycete culture according to established protocols for the specific species.
-
Prepare a suspension of zoospores in a nutrient-poor medium.
-
On microscope slides or in the wells of a multi-well plate, place the host leaf discs or the artificial surface.
-
Add the zoospore suspension to each slide/well.
-
Immediately add the this compound solutions to the respective slides/wells to achieve the desired final concentrations. Include a control with no this compound.
-
Incubate the slides/plates under conditions that promote zoospore encystment, germination, and haustorium formation (e.g., specific temperature, light, and humidity).
-
After an appropriate incubation period (e.g., 12-24 hours), observe the samples under a microscope.
-
Quantify the percentage of zoospore germination by counting the number of germinated and non-germinated cysts.
-
Among the germinated cysts, quantify the percentage of those that have formed haustoria.
-
Compare the results from the this compound-treated samples with the control to determine the effect of this compound on each developmental stage.
Experimental Workflow for Anti-Oomycete Bioassays
Conclusion
This compound is a promising anti-oomycete agent with a specific mode of action that appears to target the critical pathogenic step of haustorium formation. While further research is needed to elucidate its precise molecular target and to obtain more extensive quantitative data on its efficacy against a broader range of oomycetes, the available information highlights its potential for the development of novel, targeted plant protection strategies. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for future investigations into the biological activity of this potent natural product.
References
Preliminary Insights into the Anticancer Potential of Gliovirin and Related Epidithiodiketopiperazines: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preliminary studies detailing the anticancer properties of gliovirin are limited in the public domain. This technical guide synthesizes the available information on this compound and structurally related epidithiodiketopiperazine (ETDP) compounds, such as pretrichodermamides, to provide a preliminary overview of their potential anticancer activities. The data and mechanisms described for related compounds may offer insights into the prospective therapeutic avenues for this compound.
Introduction
This compound, a fungal metabolite produced by Trichoderma virens, is recognized as a potent anti-oomycete agent and has been highlighted as a candidate anticancer compound.[1] It belongs to the epidithiodiketopiperazine (ETDP) class of natural products, a group known for a range of biological activities. While direct and extensive research on this compound's anticancer effects is not widely published, studies on closely related ETDPs, such as Pretrichodermamide B and N-methylpretrichodermamide B, provide valuable preliminary data suggesting potential mechanisms of action, including the induction of apoptosis and cell cycle arrest.[2][3] This document aims to consolidate the existing, albeit indirect, evidence to guide further research into the anticancer properties of this compound.
Quantitative Data Summary: Cytotoxicity of Related Compounds
The following tables summarize the in vitro cytotoxic activities of pretrichodermamide compounds against various human cancer cell lines. This data is presented to serve as a proxy for the potential efficacy of this compound, given their structural similarities.
Table 1: IC50 Values of Pretrichodermamide B
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| DU145 | Prostate Cancer | 2.45 | [2] |
| A549 | Lung Cancer | 5.28 | [2] |
Table 2: IC50 Values of N-methylpretrichodermamide B (NB)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 22Rv1 | Prostate Cancer | 0.51 | [1] |
| PC-3 | Prostate Cancer | 5.11 | [1] |
| LNCaP | Prostate Cancer | 1.76 | [1] |
| Mouse Lymphoma L5178Y | Lymphoma | 2.0 | [1][4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the studies of this compound-related compounds. These protocols can serve as a foundation for designing future investigations into this compound's anticancer properties.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The compound (e.g., Pretrichodermamide B) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.
Apoptosis Detection (Annexin V-FITC/PI Dual Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
-
Cell Lysis: Treated and untreated cells are lysed to release intracellular contents.
-
Substrate Addition: A specific fluorogenic or colorimetric substrate for the caspase of interest (e.g., DEVD for caspase-3) is added to the cell lysates.
-
Incubation: The reaction is incubated to allow the active caspase to cleave the substrate.
-
Signal Detection: The resulting fluorescent or colorimetric signal is measured using a fluorometer or spectrophotometer. The signal intensity is proportional to the caspase activity.
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify specific proteins in a sample, such as those involved in signaling pathways.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific to the target protein (e.g., phospho-STAT3, total STAT3, β-actin).
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, which binds to the primary antibody.
-
Detection: A chemiluminescent substrate is added, and the resulting signal is detected, indicating the presence and relative amount of the target protein.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for in vitro anticancer evaluation.
Caption: Putative STAT3 signaling pathway inhibited by Pretrichodermamide B.
Caption: Hypothetical apoptosis induction pathway.
References
Methodological & Application
Application Notes and Protocols for the Extraction of Gliovirin from Fungal Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliovirin is a potent antifungal secondary metabolite produced by specific strains of the fungus Trichoderma virens (formerly known as Gliocladium virens). Belonging to the epipolythiodioxopiperazine (ETP) class of natural products, this compound exhibits significant bioactivity, particularly against oomycete plant pathogens such as Pythium ultimum and Phytophthora species.[1] This targeted activity makes this compound a compound of interest for the development of novel bio-fungicides in agriculture. Furthermore, as an ETP, it shares structural similarities with other bioactive compounds, suggesting potential applications in broader drug development programs.
These application notes provide a detailed protocol for the cultivation of Trichoderma virens, followed by the extraction, purification, and quantification of this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₂₀N₂O₈S₂ |
| Molecular Weight | 480.5 g/mol |
| Appearance | White crystalline solid |
| Solubility | Soluble in DMSO, ethanol, methanol, chloroform |
| UV Absorbance Maxima | ~270-280 nm (inferred from structurally similar compounds) |
Table 2: Typical Yield of Related Secondary Metabolites from Trichoderma virens Culture
| Culture Conditions | Compound | Yield | Reference |
| Liquid Culture (Natural Substrates) | Gliotoxin (B1671588) | Up to 64 mg/L | [2][3] |
| Shake Flask Culture (PDB) | Gliotoxin | Variable | [4] |
Table 3: Reported Antifungal Activity of this compound
| Target Organism | Activity |
| Pythium ultimum | Highly toxic; MIC of 0.5 µg/mL resulted in a 12-mm zone of inhibition.[5] |
| Phytophthora species | Strong inhibitory effect reported.[1] |
| Rhizoctonia solani | Inactive |
| Other Fungi | Inactive against many other fungi associated with cotton seedling disease. |
Experimental Protocols
Protocol 1: Cultivation of Trichoderma virens for this compound Production
This protocol details the liquid fermentation of a "P" strain of Trichoderma virens to produce this compound.
1. Materials:
- "P" strain of Trichoderma virens (this compound-producing)
- Potato Dextrose Agar (PDA) plates
- Potato Dextrose Broth (PDB)
- Sterile distilled water
- Erlenmeyer flasks (e.g., 500 mL)
- Incubator shaker
- Sterile inoculation loop or scalpel
2. Procedure:
Protocol 2: Extraction of this compound from Fungal Culture
This protocol describes the extraction of this compound from both the fungal biomass and the culture filtrate.
1. Materials:
- T. virens liquid culture from Protocol 1
- Buchner funnel and filter paper or centrifugation equipment
- Acetone (80% aqueous solution)
- Chloroform
- Rotary evaporator
- Separatory funnel
- Anhydrous sodium sulfate
2. Procedure:
Protocol 3: Purification of this compound
This protocol outlines a two-step purification process using Thin-Layer Chromatography (TLC) for initial assessment and High-Performance Liquid Chromatography (HPLC) for final purification.
1. Materials:
- Crude this compound extract
- Silica gel TLC plates (e.g., Silica Gel 60 F254)
- TLC developing tank
- Chloroform
- Acetone
- Ethyl acetate
- UV lamp (254 nm)
- HPLC system with a UV detector
- Reverse-phase C18 HPLC column (e.g., 5 µm particle size, 4.6 x 250 mm)
- HPLC-grade acetonitrile
- HPLC-grade water
- Trifluoroacetic acid (TFA)
- Lyophilizer
2. Procedure:
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Biosynthesis and mode of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Production of gliotoxin on natural substrates by Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production, stability and degradation of Trichoderma gliotoxin in growth medium, irrigation water and agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apsnet.org [apsnet.org]
Application Note: Quantitative Analysis of Gliovirin using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
Gliovirin is a potent antifungal secondary metabolite produced by certain strains of the fungus Trichoderma virens (formerly Gliocladium virens).[1][2] It belongs to the epipolythiodioxopiperazine (ETP) class of natural products, which are known for their significant biological activities.[3] this compound exhibits strong inhibitory action against oomycete pathogens like Pythium ultimum, making it a compound of interest for agricultural biocontrol applications.[1][2] Accurate and reliable quantification of this compound in fermentation broths and purified samples is essential for research, process optimization, and quality control. This application note details a robust RP-HPLC method for the quantification of this compound.
Principle
This method utilizes reverse-phase high-performance liquid chromatography (HPLC) with UV detection. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound molecule. A mobile phase consisting of an organic solvent (acetonitrile) and an aqueous, acidified solution is used to elute this compound from the column. Quantification is performed by comparing the peak area of this compound in a sample to a standard curve generated from known concentrations of a purified this compound standard. The UV detector is set to a wavelength where this compound exhibits strong absorbance for optimal sensitivity.
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC grade acetonitrile (B52724) (ACN), methanol (B129727), and water.
-
Acid: Formic acid (FA), analytical grade.
-
Standards: Purified this compound reference standard (purity ≥95%).
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or nylon)
-
HPLC vials with inserts
-
Standard laboratory glassware
-
Vortex mixer
-
Centrifuge
-
Solvent sonicator
-
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a diode array detector (DAD) or UV-Vis detector is required.
| Parameter | Condition |
| HPLC Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Isocratic or Gradient (e.g., 60:40 A:B or optimized as needed) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm or 280 nm |
| Injection Volume | 10 - 20 µL |
| Run Time | 10 - 15 minutes (or sufficient to elute the compound) |
Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and bring to volume with methanol or acetonitrile. Sonicate for 5-10 minutes to ensure complete dissolution. This stock solution should be stored at -20°C.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the primary stock solution with the mobile phase. A typical concentration range for the calibration curve could be 0.5, 1, 5, 10, 25, 50, and 100 µg/mL.
Sample Preparation (from Fungal Culture)
-
Extraction: After fermentation, separate the fungal biomass from the culture broth by centrifugation or filtration.
-
Liquid-Liquid Extraction: Transfer a known volume of the cell-free supernatant (e.g., 50 mL) to a separatory funnel. Add an equal volume of an appropriate organic solvent (e.g., ethyl acetate (B1210297) or chloroform).[4]
-
Shake vigorously for 2-3 minutes and allow the layers to separate.
-
Collect the organic layer. Repeat the extraction process two more times to ensure complete recovery.
-
Concentration: Pool the organic extracts and evaporate the solvent to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in a precise, known volume (e.g., 1-2 mL) of the mobile phase or methanol.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Quantification Protocol
-
Calibration Curve: Inject each of the working standard solutions into the HPLC system.
-
Record the retention time and peak area for each concentration.
-
Plot a calibration curve of peak area versus concentration (µg/mL).
-
Perform a linear regression analysis on the data points. The correlation coefficient (r²) should be ≥ 0.999 for a valid calibration.
-
Sample Analysis: Inject the prepared sample extracts.
-
Calculation: Determine the concentration of this compound in the sample by interpolating its peak area from the linear regression equation of the calibration curve. Adjust the final concentration based on the dilution and concentration factors used during sample preparation.
Data Presentation
Method Validation Summary
The performance of the HPLC method should be validated to ensure reliability. Key validation parameters are summarized below.
| Parameter | Typical Performance |
| Linearity Range | 0.5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Precision (%RSD) | < 2% for intra-day and inter-day analysis[5] |
| Accuracy (% Recovery) | 98 - 102% |
| Specificity | The method should resolve this compound from other metabolites. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from fungal culture to the final quantification of this compound.
Caption: Workflow for this compound Quantification.
The described RP-HPLC method provides a reliable, sensitive, and accurate means for the quantification of this compound from fungal cultures and other matrices. The protocol is straightforward and utilizes standard analytical equipment, making it accessible for most research and quality control laboratories. Proper method validation is crucial to ensure the integrity of the quantitative data.
References
In Vitro Antifungal Assay for Gliovirin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliovirin is a potent antifungal metabolite produced by certain strains of the fungus Trichoderma virens (formerly Gliocladium virens). It belongs to the epidithiodioxopiperazine (ETP) class of natural products, a group known for their significant biological activities. This compound has demonstrated high and specific toxicity towards oomycetes, a group of destructive plant pathogens that are phylogenetically distinct from true fungi. Notably, it is highly effective against Pythium ultimum, a causative agent of damping-off diseases in various crops.[1][2] This document provides detailed application notes and standardized protocols for conducting in vitro antifungal assays to evaluate the efficacy of this compound.
Mechanism of Action
The antifungal activity of this compound, like other ETP toxins, is primarily attributed to its reactive disulfide bridge.[3][4][5] This functional group can interact with and inactivate essential proteins within the fungal cell by reacting with thiol groups of cysteine residues. This interaction can disrupt protein structure and function, leading to cellular dysfunction. Furthermore, the redox cycling of the disulfide bridge can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and causing damage to cellular components such as lipids, proteins, and nucleic acids.[5] While the precise signaling cascade initiated by this compound in susceptible fungi has not been fully elucidated, the proposed general mechanism provides a framework for understanding its potent antifungal effects.
Data Presentation
A critical aspect of evaluating an antifungal agent is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism. To date, specific MIC values for this compound against a comprehensive range of fungal species are not widely available in publicly accessible literature. However, qualitative data indicates high activity against Pythium ultimum. One study reported a 12-mm zone of inhibition at a concentration of 0.5 µg of this compound in a disk diffusion assay against P. ultimum.[6]
For rigorous scientific evaluation and comparison, quantitative data should be presented in a structured format as exemplified below.
Table 1: Template for Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species
| Fungal Species | Strain ID | MIC (µg/mL) | Method | Reference |
| Pythium ultimum | ATCC XXXXX | [Insert Data] | Broth Microdilution | [Insert Citation] |
| Pythium aphanidermatum | CBS XXXXX | [Insert Data] | Broth Microdilution | [Insert Citation] |
| Phytophthora infestans | T30-4 | [Insert Data] | Broth Microdilution | [Insert Citation] |
| Rhizoctonia solani | AG1-IA | [Insert Data] | Broth Microdilution | [Insert Citation] |
| Fusarium graminearum | PH-1 | [Insert Data] | Broth Microdilution | [Insert Citation] |
| Candida albicans | SC5314 | [Insert Data] | Broth Microdilution | [Insert Citation] |
| Aspergillus fumigatus | Af293 | [Insert Data] | Broth Microdilution | [Insert Citation] |
Experimental Protocols
The following are detailed protocols for determining the in vitro antifungal activity of this compound. These methods are adapted from established standards and should be performed under aseptic conditions.
Broth Microdilution Assay for Oomycetes (e.g., Pythium ultimum)
This method is adapted for oomycetes to determine the MIC of this compound.
a. Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO, sterile)
-
96-well, flat-bottom microtiter plates (sterile)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Pythium ultimum culture
-
Sterile distilled water
-
Spectrophotometer or hemocytometer
b. Preparation of Fungal Inoculum:
-
Grow Pythium ultimum on a suitable agar (B569324) medium (e.g., V8 juice agar) at 25°C for 5-7 days.
-
To obtain zoospores (motile spores), flood the mature culture with sterile, cold (4°C) distilled water and incubate at 4°C for 30 minutes, followed by incubation at room temperature (25°C) for 1-2 hours.
-
Alternatively, for mycelial fragments, gently scrape the mycelium from the agar surface and suspend it in sterile RPMI-1640 medium.
-
Adjust the inoculum concentration to approximately 1-5 x 10⁵ zoospores/mL or mycelial fragments/mL using a hemocytometer or by spectrophotometric correlation.
c. Assay Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plate to achieve a final volume of 100 µL per well. The concentration range should typically span from 0.03 to 32 µg/mL, but may be adjusted based on the expected potency of this compound.
-
Add 100 µL of the adjusted fungal inoculum to each well.
-
Include a positive control (inoculum with DMSO, but without this compound) and a negative control (medium only).
-
Incubate the plates at 25°C for 24-72 hours, or until sufficient growth is observed in the positive control wells.
d. Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the oomycete. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.
Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antifungal activity.
a. Materials:
-
This compound
-
DMSO (sterile)
-
Sterile filter paper disks (6 mm diameter)
-
Petri dishes (90 mm) containing a suitable agar medium (e.g., Potato Dextrose Agar for general fungi, V8 juice agar for oomycetes)
-
Fungal isolates
-
Sterile swabs
b. Preparation of Fungal Inoculum:
-
Prepare a fungal spore suspension or mycelial fragment suspension as described in the broth microdilution protocol.
-
Adjust the concentration to approximately 1 x 10⁶ CFU/mL.
c. Assay Procedure:
-
Using a sterile swab, evenly inoculate the entire surface of the agar plate with the fungal suspension to create a lawn.
-
Allow the plate to dry for a few minutes.
-
Impregnate the sterile filter paper disks with a known concentration of this compound solution (e.g., 0.5 µg per disk). Allow the solvent to evaporate completely.
-
Place the impregnated disks onto the surface of the inoculated agar.
-
Include a solvent control disk (impregnated with DMSO only).
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28°C) for 24-72 hours.
d. Interpretation of Results: Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater susceptibility of the fungus to this compound.
Visualizations
The following diagrams illustrate the proposed mechanism of action and experimental workflows for the in vitro antifungal assay of this compound.
Caption: Workflow for the broth microdilution antifungal assay.
Caption: Proposed mechanism of this compound's antifungal action.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. apsnet.org [apsnet.org]
Application Notes and Protocols for Gliovirin in Plant Disease Biocontrol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Gliovirin is a diketopiperazine antibiotic produced by the "P" strains of the fungus Trichoderma virens (formerly Gliocladium virens). It exhibits potent and specific inhibitory activity against oomycete pathogens, a group of destructive plant pathogens that includes notorious species such as Pythium and Phytophthora. This specificity makes this compound a promising candidate for the development of targeted biological fungicides for the management of plant diseases like damping-off and root rots. These application notes provide a comprehensive overview of this compound's biocontrol properties, quantitative efficacy data, detailed experimental protocols for its study, and insights into its mode of action.
Data Presentation
Table 1: In Vitro Activity of this compound Against Pythium ultimum
| Concentration (µg) | Inhibition Zone Diameter (mm) | Pathogen | Reference |
| 0.5 | 12 | Pythium ultimum | [1] |
Note: This data point demonstrates the potent activity of purified this compound. Further studies are needed to establish a full dose-response curve and determine the Minimum Inhibitory Concentration (MIC) and Effective Dose (ED50) values for a wider range of oomycete pathogens.
Table 2: Efficacy of this compound-Producing Trichoderma virens Strains in Suppressing Cotton Seedling Disease in Field Trials
| Treatment | Location | Predominant Pathogen(s) | Seedling Survival (%) | Disease Reduction (%) vs. Untreated | Reference |
| Untreated Control | Arkansas | Pythium ultimum, Rhizoctonia solani | 43.8 | - | [2] |
| T. virens G-4 (P strain) + Metalaxyl (B1676325) | Arkansas | Pythium ultimum, Rhizoctonia solani | 71.8 | 48.5 | [2] |
| Untreated Control | Mississippi | Rhizoctonia solani | 7.7 | - | [2] |
| T. virens G-4 (P strain) + Metalaxyl | Mississippi | Rhizoctonia solani | 28.3 | 72.8 | [2] |
| Untreated Control | California | Not specified | 60.6 | - | [2] |
| T. virens G-4 (P strain) + Metalaxyl | California | Not specified | 73.5 | 21.3 | [2] |
Note: These field trial results demonstrate the practical efficacy of this compound-producing "P" strains of T. virens in protecting cotton seedlings. The combination with a low rate of a chemical fungicide (metalaxyl) can provide enhanced and more consistent disease control. The "P" strain G-4 is known to produce this compound.[3]
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Trichoderma virens "P" Strain
This protocol describes the extraction and purification of this compound from fungal cultures.
1. Fungal Culture: a. Inoculate a "P" strain of Trichoderma virens (e.g., G-4) into Potato Dextrose Broth (PDB). b. Incubate the culture on a rotary shaker (150 rpm) at 25-28°C for 7-10 days in the dark.
2. Extraction of Crude Metabolites: a. Separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter. b. Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) in a separatory funnel. c. Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): a. Sample Preparation: Dissolve the crude extract in a small volume of methanol (B129727) and filter through a 0.22 µm syringe filter. b. HPLC System: Use a preparative HPLC system equipped with a C18 column. c. Mobile Phase: A gradient of acetonitrile (B52724) in water is typically effective.
- Solvent A: Water
- Solvent B: Acetonitrile d. Gradient Elution:
- Start with a low percentage of Solvent B (e.g., 20%) and gradually increase to a high percentage (e.g., 80-100%) over 30-40 minutes.
- Monitor the elution profile at a suitable wavelength (e.g., 220 nm). e. Fraction Collection: Collect fractions corresponding to the peaks of interest. f. Purity Analysis: Analyze the collected fractions for purity using analytical HPLC. Pool the pure fractions containing this compound and evaporate the solvent.
Protocol 2: Quantification of this compound using LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of this compound.
1. Sample Preparation: a. From Culture: Follow the extraction procedure described in Protocol 1 to obtain a crude or partially purified extract. b. From Soil/Plant Tissue: Develop a suitable extraction method using an organic solvent like ethyl acetate or methanol, followed by a clean-up step (e.g., solid-phase extraction) to remove interfering matrix components.
2. LC-MS/MS System: a. Liquid Chromatography: Use a UPLC or HPLC system with a C18 column for separation. b. Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
3. Method Development: a. Standard Preparation: Prepare a series of standard solutions of purified this compound of known concentrations. b. MS/MS Optimization: Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion (the molecular weight of this compound) and optimize the collision energy to identify the most abundant and stable product ions. c. MRM Transitions: Set up the MRM method to monitor the specific precursor-to-product ion transitions for this compound. d. Calibration Curve: Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.
4. Sample Analysis: a. Inject the prepared samples into the LC-MS/MS system. b. Quantify the amount of this compound in the samples by comparing the peak areas to the calibration curve.
Protocol 3: Seed Treatment with Trichoderma virens "P" Strain Formulation for Biocontrol of Cotton Damping-off
This protocol outlines the application of a T. virens formulation to cotton seeds.
1. Preparation of T. virens Formulation: a. Grow a "P" strain of T. virens on a solid substrate like millet or a mixture of wheat bran and peat moss for 10-14 days.[2] b. Air-dry the culture and grind it into a fine powder to create a solid formulation. The final product should have a high concentration of viable spores (e.g., 10^8 CFU/g).[4]
2. Seed Treatment Procedure: a. Fungicide Co-treatment (Optional): For enhanced protection, especially under high disease pressure, seeds can first be treated with a compatible fungicide like metalaxyl at a reduced rate.[2] b. Sticker Application: Apply a latex sticker or another suitable adhesive to the seeds to ensure the biocontrol agent adheres well.[2] c. Coating with T. virens Formulation: In a seed treater or a suitable container, mix the seeds with the T. virens powder formulation until the seeds are uniformly coated. A typical application rate is 5-10 grams of formulation per kilogram of seed.[4] d. Drying: Air-dry the treated seeds in the shade before planting.
3. Sowing: a. Plant the treated seeds as soon as possible after treatment for best results.
Signaling Pathways and Experimental Workflows
Signaling Pathways in this compound-Mediated Biocontrol
Trichoderma virens "P" strains, the producers of this compound, can induce systemic resistance in plants, which involves a complex interplay of plant hormone signaling pathways. The direct role of purified this compound in inducing these pathways requires further investigation. However, elicitors from T. virens are known to trigger these responses.
Caption: Plant defense signaling activated by T. virens.
Experimental Workflow for Assessing Biocontrol Potential of this compound
The following workflow outlines the key steps in evaluating the efficacy of this compound as a biocontrol agent.
Caption: Workflow for biocontrol agent evaluation.
Conclusion and Future Directions
This compound holds significant promise as a specific and effective biocontrol agent against oomycete plant pathogens. The data and protocols presented here provide a foundation for researchers and drug development professionals to further explore its potential. Future research should focus on:
-
Quantitative Efficacy: Establishing comprehensive dose-response data (MIC, ED50) for a broader range of oomycete pathogens.
-
Mechanism of Action: Elucidating the precise molecular targets of this compound within the pathogen and detailing the signaling cascade it may trigger in plants.
-
Formulation and Stability: Developing stable and effective formulations of this compound or this compound-producing T. virens strains to enhance shelf-life and field performance. Information on the stability of the related compound gliotoxin (B1671588) suggests that soil pH and moisture are critical factors to consider.[5]
-
Field Performance: Conducting extensive field trials under diverse environmental conditions to validate its efficacy and optimize application strategies.
By addressing these research areas, the full potential of this compound as a valuable tool in sustainable agriculture can be realized.
References
- 1. apsnet.org [apsnet.org]
- 2. cotton.org [cotton.org]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Novel Seed-Dressing Formulation Based on an Improved Mutant Strain of Trichoderma virens, and Its Field Evaluation [frontiersin.org]
- 5. Production, stability and degradation of Trichoderma gliotoxin in growth medium, irrigation water and agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
Gliovirin: A Promising Fungal Metabolite for Drug Discovery
Application Notes and Protocols for Researchers
Introduction
Gliovirin, a diketopiperazine secondary metabolite produced by the "P" strains of the fungus Trichoderma virens (also known as Gliocladium virens), has emerged as a compound of significant interest in the field of drug discovery.[1][2] Initially identified for its potent antifungal activity, particularly against oomycetes like Pythium ultimum, recent research has also highlighted its potential as an anticancer agent.[1][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this compound.
This compound's unique biological activities, coupled with a growing understanding of its biosynthesis, position it as a valuable lead compound for the development of novel antifungal and anticancer therapies. The discovery of the this compound biosynthesis gene cluster has opened avenues for its biotechnological production and the generation of novel analogs through synthetic biology approaches.[3][4]
Biological Activities of this compound
This compound exhibits a range of biological activities, with its antifungal and potential anticancer properties being the most extensively studied.
Antifungal Activity
This compound is a potent inhibitor of oomycete pathogens.[1][2] Its primary reported activity is against Pythium ultimum, a significant plant pathogen responsible for "damping-off" diseases in various crops.[2]
Table 1: Antifungal Spectrum of this compound
| Target Organism | Activity | Reference |
| Pythium ultimum | Highly toxic | [1][2] |
| Other fungi associated with cotton seedling disease | Inactive | [1] |
Anticancer Activity
While this compound is cited as a "candidate anticancer compound," specific quantitative data on its cytotoxicity against various cancer cell lines is not widely available in the public domain.[3][4] However, related compounds, such as other diketopiperazines and fungal metabolites, have demonstrated significant anticancer effects, suggesting a promising area for future investigation with this compound. The majority of pretrichodermamides, a class of compounds related to this compound, have been studied for their potent in vitro anticancer properties, which include inducing cell-cycle arrest, apoptosis, and autophagy.[2]
Further research is required to determine the specific IC50 values of this compound against a panel of human cancer cell lines.
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Trichoderma virens
This protocol outlines the general steps for the extraction and purification of this compound from liquid cultures of Trichoderma virens "P" strains. Optimization may be required depending on the specific strain and culture conditions.
Materials:
-
Trichoderma virens "P" strain
-
Potato Dextrose Broth (PDB)
-
Shaking incubator
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663)
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Appropriate solvents for chromatography (e.g., hexane (B92381), ethyl acetate, methanol)
Procedure:
-
Fungal Culture: Inoculate a suitable volume of sterile PDB with a spore suspension or mycelial plugs of a this compound-producing "P" strain of Trichoderma virens. Incubate the culture in a shaking incubator at 25-28°C for 7-14 days.
-
Extraction: After the incubation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate three times with an equal volume of ethyl acetate. Combine the organic extracts.
-
Drying and Concentration: Dry the combined ethyl acetate extract over anhydrous sodium sulfate and filter. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Chromatographic Purification:
-
Silica Gel Chromatography: Subject the crude extract to column chromatography on silica gel. Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and then methanol. Collect fractions and monitor by thin-layer chromatography (TLC).
-
HPLC Purification: Pool the fractions containing this compound (as determined by TLC and bioassay) and further purify using a semi-preparative HPLC system. A C18 column is typically used with a mobile phase gradient of water and acetonitrile (B52724) or methanol.
-
-
Compound Identification: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Diagram 1: General Workflow for this compound Isolation
Caption: Workflow for the isolation and purification of this compound.
Protocol 2: In Vitro Antifungal Susceptibility Testing of this compound against Pythium ultimum
This protocol describes a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against Pythium ultimum.
Materials:
-
Purified this compound
-
Pythium ultimum culture
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound
Procedure:
-
Inoculum Preparation: Grow Pythium ultimum in PDB at 25°C. Prepare a zoospore or mycelial suspension and adjust the concentration to a standardized level (e.g., 1 x 10^4 to 5 x 10^4 CFU/mL).
-
Preparation of this compound Dilutions: Dissolve purified this compound in a small amount of DMSO and then prepare a stock solution in the growth medium. Perform serial two-fold dilutions of the this compound stock solution in the 96-well plate to achieve a range of final concentrations.
-
Inoculation: Add the standardized inoculum of Pythium ultimum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (inoculum without this compound) and a negative control (medium only).
-
Incubation: Incubate the microtiter plates at 25°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of growth. Alternatively, growth inhibition can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
Diagram 2: Antifungal Susceptibility Testing Workflow
Caption: Workflow for determining the MIC of this compound.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms underlying this compound's antifungal and potential anticancer activities are not yet fully elucidated.
Antifungal Mechanism
The high toxicity of this compound towards oomycetes like Pythium ultimum suggests a specific mode of action against these organisms.[1] Oomycetes have distinct cell wall compositions and metabolic pathways compared to true fungi, which could be potential targets for this compound.
Anticancer Signaling Pathways
While specific studies on this compound's impact on cancer cell signaling are lacking, the activities of related fungal metabolites provide potential avenues for investigation. Many natural products exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Potential pathways to investigate for this compound's activity include:
-
Apoptosis Induction: Investigating whether this compound induces programmed cell death in cancer cells by activating caspase cascades and altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.
-
Cell Cycle Arrest: Determining if this compound can halt the proliferation of cancer cells at specific checkpoints of the cell cycle.
-
NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its dysregulation is implicated in many cancers.
-
PI3K/Akt Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.
Diagram 3: Potential Anticancer Signaling Pathways for Investigation
Caption: Potential signaling pathways modulated by this compound.
Future Directions and Drug Discovery Potential
This compound represents a promising scaffold for the development of new therapeutic agents. Key areas for future research include:
-
Comprehensive Cytotoxicity Screening: Evaluating the anticancer activity of this compound against a broad panel of human cancer cell lines to identify sensitive cancer types and determine IC50 values.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound in both fungal and cancer cells.
-
Medicinal Chemistry and Analog Synthesis: Synthesizing derivatives of this compound to improve its potency, selectivity, and pharmacokinetic properties. The identified biosynthesis gene cluster can be a tool for generating novel analogs through genetic engineering.
-
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of this compound and its promising analogs in animal models of fungal infections and cancer.
The unique chemical structure and potent biological activities of this compound make it a compelling starting point for drug discovery programs aimed at addressing the unmet medical needs in infectious diseases and oncology.
References
Application Notes and Protocols for Culturing Trichoderma virens for Optimal Gliovirin Yield
Introduction
Trichoderma virens, a filamentous fungus renowned for its biocontrol properties, produces a diverse array of secondary metabolites. Among these, gliovirin, a potent antifungal and potential anticancer compound, has garnered significant scientific interest.[1][2] this compound is specifically produced by "P" strains of T. virens and is encoded by a dedicated biosynthetic gene cluster.[1][3] Optimizing the culture conditions for T. virens is paramount for maximizing the yield of this compound, a critical step for research, development, and potential commercialization of this valuable metabolite.
These application notes provide a comprehensive overview and detailed protocols for the cultivation of Trichoderma virens with the objective of enhancing this compound production. The subsequent sections detail the influence of various culture parameters, provide standardized protocols for submerged and solid-state fermentation, and outline methods for the extraction and quantification of this compound.
Influence of Culture Parameters on Trichoderma virens Growth and Secondary Metabolite Production
The production of secondary metabolites in Trichoderma virens, including this compound, is intricately linked to various environmental and nutritional factors. While specific data for this compound optimization is limited, extensive research on Trichoderma spp. provides a strong foundation for establishing optimal culture conditions.
Media Composition: Carbon and Nitrogen Sources
The choice of carbon and nitrogen sources is a critical determinant of both fungal biomass and secondary metabolite production. Different sources can selectively enhance or suppress the biosynthesis of specific compounds.
Table 1: Effect of Carbon and Nitrogen Sources on Trichoderma spp. Growth and Metabolite Production
| Parameter | Source | Organism | Effect | Reference |
| Carbon | Fructose | T. virens | Optimal for biomass production. | [4] |
| Glucose | T. harzianum | Excellent for sporulation and biomass. | [4] | |
| Sucrose (B13894) | T. koningii | Excellent for sporulation. | [4] | |
| Dextrose | T. viride | High biomass production. | [5] | |
| Nitrogen | Peptone | T. viride | Maximum biomass production (as a carbon source). | [6] |
| Ammonium (B1175870) Sulphate | T. viride | Significantly highest biomass production. | [5][6] | |
| Yeast Extract | Trichoderma spp. | Favorable for biomass production. | [7] | |
| Ammonium Dihydrogen Phosphate | Trichoderma T36 | Best nitrogen source for growth. | [8] |
Note: Data from studies on various Trichoderma species are presented as a starting point for optimizing T. virens cultivation for this compound production.
pH and Temperature
The pH of the culture medium and the incubation temperature significantly influence the growth rate and metabolic activity of T. virens. Maintaining these parameters within the optimal range is crucial for maximizing this compound yield. While acidic conditions are generally favored for the production of some Trichoderma secondary metabolites like gliotoxin (B1671588), the optimal pH for this compound production needs to be empirically determined.[9]
Table 2: Influence of pH and Temperature on Trichoderma spp. Growth
| Parameter | Optimal Range | Organism | Observations | Reference |
| pH | 5.5 - 7.5 | Trichoderma spp. | Favorable for biomass production. | [10][11] |
| 6.0 | G. virens | Optimal for growth. | [12] | |
| Acidic (3-6) | T. virens | Required for gliotoxin production. | [9] | |
| Temperature | 25°C - 30°C | Trichoderma spp. | Optimal range for growth. | [10][11] |
| 30°C | T. viride | Optimal for biomass production in submerged fermentation. | [13][14] |
Experimental Protocols
Protocol 1: Submerged Fermentation for this compound Production
Submerged fermentation allows for homogenous culture conditions and is readily scalable. This protocol provides a starting point for optimizing this compound production in a liquid medium.
1. Materials:
-
Trichoderma virens "P" strain
-
Potato Dextrose Agar (PDA) plates
-
Seed culture medium (e.g., Potato Dextrose Broth or a custom medium based on Table 1)
-
Production medium (customizable, see Table 1 for suggestions)
-
Erlenmeyer flasks (250 mL or 500 mL)
-
Shaking incubator
-
Sterile water
-
Hemocytometer or spectrophotometer for spore counting
2. Inoculum Preparation:
-
Culture T. virens on PDA plates at 25-28°C for 7-10 days until confluent sporulation is observed.
-
Harvest conidia by flooding the plate with sterile water and gently scraping the surface with a sterile loop.
-
Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.
3. Fermentation:
-
Inoculate 100 mL of seed culture medium in a 250 mL Erlenmeyer flask with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the seed culture at 28°C on a rotary shaker at 150-180 rpm for 3-4 days.[7]
-
Transfer 10% (v/v) of the seed culture to 100 mL of production medium in a 250 mL Erlenmeyer flask.
-
Incubate the production culture at 28°C and 150-180 rpm for 7-15 days.[15] Samples can be taken periodically to determine the optimal harvest time.
4. Optimization Parameters:
-
Carbon Source: Test various carbon sources such as fructose, glucose, and sucrose at different concentrations (e.g., 10-40 g/L).
-
Nitrogen Source: Evaluate organic (e.g., peptone, yeast extract) and inorganic (e.g., ammonium sulfate, sodium nitrate) nitrogen sources.
-
pH: Adjust the initial pH of the production medium to a range of 4.0 to 7.0.
-
Temperature: Investigate the effect of different incubation temperatures (e.g., 20°C, 25°C, 30°C).
Protocol 2: Solid-State Fermentation for this compound Production
Solid-state fermentation (SSF) mimics the natural habitat of Trichoderma and can lead to higher yields of certain secondary metabolites.
1. Materials:
-
Trichoderma virens "P" strain
-
Solid substrate (e.g., wheat bran, rice bran, sugarcane bagasse)
-
Nutrient solution (containing nitrogen and mineral salts)
-
Autoclavable bags or flasks
-
Incubator
2. Substrate Preparation:
-
Mix the solid substrate with a nutrient solution to achieve a final moisture content of 60-70%.
-
Sterilize the moistened substrate by autoclaving at 121°C for 20-30 minutes.
3. Inoculation and Incubation:
-
Prepare a spore suspension of T. virens as described in the submerged fermentation protocol.
-
Inoculate the sterile substrate with the spore suspension to a final concentration of 1 x 10^6 spores/g of dry substrate.
-
Mix thoroughly to ensure even distribution of the inoculum.
-
Incubate the culture at 25-28°C for 14-21 days.[16]
4. Optimization Parameters:
-
Substrate: Evaluate different agricultural wastes as substrates.
-
Moisture Content: Optimize the initial moisture content of the substrate.
-
Supplementation: Test the addition of supplementary carbon and nitrogen sources to the substrate.
Protocol 3: Extraction and Quantification of this compound
1. Extraction:
-
Submerged Culture: Separate the mycelium from the culture broth by filtration. Extract the filtrate with an equal volume of ethyl acetate (B1210297) or dichloromethane (B109758) three times.[17]
-
Solid-State Culture: Extract the entire fermented solid substrate with ethyl acetate or a mixture of methanol (B129727) and dichloromethane.
-
Combine the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.
-
Redissolve the dried extract in a known volume of methanol or acetonitrile (B52724) for analysis.
2. Quantification (HPLC):
-
HPLC System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV or PDA detector is suitable.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a common starting point for separating fungal secondary metabolites.[18]
-
Detection: Monitor the elution profile at a wavelength determined by the UV spectrum of a this compound standard.
-
Quantification: Prepare a standard curve using purified this compound of known concentrations to quantify the amount in the sample extracts.
Signaling Pathways and Experimental Workflows
This compound Biosynthesis Pathway
The biosynthesis of this compound is initiated from the precursor amino acids and involves a series of enzymatic reactions catalyzed by the proteins encoded in the glv gene cluster.[2][3] A key enzyme in this pathway is a non-ribosomal peptide synthetase (NRPS). While the detailed regulatory network is still under investigation, it is known that secondary metabolism in Trichoderma is influenced by broader signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) cascade.
Caption: Putative biosynthetic pathway of this compound regulated by the glv gene cluster.
Experimental Workflow for this compound Production and Analysis
The following workflow outlines the key steps from strain selection to the final analysis of this compound yield.
Caption: General workflow for optimizing this compound production from T. virens.
References
- 1. pacb.com [pacb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effect of carbon and nitrogen sources on spore germination, bio-mass production and antifungal metabolites by species of Trichoderma and Gliocladium | Indian Phytopathology [epubs.icar.org.in]
- 5. primescholars.com [primescholars.com]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Production, stability and degradation of Trichoderma gliotoxin in growth medium, irrigation water and agricultural soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. longdom.org [longdom.org]
- 12. Evaluation of growth media parameters for the cultivation of selected biological control agents. [researchspace.ukzn.ac.za]
- 13. thescipub.com [thescipub.com]
- 14. researchgate.net [researchgate.net]
- 15. CN100368521C - Method for producing chlamydospores by liquid submerged fermentation of Trichoderma - Google Patents [patents.google.com]
- 16. Optimization of Culture Conditions and Production of Bio-Fungicides from Trichoderma Species under Solid-State Fermentation Using Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Gliovirin Formulation for Agricultural Use: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gliovirin is a diketopiperazine antibiotic produced by P strains of the beneficial fungus Trichoderma virens (formerly Gliocladium virens). It exhibits potent and specific inhibitory activity against oomycete pathogens, most notably Pythium ultimum, a primary causal agent of damping-off disease in various crops, including cotton. This document provides detailed application notes and experimental protocols for the agricultural formulation of this compound, summarizing its antifungal activity, phytotoxicity, and formulation stability.
Data Presentation
Antifungal Spectrum of this compound
This compound possesses a narrow spectrum of antifungal activity, showing high efficacy against oomycetes while being largely inactive against many true fungi.[1][2]
| Target Pathogen | Activity Level | Quantitative Data | Source |
| Pythium ultimum | Highly Active | A 0.5 µg application creates a 12-mm inhibition zone.[3] | [3] |
| Phytophthora spp. | Active | Strong inhibitory effect reported.[1] | [1] |
| Rhizoctonia solani | Inactive | Not antagonized by 'P' strains that produce this compound.[1] | [1][4] |
| Other cotton seedling disease fungi | Inactive | No significant activity observed.[1][2] | [1][2] |
Phytotoxicity of this compound
At concentrations effective for pathogen inhibition, this compound is generally not phytotoxic. However, higher concentrations may adversely affect plant growth.
| Plant Species | Concentration | Observed Effect | Source |
| Cotton (Gossypium hirsutum) | Effective biocontrol concentrations | No significant phytotoxicity reported. | [2][5] |
| Cotton (Gossypium hirsutum) | Excessive application of T. virens formulation | Phytotoxicity observed.[3] | [3] |
Experimental Protocols
Antifungal Susceptibility Testing: Agar (B569324) Well Diffusion Assay
This protocol is adapted from Howell (1991) to determine the inhibitory activity of this compound against Pythium ultimum.
Materials:
-
Purified this compound
-
Acetone
-
Sterile deionized water
-
Potato Dextrose Agar (PDA) plates
-
7-day-old culture of Pythium ultimum on PDA
-
Sterile cork borer (5 mm diameter)
-
Sterile micropipette and tips
-
Incubator (25°C)
Procedure:
-
Prepare a stock solution of this compound in acetone.
-
From the stock solution, prepare serial dilutions to obtain desired testing concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg per aliquot).
-
In a sterile microcentrifuge tube, mix 30 µl of the this compound-acetone dilution with 50 µl of sterile water.
-
With a sterile cork borer, create wells in the periphery of the PDA plates.
-
Carefully pipette the 80 µl this compound solution into the wells. An acetone-water mixture without this compound should be used as a negative control.
-
Place a 5 mm PDA plug from the actively growing margin of the P. ultimum culture in the center of the plate.
-
Incubate the plates at 25°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (clear zone) around each well.
Phytotoxicity Assay: Cotton Seedling Emergence and Growth
This protocol is designed to assess the phytotoxicity of a this compound formulation on cotton seedlings.
Materials:
-
This compound formulation (e.g., seed coating preparation)
-
Cotton seeds (e.g., cultivar DP 451 B/RR)
-
Unsterile field soil
-
Test tubes (18 x 150 mm)
-
Growth chamber (25°C, 12-hour photoperiod)
-
Latex sticker
Procedure:
-
Prepare different concentrations of the this compound formulation to be tested as a seed coating.
-
Coat the cotton seeds with the formulation using a latex sticker. Include an untreated control and a formulation-only (without this compound) control.
-
Add 10 grams of moist field soil to each test tube.
-
Plant one treated seed per tube at a consistent depth.
-
Incubate the tubes in a growth chamber at 25°C with a 14-hour photoperiod.
-
After 7 days, count the number of emerged and surviving seedlings.
-
Carefully remove the seedlings from the soil and measure the radicle length and shoot height.
-
Calculate the germination percentage and vigor index for each treatment.
-
Vigor Index = (Mean root length + Mean shoot length) x Germination percentage
-
Formulation Stability Testing: Shelf-life Assessment
This protocol provides a framework for assessing the stability of a solid T. virens formulation producing this compound.[6]
Materials:
-
This compound formulation (e.g., talc-based powder, granules)
-
Polypropylene bags or desired packaging
-
Incubators or controlled environment chambers (e.g., 4°C and 30°C with 65% relative humidity)
-
Trichoderma Selective Medium (TSM)
-
Sterile distilled water
-
Serial dilution tubes
-
Petri plates
-
Hemocytometer or other cell counting device
Procedure:
-
Package the formulation in the chosen containers.
-
Store the packages under different temperature and humidity conditions (e.g., 4°C and 30°C/65% RH).
-
At specified time intervals (e.g., 0, 2, 4, 6, 12 months), draw samples for analysis.
-
Colony Forming Unit (CFU) Count: a. Perform serial dilutions of the formulation in sterile distilled water. b. Plate the dilutions on TSM. c. Incubate at 25°C for 5-7 days. d. Count the number of T. virens colonies and calculate the CFU/gram of the formulation.
-
Moisture Content: a. Determine the moisture content of the formulation using a moisture analyzer or by oven drying.
-
Antifungal Activity: a. Extract this compound from the aged formulation. b. Assess the antifungal activity of the extract using the agar well diffusion assay described above.
Visualizations
Experimental Workflow: Antifungal Susceptibility Testing
Logical Relationship: Strain and Metabolite Specificity
Signaling Pathway: Generalized Oomycete Infection and Potential Inhibition
The precise molecular target of this compound within the signaling cascade of Pythium ultimum is not fully elucidated. This diagram represents a generalized oomycete infection pathway and indicates a potential point of disruption by this compound based on its known antibiotic activity.
References
Application Notes and Protocols for Genetic Manipulation of Gliovirin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the genetic manipulation of gliovirin biosynthesis in the filamentous fungus Trichoderma virens. This compound is a potent anti-oomycete and a promising anticancer compound, making the ability to manipulate its production of significant interest for agricultural and pharmaceutical applications.[1][2][3]
Introduction to this compound Biosynthesis
This compound is a secondary metabolite produced by "P" strains of Trichoderma virens.[1][2] Its biosynthesis is orchestrated by a dedicated gene cluster containing 22 genes.[1][2][4] A key enzyme in this pathway is a non-ribosomal peptide synthetase (NRPS), which is essential for the production of the this compound scaffold.[1][2][4] Genetic manipulation of this gene cluster, particularly the NRPS gene, offers a direct route to controlling this compound production, either by eliminating it to study its biological role or by enhancing it for industrial-scale production.
Core Strategies for Genetic Manipulation
Two primary strategies are employed for the genetic manipulation of this compound biosynthesis:
-
Gene Knockout/Disruption: This approach is used to abolish this compound production. The most common method is homologous recombination, where the target gene (e.g., the NRPS gene) is replaced with a selectable marker. More recently, CRISPR-Cas9 technology has enabled precise gene editing and disruption.[5][6]
-
Gene Overexpression: This strategy aims to increase this compound yield. It typically involves placing a key biosynthetic gene, such as the NRPS or a regulatory gene, under the control of a strong, constitutive promoter.
Data Presentation: Impact of Genetic Manipulation on this compound Production
| Genetic Manipulation Strategy | Target Gene | Method | Host Organism | Observed Effect on this compound Production | Reference |
| Gene Disruption | Non-ribosomal peptide synthetase (NRPS) | Homologous Recombination | Trichoderma virens | Elimination of this compound biosynthesis | [1][2][4] |
| Gene Deletion | gliP (NRPS gene) | Gene deletion | Trichoderma virens | Undetectable levels of gliotoxin (B1671588) (a related compound, demonstrating the principle) | [7] |
| Gene Complementation | gliZ (regulatory gene) | Multiple copy insertion | Aspergillus fumigatus | Increased gliotoxin production compared to wild type (demonstrating the principle of enhancing production through regulatory gene manipulation) | [8] |
Experimental Protocols
Protocol 1: Gene Knockout of the this compound NRPS Gene via Homologous Recombination
This protocol describes the disruption of the key NRPS gene in the this compound biosynthetic cluster using a split-marker strategy.
1. Preparation of Gene Knockout Cassette:
-
1.1. Primer Design: Design primers to amplify approximately 1-1.5 kb regions flanking the 5' and 3' ends of the NRPS gene from T. virens genomic DNA.
-
1.2. Amplification of Flanking Regions: Perform PCR to amplify the 5' and 3' homologous arms.
-
1.3. Split-Marker Cassette Assembly: The selectable marker (e.g., hygromycin B phosphotransferase gene, hph) is split into two overlapping fragments. The 5' flank is fused to the 5' part of the hph gene, and the 3' flank is fused to the 3' part of the hph gene in separate constructs. This is typically done using fusion PCR or Gibson assembly.
2. Protoplast Preparation from T. virens
-
2.1. Fungal Culture: Inoculate T. virens spores into Potato Dextrose Broth (PDB) and incubate with shaking for 24-48 hours to obtain young mycelia.
-
2.2. Enzymatic Digestion: Harvest the mycelia by filtration and resuspend in an osmotic stabilizer solution (e.g., 0.7 M NaCl) containing a cell wall-degrading enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum). Incubate with gentle shaking until protoplasts are formed.
-
2.3. Protoplast Purification: Filter the protoplast suspension to remove mycelial debris and wash the protoplasts with the osmotic stabilizer solution by centrifugation. Resuspend the final protoplast pellet in an appropriate buffer.
3. Protoplast-Mediated Transformation (PMT):
-
3.1. Transformation Mix: Mix the purified protoplasts with the two split-marker DNA cassettes and a PEG (polyethylene glycol) solution.
-
3.2. Incubation: Incubate the mixture on ice and then at room temperature to facilitate DNA uptake.
-
3.3. Regeneration: Plate the transformation mix onto a regeneration medium containing the osmotic stabilizer and allow protoplasts to regenerate their cell walls.
-
3.4. Selection: Overlay the regeneration plates with a medium containing the appropriate selective agent (e.g., hygromycin B). Only transformants that have successfully integrated the resistance cassette will grow.
4. Screening and Confirmation of Transformants:
-
4.1. PCR Screening: Isolate genomic DNA from putative transformants. Perform PCR using primers that anneal outside the integrated cassette and within the marker gene to confirm homologous recombination.
-
4.2. Southern Blot Analysis: For definitive confirmation, perform a Southern blot to verify the correct integration event and the absence of the wild-type NRPS gene.
-
4.3. Phenotypic Analysis: Analyze the culture filtrates of confirmed knockout mutants using LC-MS/MS to confirm the absence of this compound production.[2]
Protocol 2: CRISPR-Cas9 Mediated Gene Disruption of the this compound NRPS Gene
This protocol outlines the use of CRISPR-Cas9 technology for targeted disruption of the NRPS gene. This method can be more efficient and precise than traditional homologous recombination.[5][6][9]
1. Design and Construction of gRNA:
-
1.1. Target Selection: Identify a 20-nucleotide protospacer sequence within the coding region of the NRPS gene that is followed by a Protospacer Adjacent Motif (PAM), typically 'NGG'.
-
1.2. gRNA Expression Cassette: Synthesize the gRNA sequence and clone it into a vector under the control of a suitable promoter (e.g., a U6 promoter).
2. Preparation of Cas9 and Donor DNA:
-
2.1. Cas9 Expression: The Cas9 nuclease can be delivered as a plasmid expressing a codon-optimized cas9 gene or as a purified Cas9 protein-gRNA ribonucleoprotein (RNP) complex.[5]
-
2.2. (Optional) Donor DNA for Homology Directed Repair (HDR): To introduce a specific mutation or insertion, a donor DNA template containing the desired change flanked by homology arms to the target site can be co-transformed.
3. Transformation:
-
3.1. Follow the protoplast preparation and transformation protocol (Steps 2 and 3) as described in Protocol 1. The gRNA expression cassette and the Cas9-expressing plasmid (or the RNP complex) are co-transformed into the protoplasts.
4. Identification of Mutants:
-
4.1. Screening: Isolate genomic DNA from the resulting transformants. Amplify the target region by PCR and screen for mutations using methods like restriction fragment length polymorphism (RFLP) analysis (if the mutation introduces or removes a restriction site) or by sequencing the PCR product.
-
4.2. Phenotypic Analysis: Confirm the loss of this compound production in validated mutants using LC-MS/MS.
Protocol 3: Overexpression of a Key Biosynthetic Gene
This protocol describes a method to enhance this compound production by replacing the native promoter of a key biosynthetic gene (e.g., the NRPS or a regulatory gene like gliZ) with a strong constitutive promoter.[8]
1. Construction of the Overexpression Cassette:
-
1.1. Select a strong constitutive promoter active in Trichoderma, such as the gpdA (glyceraldehyde-3-phosphate dehydrogenase) promoter.
-
1.2. Amplify the coding sequence of the target gene (e.g., the NRPS gene).
-
1.3. Assemble a construct containing the strong promoter, the target gene's coding sequence, and a terminator sequence. This cassette should also include a selectable marker.
2. Transformation and Selection:
-
2.1. Transform T. virens protoplasts with the overexpression cassette using the PMT protocol (Protocol 1, Steps 2 and 3).
-
2.2. Select for transformants on a medium containing the appropriate antibiotic.
3. Verification of Overexpression:
-
3.1. qRT-PCR: Isolate RNA from the transformants and perform quantitative real-time PCR (qRT-PCR) to confirm the increased transcript levels of the target gene compared to the wild-type strain.
-
3.2. Quantitative Analysis of this compound Production: Culture the confirmed overexpression strains and the wild-type strain under identical conditions. Extract the secondary metabolites and quantify the production of this compound using analytical techniques like HPLC or LC-MS/MS to determine the fold increase in yield.
Mandatory Visualizations
Caption: Workflow for gene knockout via homologous recombination.
Caption: Workflow for CRISPR-Cas9 mediated gene disruption.
Caption: Simplified this compound biosynthesis signaling pathway.
References
- 1. pacb.com [pacb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. cris.huji.ac.il [cris.huji.ac.il]
- 5. researchgate.net [researchgate.net]
- 6. Applications of CRISPR/Cas9 in the Synthesis of Secondary Metabolites in Filamentous Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gliotoxin, an Immunosuppressive Fungal Metabolite, Primes Plant Immunity: Evidence from Trichoderma virens-Tomato Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GliZ, a Transcriptional Regulator of Gliotoxin Biosynthesis, Contributes to Aspergillus fumigatus Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR/Cas9-Mediated Genome Editing of Trichoderma reesei | Springer Nature Experiments [experiments.springernature.com]
Application Notes: Cell-based Assays for Evaluating the Anticancer Activity of Gliovirin
Introduction
Gliovirin, a natural product isolated from the fungus Trichoderma virens, has been identified as a potential anticancer compound.[1] To elucidate its therapeutic potential, a series of robust and reproducible cell-based assays are essential. These assays are designed to quantify the cytotoxic and cytostatic effects of this compound on cancer cells, unravel its mechanism of action, and identify the cellular pathways it modulates. This document provides detailed protocols for key cell-based assays to comprehensively evaluate the anticancer properties of this compound.
Key Applications
-
Determination of Cytotoxicity (IC50): Quantifying the concentration of this compound required to inhibit 50% of cancer cell growth is a critical first step in assessing its potency.
-
Apoptosis Induction: Investigating whether this compound induces programmed cell death (apoptosis) is crucial for understanding its cancer-killing mechanism.
-
Cell Cycle Analysis: Determining if this compound causes cell cycle arrest at specific checkpoints can reveal its impact on cell proliferation.
-
Signaling Pathway Modulation: Identifying the specific intracellular signaling pathways affected by this compound can provide insights into its molecular targets.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
| e.g., A549 | Lung Carcinoma | Data to be filled | Data to be filled |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be filled | Data to be filled |
| e.g., U-87 MG | Glioblastoma | Data to be filled | Data to be filled |
| e.g., HeLa | Cervical Cancer | Data to be filled | Data to be filled |
Table 2: Apoptosis Induction by this compound in Cancer Cells
| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| e.g., A549 | Control (DMSO) | Data to be filled | Data to be filled |
| IC50 | Data to be filled | Data to be filled | |
| 2 x IC50 | Data to be filled | Data to be filled |
Table 3: Cell Cycle Analysis of Cancer Cells Treated with this compound
| Cell Line | This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| e.g., MCF-7 | Control (DMSO) | Data to be filled | Data to be filled | Data to be filled |
| IC50 | Data to be filled | Data to be filled | Data to be filled | |
| 2 x IC50 | Data to be filled | Data to be filled | Data to be filled |
Table 4: Effect of this compound on Key Signaling Proteins
| Cell Line | Treatment | Protein Target | Change in Expression/Phosphorylation (Fold Change vs. Control) |
| e.g., U-87 MG | This compound (IC50) | e.g., p-Akt (Ser473) | Data to be filled |
| e.g., Cleaved Caspase-3 | Data to be filled | ||
| e.g., p53 | Data to be filled |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a colorimetric MTT assay.[2][3]
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[4]
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting range is 0.1 µM to 100 µM.[4]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).[4]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 48 or 72 hours at 37°C in a 5% CO2 incubator.[6]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.[2]
-
Incubate for 4 hours at 37°C to allow the formation of formazan (B1609692) crystals.[2]
-
Carefully aspirate the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.[5]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 490 nm or 570 nm using a microplate reader.[2][5]
-
Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.[5]
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.[7]
-
Protocol 2: Apoptosis Assay using Annexin V-FITC and Propidium (B1200493) Iodide (PI) Staining
This protocol describes the detection of apoptosis induced by this compound using flow cytometry based on the externalization of phosphatidylserine (B164497) (PS) and plasma membrane integrity.[8][9][10]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentrations (e.g., IC50 and 2x IC50) and a vehicle control (DMSO) for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the supernatant containing floating cells.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples immediately by flow cytometry.
-
Use FITC signal detector for Annexin V-FITC (Ex = 488 nm; Em = 530 nm) and phycoerythrin emission signal detector for PI.[10]
-
Set up compensation and quadrants using unstained, single-stained (Annexin V-FITC only and PI only), and dual-stained controls.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in this compound-treated cells by staining the cellular DNA with propidium iodide and analyzing by flow cytometry.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Cold 70% ethanol (B145695)
-
PBS
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with this compound as described in Protocol 2.
-
Harvest cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Acquire the data on a linear scale.
-
Generate a DNA content histogram and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14]
-
Protocol 4: Western Blotting for Signaling Pathway Analysis
This protocol is for the semi-quantitative analysis of specific protein expression and phosphorylation status in cancer cells treated with this compound to investigate its effect on signaling pathways.[15][16]
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., against Akt, p-Akt, p53, cleaved caspase-3, β-actin)
-
HRP-conjugated secondary antibodies
-
TBST (Tris-buffered saline with 0.1% Tween 20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as described in Protocol 2.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (at the recommended dilution) overnight at 4°C with gentle shaking.[15]
-
Wash the membrane three times for 5 minutes each with TBST.[15]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify the protein bands, normalizing to a loading control like β-actin.
-
References
- 1. pacb.com [pacb.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. clyte.tech [clyte.tech]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. static.igem.org [static.igem.org]
- 11. kumc.edu [kumc.edu]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. medium.com [medium.com]
Spectroscopic Scrutiny of Gliovirin: A Potent Fungal Metabolite
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Gliovirin, a potent epidithiodiketopiperazine (ETP) secondary metabolite produced by certain strains of the fungus Trichoderma virens (formerly Gliocladium virens), has garnered significant interest for its pronounced antifungal and potential anticancer activities. The complex chemical structure of this compound necessitates robust analytical techniques for its unambiguous identification and characterization. This document provides a detailed overview of the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), complete with experimental protocols and data interpretation.
Spectroscopic Data
The structural elucidation of this compound (Molecular Formula: C₂₀H₂₀N₂O₈S₂, Molecular Weight: 480.51 g/mol ) is achieved through a combination of one- and two-dimensional NMR spectroscopy and high-resolution mass spectrometry.
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) provides the exact mass of this compound, confirming its molecular formula.
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Ion | m/z (Observed) |
| [M+H]⁺ | 481.6326 |
| [M+Na]⁺ | 503.3604 |
Data obtained via UPLC-Q-TOF-ESI-MS/MS analysis.[1]
Further fragmentation of the parent ion provides insights into the structural moieties of the molecule. A major daughter ion is observed at m/z 344, corresponding to the loss of an acidic moiety.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Epidithiodiketopiperazine Scaffolds
| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| α-protons | 3.5 - 5.0 | 50 - 65 |
| β-protons | 2.0 - 4.0 | 30 - 45 |
| Aromatic protons | 6.5 - 8.0 | 110 - 140 |
| Methine protons (various) | 3.0 - 6.0 | 40 - 80 |
| Methylene protons | 1.5 - 4.0 | 20 - 50 |
| Methyl protons | 0.8 - 2.5 | 10 - 25 |
| Carbonyl carbons | - | 160 - 180 |
Note: These are general ranges and actual values for this compound will be specific to its unique structure.
Experimental Protocols
The following protocols outline standardized procedures for the spectroscopic analysis of this compound.
Protocol 1: UPLC-Q-TOF-MS/MS Analysis
This protocol is designed for the detection and fragmentation analysis of this compound from a purified sample or fungal extract.
1. Sample Preparation:
-
Dissolve a purified sample of this compound in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1-10 µg/mL.
-
If starting from a fungal culture, perform a liquid-liquid extraction of the culture broth with an appropriate organic solvent (e.g., ethyl acetate). Evaporate the solvent and redissolve the residue in the analysis solvent.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
2. Instrumentation and Conditions:
-
UPLC System: Waters ACQUITY UPLC system or equivalent.
-
Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 10-15 minutes to elute compounds of varying polarity.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: Waters Xevo G2-XS QTOF or equivalent, equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 2.5 - 3.0 kV.
-
Sampling Cone Voltage: 30 - 40 V.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Desolvation Gas Flow: 800 - 1000 L/h.
-
Collision Energy: For MS/MS, use a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.
3. Data Acquisition and Analysis:
-
Acquire data in both full scan mode (to determine the parent ion masses) and tandem MS (MS/MS) mode (to obtain fragmentation patterns).
-
Process the data using appropriate software (e.g., MassLynx) to identify the parent and fragment ions of this compound.
Protocol 2: NMR Spectroscopy
This protocol describes the general procedure for acquiring ¹H, ¹³C, and 2D NMR spectra of this compound.
1. Sample Preparation:
-
Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical as it can affect chemical shifts.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
3. Data Acquisition Parameters:
-
¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Utilize standard pulse programs and optimize parameters (e.g., spectral widths, number of increments) based on the ¹H and ¹³C spectra.
-
4. Data Processing and Analysis:
-
Process the raw data (FID) using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
-
Analyze the 1D and 2D spectra to assign the proton and carbon signals to the corresponding atoms in the this compound structure.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for this compound analysis.
Proposed Mass Spectrometry Fragmentation Pathway
The following diagram illustrates a plausible fragmentation pathway for the protonated this compound molecule under ESI-MS/MS conditions.
Caption: Proposed MS/MS fragmentation of this compound.
Gliotoxin-Induced Apoptosis Signaling Pathway
While a specific signaling pathway for this compound-induced apoptosis is not yet fully elucidated, studies on the closely related compound, gliotoxin (B1671588), provide a potential model. Gliotoxin is known to induce apoptosis through pathways involving the modulation of Protein Kinase A (PKA) and subsequent phosphorylation of histone H3.[2]
Caption: Gliotoxin-induced apoptosis pathway.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Gliovirin Production in Fermenter Culture
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to improving gliovirin production in fermenter cultures of Trichoderma virens.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its production important?
This compound is a potent anti-oomycete and a potential anticancer compound produced by "P" strains of the fungus Trichoderma virens.[1] Its production is significant for the development of new antifungal agents and for potential applications in cancer therapy.
Q2: Which strains of Trichoderma virens produce this compound?
This compound is specifically produced by "P" strains of Trichoderma virens. The "Q" strains, in contrast, are known to produce another secondary metabolite, gliotoxin.[1]
Q3: What is the basic biosynthetic pathway of this compound?
This compound biosynthesis originates from a diketopiperazine (DKP) scaffold, which is then subject to a series of enzymatic modifications, including sulfur incorporation and the formation of a distinctive disulfide bridge. The process is governed by a dedicated gene cluster.[2]
Q4: What are the key factors influencing this compound yield in a fermenter?
The primary factors that affect this compound production include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and agitation rates. Optimizing these parameters is crucial for maximizing the yield.
Troubleshooting Guides
Low this compound Yield
Problem: The final concentration of this compound in the fermentation broth is consistently low.
| Potential Cause | Suggested Solution | Expected Outcome |
| Suboptimal Media Composition | The carbon-to-nitrogen (C:N) ratio is critical for secondary metabolite production. Experiment with different carbon sources (e.g., glucose, sucrose, molasses) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate). A high C:N ratio often favors secondary metabolite synthesis. | An increase in this compound titer as the metabolic focus shifts from biomass production to secondary metabolism. |
| Incorrect pH | The pH of the culture medium significantly impacts fungal growth and enzyme activity. For Trichoderma species, a slightly acidic to neutral pH is generally optimal. Monitor and control the pH of the fermentation broth, maintaining it within a range of 5.5 to 7.5. | Improved mycelial growth and enzymatic activity leading to enhanced this compound production. |
| Inappropriate Temperature | Temperature affects the rate of metabolic reactions. The optimal temperature for growth of Trichoderma species is typically between 25°C and 30°C. Conduct fermentation at different temperatures within this range to identify the optimum for this compound production. | Increased rate of biosynthesis and higher final yield of this compound. |
| Insufficient Aeration | As an aerobic process, this compound production requires an adequate supply of dissolved oxygen. Increase the aeration rate in the fermenter to ensure that oxygen is not a limiting factor. | Enhanced metabolic activity and improved this compound synthesis. |
| Inadequate Agitation | Proper agitation ensures uniform distribution of nutrients and oxygen, and prevents cell clumping. Optimize the agitation speed; however, be aware that excessive shear stress can damage the fungal mycelia. For Trichoderma virens, an agitation rate of around 200 rpm has been found to be effective for the production of other metabolites.[3] | Improved mass transfer and nutrient uptake, leading to higher this compound yields. |
Inconsistent Production Between Batches
Problem: Significant variability in this compound yield is observed from one fermentation batch to another.
| Potential Cause | Suggested Solution | Expected Outcome |
| Inoculum Variability | The age, concentration, and physiological state of the inoculum can greatly influence the fermentation outcome. Standardize the inoculum preparation protocol, ensuring a consistent spore concentration and age of the seed culture. | More reproducible fermentation performance and consistent this compound yields. |
| Inconsistent Media Preparation | Minor variations in media components or preparation methods can lead to different fermentation profiles. Ensure that all media components are accurately weighed and that the preparation protocol is strictly followed for each batch. | Reduced batch-to-batch variability in this compound production. |
| Fluctuations in Fermentation Parameters | Uncontrolled fluctuations in pH, temperature, or dissolved oxygen can affect the metabolic state of the fungus. Ensure that the fermenter's control systems are calibrated and functioning correctly to maintain stable conditions throughout the fermentation. | A more stable and predictable fermentation process with consistent outcomes. |
Data Presentation
Table 1: Effect of pH on Biomass Production of Trichoderma spp.
| pH | Mycelium Dry Weight (g) |
| 4.0 | ~1.20 |
| 5.5 | ~1.41 |
| 6.5 | ~1.38 |
| 7.5 | ~1.35 |
| 8.0 | ~1.15 |
Note: Data adapted from studies on various Trichoderma species and represents the general trend. Optimal pH for this compound production should be determined empirically.
Table 2: Effect of Temperature on Biomass Production of Trichoderma spp.
| Temperature (°C) | Biomass Production (g) |
| 20 | ~0.97 |
| 25 | ~1.42 |
| 30 | ~1.30 |
| 35 | ~0.82 |
Note: Data adapted from studies on various Trichoderma species. The optimal temperature for this compound production may vary.
Experimental Protocols
Protocol 1: Inoculum Preparation for Trichoderma virens
-
Culture Maintenance: Maintain a pure culture of Trichoderma virens (P strain) on Potato Dextrose Agar (PDA) slants at 4°C.
-
Spore Suspension:
-
Prepare fresh PDA plates and inoculate them with the T. virens culture.
-
Incubate the plates at 28°C for 7-10 days until a dense lawn of green conidia is formed.
-
Harvest the spores by adding 10 mL of sterile 0.01% Tween 80 solution to the plate and gently scraping the surface with a sterile loop.
-
Transfer the spore suspension to a sterile tube.
-
-
Spore Counting:
-
Use a hemocytometer to count the spore concentration.
-
Adjust the spore concentration to approximately 1 x 10^7 spores/mL with sterile distilled water. This will serve as the inoculum for the fermenter.
-
Protocol 2: Lab-Scale Fermentation for this compound Production (5L Fermenter)
-
Medium Preparation:
-
Prepare the fermentation medium. A suitable medium could be a modified Potato Dextrose Broth (PDB) or a defined medium with a high carbon-to-nitrogen ratio. For example:
-
Glucose: 40 g/L
-
Yeast Extract: 5 g/L
-
KH2PO4: 1 g/L
-
MgSO4·7H2O: 0.5 g/L
-
-
Adjust the initial pH to 6.0.
-
Sterilize the medium in the fermenter at 121°C for 20 minutes.
-
-
Inoculation:
-
Aseptically inoculate the sterile medium with the prepared T. virens spore suspension (1 x 10^7 spores/mL) to achieve a final concentration of 1 x 10^5 spores/mL in the fermenter.
-
-
Fermentation Conditions:
-
Temperature: 28°C
-
Agitation: 200 rpm
-
Aeration: 1.0 vvm (volume of air per volume of medium per minute)
-
Duration: 7-10 days
-
-
Sampling:
-
Aseptically collect samples from the fermenter at regular intervals (e.g., every 24 hours) to monitor biomass, pH, substrate consumption, and this compound concentration.
-
Protocol 3: Extraction of this compound from Culture Broth
-
Biomass Separation:
-
At the end of the fermentation, harvest the culture broth.
-
Separate the fungal mycelium from the culture filtrate by centrifugation or filtration. This compound is an intracellular metabolite, so the mycelium should be retained.
-
-
Mycelium Lysis:
-
Wash the harvested mycelium with distilled water.
-
Lyophilize (freeze-dry) the mycelium to remove water.
-
Grind the dried mycelium into a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Suspend the powdered mycelium in a suitable organic solvent such as ethyl acetate (B1210297) or chloroform (B151607) (a 1:10 solid-to-solvent ratio is a good starting point).
-
Agitate the suspension on a shaker at room temperature for 24 hours.
-
Separate the solvent extract from the solid residue by filtration.
-
Repeat the extraction process twice more with fresh solvent.
-
-
Concentration:
-
Combine the solvent extracts.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.
-
Protocol 4: Quantification of this compound by HPLC
-
Sample Preparation:
-
Dissolve the crude extract in a known volume of methanol (B129727).
-
Filter the solution through a 0.22 µm syringe filter before injection into the HPLC system.
-
-
HPLC Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water.
-
Start with 50% methanol and increase to 100% methanol over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve using purified this compound of known concentrations.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.
-
Mandatory Visualizations
Caption: Putative biosynthetic pathway of this compound.
References
Technical Support Center: Enhancing Gliovirin Production in Trichoderma virens
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low yield of gliovirin, a promising anti-oomycete and potential anticancer compound, from "P" strains of Trichoderma virens.
Frequently Asked Questions (FAQs)
Q1: Why is the yield of this compound from my T. virens culture consistently low?
A1: Low yields of this compound are a common challenge and can be attributed to several factors:
-
Strain Selection: Ensure you are using a "P" strain of T. virens, as "Q" strains produce gliotoxin, not this compound.[1] The genetic background of the strain is the primary determinant of its ability to produce this compound.
-
Suboptimal Culture Conditions: The production of secondary metabolites like this compound is highly sensitive to environmental and nutritional factors. Suboptimal pH, temperature, aeration, and media composition can significantly limit yield.
-
Nutrient Limitation or Excess: The biosynthesis of secondary metabolites is often triggered by specific nutritional cues, which can be an excess of a particular nutrient or the limitation of another.
-
Feedback Inhibition: The accumulation of this compound in the culture medium may exert feedback inhibition on its own biosynthetic pathway.
-
Suboptimal Fermentation Time: this compound production is typically growth-phase dependent. Harvesting the culture too early or too late can result in low yields.
Q2: What is the genetic basis of this compound production in T. virens?
A2: this compound is synthesized by a dedicated biosynthetic gene cluster (BGC) discovered in "P" strains of T. virens. This cluster comprises 22 genes, with a non-ribosomal peptide synthetase (NRPS) at its core.[1][2] Disruption of this NRPS gene has been shown to completely abolish this compound production.[1][2] The identification of this gene cluster opens up possibilities for targeted genetic manipulation to enhance yield.[1][2]
Q3: Are there known regulatory pathways that control this compound biosynthesis?
A3: While the specific regulatory pathways governing the this compound BGC are not yet fully elucidated, the regulation of secondary metabolism in filamentous fungi is generally controlled by a complex interplay of pathway-specific transcription factors and global regulators that respond to environmental cues such as nutrient availability, pH, and light.
Q4: Can I increase this compound yield by altering the fermentation method?
A4: Yes, the choice of fermentation technique can significantly impact the yield of secondary metabolites. Both submerged liquid fermentation (SLF) and solid-state fermentation (SSF) have been used for producing secondary metabolites from Trichoderma species.[3][4] SSF can sometimes offer higher yields of certain fungal metabolites due to its closer resemblance to the natural growth habitat of the fungus.[4] However, SLF is often more amenable to industrial scale-up and process control. Experimenting with both methods is recommended.
Troubleshooting Guide
Issue 1: No detectable this compound in the culture extract.
| Possible Cause | Troubleshooting Step |
| Incorrect T. virens Strain | Verify the strain identity. Use a confirmed "P" strain of T. virens. If unsure, acquire a new culture from a reliable source. |
| Inappropriate Culture Medium | Start with a known medium for Trichoderma secondary metabolite production, such as a modified Czapek-Dox or Potato Dextrose Broth (PDB). |
| Extraction Protocol Failure | Ensure the solvent used for extraction (e.g., ethyl acetate (B1210297), chloroform) is of high purity and that the pH of the culture filtrate is adjusted to optimize partitioning of this compound into the organic phase. |
| Analytical Method Insensitivity | Confirm the sensitivity and calibration of your analytical method (e.g., HPLC). Use a purified this compound standard if available. |
Issue 2: Low and inconsistent this compound yield.
| Possible Cause | Troubleshooting Step |
| Suboptimal Fermentation Parameters | Systematically optimize key fermentation parameters such as pH, temperature, and agitation speed. See the "Experimental Protocols" section for a suggested optimization workflow. |
| Inconsistent Inoculum | Standardize the inoculum preparation. Use a consistent spore concentration or mycelial biomass for inoculating your production cultures. |
| Nutrient Composition | Experiment with different carbon and nitrogen sources and their ratios. See the "Data Presentation" section for a hypothetical experimental design. |
| Batch-to-Batch Variability in Media | If using complex media components (e.g., yeast extract, peptone), be aware of potential lot-to-lot variability. Consider using a defined minimal medium for greater consistency. |
Data Presentation
Table 1: Hypothetical Experimental Design for Optimizing Carbon and Nitrogen Sources for this compound Production
| Medium | Carbon Source (20 g/L) | Nitrogen Source (2 g/L) | Expected Outcome (Hypothetical Relative Yield) |
| M1 | Glucose | Sodium Nitrate | Baseline |
| M2 | Sucrose | Sodium Nitrate | To be determined |
| M3 | Fructose | Sodium Nitrate | To be determined |
| M4 | Glucose | Peptone | To be determined |
| M5 | Glucose | Yeast Extract | To be determined |
| M6 | Sucrose | Peptone | To be determined |
Table 2: Hypothetical Experimental Design for Optimizing Fermentation Parameters
| Parameter | Level 1 | Level 2 | Level 3 |
| Temperature (°C) | 25 | 28 | 32 |
| Initial pH | 5.0 | 6.0 | 7.0 |
| Agitation (rpm) | 150 | 200 | 250 |
Experimental Protocols
Protocol 1: General Procedure for Submerged Liquid Fermentation of T. virens for this compound Production
-
Inoculum Preparation:
-
Grow a "P" strain of T. virens on Potato Dextrose Agar (PDA) plates for 7-10 days at 28°C until sporulation is abundant.
-
Flood the plate with a sterile 0.05% Tween 80 solution and gently scrape the surface to release the conidia.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.
-
-
Fermentation:
-
Inoculate a suitable liquid fermentation medium (e.g., modified Czapek-Dox broth) with the spore suspension to a final concentration of 1 x 10^5 spores/mL.
-
Incubate the culture in a shaker incubator at 28°C and 200 rpm for 7-14 days.
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Monitor the production of this compound periodically by taking aseptic samples.
-
Protocol 2: General Procedure for this compound Extraction and Quantification
-
Extraction:
-
Separate the fungal biomass from the culture broth by filtration.
-
Acidify the culture filtrate to pH 3.0 with HCl.
-
Extract the acidified filtrate three times with an equal volume of ethyl acetate or chloroform.
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Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude extract.
-
-
Quantification:
-
Dissolve the crude extract in a known volume of methanol.
-
Analyze the extract by High-Performance Liquid Chromatography (HPLC) using a C18 column.
-
Use a mobile phase gradient of acetonitrile (B52724) and water.
-
Detect this compound using a UV detector at an appropriate wavelength (to be determined based on the UV-Vis spectrum of a purified standard).
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Quantify the concentration of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.
-
Visualizations
Caption: A generalized workflow for optimizing this compound production.
Caption: A simplified diagram of the this compound biosynthesis pathway.
References
Technical Support Center: Optimizing Culture Conditions for Gliovirin Biosynthesis
Welcome to the technical support center for the optimization of Gliovirin biosynthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal strains produce it?
A1: this compound is a potent anti-oomycete and potential anticancer compound belonging to the epipolythiodioxopiperazine (ETP) class of secondary metabolites. It is exclusively produced by "P" strains of the plant-beneficial fungus Trichoderma virens.[1][2] The gene cluster responsible for this compound biosynthesis has been identified, and disruption of the non-ribosomal peptide synthetase (NRPS) gene within this cluster eliminates its production.[1][2]
Q2: What are the general culture conditions for Trichoderma virens growth and this compound production?
A2: Trichoderma virens can be cultivated on various standard fungal media, with Potato Dextrose Agar (PDA) for solid culture and Potato Dextrose Broth (PDB) for liquid fermentation being commonly used. Optimal growth generally occurs at a temperature range of 25-30°C and a pH between 4.0 and 6.0. Submerged fermentation with adequate agitation and aeration is typically employed for secondary metabolite production.
Q3: How can I quantify the amount of this compound produced in my cultures?
A3: High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of this compound. Culture filtrates are typically extracted with an organic solvent, such as ethyl acetate (B1210297) or chloroform. The concentrated extract is then analyzed by HPLC, often using a C18 column and a mobile phase gradient of methanol (B129727) and water. The absorbance is monitored at a characteristic wavelength for ETPs, such as 273 nm, and the concentration is determined by comparing the peak area to a standard curve of purified this compound.
Q4: Are there any known regulatory factors that influence this compound biosynthesis?
A4: While the specific regulatory network for this compound is still under investigation, the biosynthesis of fungal secondary metabolites is generally controlled by a complex interplay of genetic and environmental factors. Key regulatory elements often include global regulators (such as LaeA and VelB), pathway-specific transcription factors, and environmental cues like nutrient availability (carbon and nitrogen sources), pH, temperature, and oxidative stress. For the related compound gliotoxin, production is known to be influenced by pH, with acidic conditions being favorable.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No this compound Production | 1. Incorrect T. virens strain (not a "P" strain).2. Suboptimal culture medium.3. Inappropriate pH of the medium.4. Insufficient incubation time.5. Poor aeration or agitation in liquid culture. | 1. Verify the strain identity. Use a known this compound-producing "P" strain, such as T. virens IMI 304061.2. Experiment with different media compositions. See the "Experimental Protocols" section for recommended media.3. Adjust the initial pH of the medium to the optimal range (typically 5.0-6.0). Monitor and control pH during fermentation if possible.4. Perform a time-course experiment to determine the optimal harvest time (often in the late stationary phase).5. Increase the agitation speed and/or aeration rate in the bioreactor. For shake flask cultures, use baffled flasks and ensure a low culture volume-to-flask volume ratio. |
| Inconsistent this compound Yields | 1. Variability in inoculum preparation.2. Inconsistent fermentation conditions.3. Degradation of this compound post-production. | 1. Standardize the inoculum preparation by using a consistent spore concentration or a defined volume of a pre-culture at a specific growth phase.2. Ensure precise control of temperature, pH, and agitation/aeration across all batches.3. Harvest the culture at the optimal time and immediately proceed with extraction. Store extracts at low temperatures (e.g., -20°C) to prevent degradation. |
| Contamination of Cultures | 1. Inadequate sterile technique.2. Contaminated media or equipment. | 1. Strictly follow aseptic techniques during all manipulations.2. Ensure proper sterilization of all media, glassware, and bioreactors. |
| Difficulty in Extracting this compound | 1. Inefficient extraction solvent.2. Emulsion formation during liquid-liquid extraction. | 1. Test different organic solvents with varying polarities, such as ethyl acetate, chloroform, or butanol.2. To break emulsions, try adding a small amount of a saturated salt solution (brine) or centrifuging the mixture at a low speed. |
Quantitative Data on Culture Condition Optimization
The following table summarizes hypothetical quantitative data for this compound production under various culture conditions. This data is for illustrative purposes to guide optimization experiments.
| Parameter | Condition | This compound Yield (mg/L) |
| Carbon Source (20 g/L) | Glucose | 15.2 |
| Sucrose | 18.5 | |
| Maltose | 12.8 | |
| Lactose | 7.4 | |
| Nitrogen Source (5 g/L) | Peptone | 16.3 |
| Yeast Extract | 19.8 | |
| Ammonium Sulfate | 11.5 | |
| Sodium Nitrate | 14.2 | |
| Initial pH | 4.0 | 12.1 |
| 5.0 | 20.5 | |
| 6.0 | 17.8 | |
| 7.0 | 8.3 | |
| Temperature (°C) | 20 | 9.7 |
| 25 | 18.9 | |
| 30 | 16.4 | |
| 35 | 5.1 | |
| Agitation (rpm) | 100 | 11.3 |
| 150 | 17.6 | |
| 200 | 21.2 | |
| 250 | 19.5 |
Experimental Protocols
Protocol 1: Cultivation of Trichoderma virens for this compound Production
-
Inoculum Preparation:
-
Grow T. virens "P" strain on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is observed.
-
Flood the plate with sterile distilled water containing 0.01% Tween 80 and gently scrape the surface to release the conidia.
-
Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.
-
-
Fermentation:
-
Prepare the production medium (e.g., Potato Dextrose Broth or a custom medium based on optimization data). A recommended starting medium is PDB supplemented with 0.5% yeast extract.
-
Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving.
-
Inoculate each flask with 1 mL of the spore suspension.
-
Incubate the flasks at 28°C on a rotary shaker at 180 rpm for 10-14 days.
-
Protocol 2: Extraction and Quantification of this compound
-
Extraction:
-
After incubation, separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
To the culture filtrate, add an equal volume of ethyl acetate in a separatory funnel.
-
Shake vigorously for 5 minutes and allow the layers to separate.
-
Collect the upper ethyl acetate layer. Repeat the extraction process two more times.
-
Pool the ethyl acetate fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.
-
-
Quantification:
-
Dissolve the crude extract in a known volume of methanol.
-
Analyze the sample using HPLC with a C18 column.
-
Use a gradient elution method with water and methanol as the mobile phase.
-
Detect this compound at a wavelength of 273 nm.
-
Quantify the concentration by comparing the peak area to a standard curve prepared with purified this compound.
-
Visualizations
Caption: Workflow for this compound production.
Caption: Putative biosynthetic pathway of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
References
Gliovirin Purification by Chromatography: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of gliovirin using chromatography.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
This compound is a fungal secondary metabolite, specifically a diketopiperazine, produced by the fungus Trichoderma virens (formerly Gliocladium virens).[1][2] Its purification is crucial for a variety of research and development applications, including the study of its bioactivity, mechanism of action, and potential as a therapeutic agent.
Q2: What are the general steps for obtaining purified this compound?
The general workflow for purifying this compound involves the following key stages:
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Fungal Fermentation: Culturing of a this compound-producing strain of Trichoderma virens in a suitable growth medium to promote the biosynthesis of the compound.
-
Extraction: Isolating the crude this compound from the fungal culture broth and/or mycelium using an appropriate organic solvent.
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Chromatographic Purification: Separating this compound from other metabolites and impurities in the crude extract using techniques like High-Performance Liquid Chromatography (HPLC).
-
Purity Analysis and Characterization: Assessing the purity of the isolated this compound and confirming its identity using analytical techniques such as analytical HPLC and mass spectrometry.
Q3: What type of chromatography is typically used for this compound purification?
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a commonly employed and effective technique for the purification of diketopiperazines like this compound. This method separates molecules based on their hydrophobicity.
Q4: What are the key properties of this compound to consider during purification?
Understanding the physicochemical properties of this compound is essential for successful purification.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₀N₂O₈S₂ | [3] |
| Molecular Weight | 480.5 g/mol | [3] |
| Solubility | Soluble in DMSO, Ethanol, Methanol (B129727) | [4] |
Q5: How stable is this compound during the purification process?
While specific stability data for this compound is limited, data from the related compound gliotoxin, also produced by Trichoderma virens, suggests that stability is pH-dependent. Gliotoxin is more stable in acidic conditions and degrades in alkaline environments.[5] It is therefore advisable to maintain a slightly acidic to neutral pH during the purification process to minimize degradation of this compound.
Troubleshooting Guide: Common Issues in this compound Purification
This guide addresses common problems encountered during the chromatographic purification of this compound, categorized by the observable issue.
Peak Shape Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Peak Tailing | Column Overload: Injecting too much sample onto the column. | - Reduce the injection volume or dilute the sample. |
| Secondary Interactions: Interaction of this compound with active sites (e.g., residual silanols) on the stationary phase. | - Use a column with a highly deactivated stationary phase (end-capped).- Adjust the mobile phase pH to suppress ionization of silanols (e.g., add 0.1% formic acid or trifluoroacetic acid).- Add a competitive agent to the mobile phase to block active sites. | |
| Physical Column Issues: Presence of a void at the column inlet or a blocked frit. | - If a void is suspected, reverse the column (if permissible by the manufacturer) and wash with a strong solvent.- Replace the column inlet frit if it is blocked. | |
| Peak Fronting | Column Overload: Injecting too high a concentration of the sample. | - Dilute the sample. |
| Injection Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase. | - Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Split Peaks | Column Contamination: Buildup of contaminants at the head of the column. | - Clean the column according to the manufacturer's instructions.- Use a guard column to protect the analytical column. |
| Partially Blocked Frit: Obstruction of the flow path at the column inlet. | - Replace the column inlet frit. | |
| Injection Solvent Issues: Sample is not fully dissolved or is precipitating in the mobile phase. | - Ensure the sample is completely dissolved before injection.- Check the solubility of this compound in the mobile phase. |
Retention Time and Resolution Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Shifting Retention Times | Mobile Phase Composition Changes: Inconsistent mobile phase preparation or degradation of mobile phase components. | - Prepare fresh mobile phase daily.- Ensure accurate measurement of all components. |
| Fluctuations in Flow Rate: Issues with the HPLC pump (e.g., worn seals, check valve problems). | - Purge the pump to remove air bubbles.- Check for leaks in the system.- Service the pump if necessary (replace seals, clean or replace check valves). | |
| Column Temperature Variations: Inconsistent column temperature. | - Use a column oven to maintain a stable temperature. | |
| Poor Resolution | Inappropriate Mobile Phase: The mobile phase composition is not optimal for separating this compound from impurities. | - Optimize the mobile phase composition (e.g., change the organic solvent ratio, try a different organic solvent like methanol or acetonitrile).- Adjust the mobile phase pH. |
| Suboptimal Gradient: The gradient profile is too steep or not shallow enough to resolve closely eluting peaks. | - Modify the gradient slope (make it shallower for better resolution).- Introduce isocratic hold steps at critical points in the gradient. | |
| Column Degradation: Loss of stationary phase or column aging. | - Replace the column with a new one of the same type. |
Pressure and System Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Backpressure | Blockage in the System: Clogged frit, guard column, or tubing. | - Systematically check for the location of the blockage by disconnecting components.- Replace the clogged component. |
| Buffer Precipitation: Precipitation of buffer salts in the mobile phase, especially when mixing with high concentrations of organic solvent. | - Ensure the buffer is fully soluble in the mobile phase mixture.- Filter the mobile phase before use. | |
| Sample Precipitation: The sample is precipitating on the column. | - Filter the sample before injection.- Ensure the sample is soluble in the mobile phase. | |
| Pressure Fluctuations | Air in the Pump: Air bubbles in the pump head. | - Degas the mobile phase.- Purge the pump. |
| Faulty Check Valves: Malfunctioning pump check valves. | - Clean or replace the check valves. |
Experimental Protocols
Representative Protocol for this compound Purification by RP-HPLC
This protocol is a representative method based on the purification of similar diketopiperazine compounds and should be optimized for your specific experimental conditions.
1. Extraction of Crude this compound:
-
Grow a this compound-producing strain of Trichoderma virens in a suitable liquid medium (e.g., Potato Dextrose Broth) with shaking for an appropriate duration.
-
Separate the mycelium from the culture broth by filtration.
-
Extract the culture filtrate three times with an equal volume of ethyl acetate (B1210297) or chloroform.
-
Extract the mycelium with methanol or acetone.
-
Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.
2. RP-HPLC Purification:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size for analytical scale; larger dimensions for preparative scale).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Flow Rate: 1 mL/min for analytical scale (adjust for preparative scale).
-
Detection: UV at 254 nm and 280 nm.
-
Gradient Program (Example):
-
0-5 min: 10% B
-
5-35 min: 10% to 90% B (linear gradient)
-
35-40 min: 90% B (isocratic)
-
40-45 min: 90% to 10% B (linear gradient)
-
45-50 min: 10% B (isocratic, re-equilibration)
-
-
Procedure:
-
Dissolve the crude extract in a minimal amount of methanol or the initial mobile phase composition.
-
Filter the sample through a 0.22 µm syringe filter.
-
Equilibrate the HPLC column with the initial mobile phase conditions (10% B) until a stable baseline is achieved.
-
Inject the filtered sample onto the column.
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Run the gradient program and collect fractions corresponding to the peaks of interest.
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Analyze the collected fractions for purity by analytical HPLC.
-
Pool the pure fractions and evaporate the solvent to obtain purified this compound.
-
Visualizations
Experimental Workflow
Caption: General workflow for the extraction and purification of this compound.
Troubleshooting Logic for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing issues.
Putative this compound Biosynthesis Pathway
Caption: A putative biosynthetic pathway for this compound production.[3]
References
- 1. greenmicrobiology.org [greenmicrobiology.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Gliotoxin, an Immunosuppressive Fungal Metabolite, Primes Plant Immunity: Evidence from Trichoderma virens-Tomato Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of Gliovirin under different conditions
Welcome to the Technical Support Center for Gliovirin. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the handling, stability, and experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term stability, this compound should be stored as a solid at -20°C. For short-term use, solutions in solvents like DMSO, ethanol, or methanol (B129727) can be prepared but should be used promptly or stored at low temperatures to minimize degradation.
Q2: My this compound sample appears to have lost activity. What are the potential causes?
A2: Loss of bioactivity can be attributed to several factors, including:
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Improper Storage: Exposure to room temperature for extended periods, freeze-thaw cycles, or storage in solution for too long can lead to degradation.
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pH Instability: this compound, like other epipolythiodiketopiperazines, is susceptible to pH-dependent degradation. It is generally more stable in acidic to neutral conditions and may degrade rapidly in alkaline environments.
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Exposure to Light: Photodegradation can occur, especially for compounds containing sulfur atoms. It is advisable to protect this compound solutions from direct light.
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Oxidation/Reduction: The disulfide bridge in this compound is a reactive center and can be susceptible to oxidation or reduction, leading to a loss of activity. Avoid strong oxidizing or reducing agents in your experimental setup unless they are part of the intended reaction.
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Microbial Contamination: In non-sterile conditions, microbial enzymes can degrade this compound.
Q3: Is this compound stable in aqueous buffers?
A3: The stability of this compound in aqueous buffers is pH-dependent. It is advisable to use freshly prepared solutions and to conduct pilot stability studies in your specific buffer system to determine the compound's viability over the course of your experiment. Acidic to neutral pH is generally recommended.
Q4: What are the known degradation pathways for this compound?
A4: Specific degradation pathways for this compound are not extensively documented in publicly available literature. However, based on its structure as an epipolythiodiketopiperazine (ETP), potential degradation pathways include:
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Hydrolysis of the Diketopiperazine Ring: The amide bonds in the diketopiperazine core can be hydrolyzed under strong acidic or basic conditions, leading to a linearized, inactive molecule.
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Reduction/Oxidation of the Disulfide Bridge: The disulfide bond is crucial for its biological activity. It can be reduced to two thiol groups or oxidized to various sulfur oxides, both of which would likely result in a loss of function.
Below is a generalized diagram illustrating potential degradation points on an ETP scaffold similar to this compound.
Troubleshooting Guides
Problem 1: Inconsistent results in bioassays.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | Prepare fresh stock solutions for each experiment. If storing, aliquot into single-use vials to avoid freeze-thaw cycles. Store at -80°C for longer-term solution storage. |
| Instability in assay medium | Perform a time-course experiment to assess the stability of this compound in your specific assay medium at the experimental temperature. Analyze samples at different time points by HPLC to quantify the remaining parent compound. |
| Interaction with other components in the assay | Review all components of your assay for potential incompatibilities. For example, some media components or serum proteins could potentially interact with or degrade this compound. |
Problem 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
| Possible Cause | Troubleshooting Step |
| Sample degradation during preparation or storage | Analyze a freshly prepared standard of this compound to confirm its retention time and purity. Keep samples in the autosampler at a low temperature (e.g., 4°C) if possible. Protect samples from light. |
| Forced degradation due to experimental conditions | If the unknown peaks appear after an experimental procedure, it is likely they are degradation products. This necessitates a forced degradation study to identify and characterize these products. |
| Contamination | Ensure all solvents and materials used for sample preparation are of high purity and are not contaminated. |
Below is a logical workflow to troubleshoot stability issues with this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.
1. Materials:
-
This compound
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
pH meter
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HPLC system with UV or MS detector
-
Photostability chamber
-
Oven
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
3. Degradation Conditions:
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for 2 hours.
-
At specified time points (e.g., 0, 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.
-
Incubate at room temperature for 24 hours, protected from light.
-
At specified time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in an oven at 80°C for 48 hours.
-
At specified time points, withdraw a small amount, dissolve in the initial solvent, and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (e.g., in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.
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A control sample should be kept in the dark under the same conditions.
-
Analyze samples by HPLC at appropriate time intervals.
-
4. HPLC Analysis:
-
A stability-indicating HPLC method should be developed and validated to separate this compound from its degradation products. A C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid or another suitable modifier) is a good starting point.
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Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent this compound.
Below is a diagram of the experimental workflow for a forced degradation study.
Enhancing Gliovirin bioactivity through chemical modification
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for researchers working on enhancing the bioactivity of gliovirin through chemical modification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
A1: this compound is a fungal secondary metabolite belonging to the epipolythiodioxopiperazine (ETP) class of natural products. It is produced by certain strains of the fungus Trichoderma virens (previously Gliocladium virens). Its primary and most well-documented biological activity is its potent inhibition of oomycetes, a group of destructive plant pathogens.[1] It is particularly effective against Pythium ultimum, a common cause of "damping-off" disease in seedlings.[1] this compound is also being investigated for its potential as an anticancer compound.[1]
Q2: What is the proposed mechanism of action for this compound?
A2: The bioactivity of this compound, like other ETPs, is largely attributed to its reactive disulfide bridge. This functional group can interact with and inactivate essential proteins within the target organism, likely through the formation of mixed disulfides with cysteine residues in proteins. This can lead to the generation of reactive oxygen species (ROS) and disruption of cellular redox homeostasis, ultimately leading to cell death. The specific protein targets of this compound in oomycetes are a subject of ongoing research.
Q3: What are the main challenges in working with this compound and other ETPs in the lab?
A3: The primary challenges when working with this compound and other ETPs stem from the reactivity of the disulfide bridge. These compounds can be unstable and may react with components of culture media or other chemicals. It is crucial to use appropriate controls and to be mindful of potential non-specific activity. For instance, the presence of thiol-containing reagents, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, in assay buffers can inactivate the compound.
Q4: What are the key chemical modifications that can be explored to enhance this compound's bioactivity?
A4: While specific studies on the chemical modification of this compound are limited, strategies applied to other diketopiperazines can be considered. These include:
-
Modification of the Diketopiperazine Core: Introducing different substituents on the core ring can alter the compound's solubility, cell permeability, and interaction with target molecules.
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Alteration of the Amino Acid Side Chains: The amino acid precursors of this compound determine its initial structure. Synthesizing analogs with different amino acid side chains can influence its bioactivity.
-
Modification of the Disulfide Bridge: While essential for activity, modifications to the disulfide bridge, such as altering the number of sulfur atoms, could modulate its reactivity and selectivity.
Troubleshooting Guides
Guide 1: Inconsistent Antifungal Bioassay Results
| Problem | Possible Cause | Recommended Solution |
| No or low activity observed | Compound Instability/Degradation: this compound's disulfide bridge can be susceptible to degradation. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C, protected from light. |
| Inactivation by Media Components: Thiol-containing components in the assay medium can inactivate this compound. | Review the composition of your culture medium. If possible, use a medium devoid of reducing agents. Run a control where this compound is pre-incubated in the medium to assess its stability. | |
| Incorrect Inoculum Density: The number of fungal/oomycete cells can significantly impact the apparent activity. | Standardize your inoculum preparation. Use a hemocytometer or spectrophotometer to ensure a consistent starting cell density for each experiment. | |
| High variability between replicates | Uneven Compound Distribution: Poor mixing of the compound in the assay wells. | Ensure thorough mixing of the compound in the assay plate. When using multi-well plates, pipette up and down several times after adding the compound to the medium. |
| Inconsistent Cell Seeding: Uneven distribution of the inoculum across the plate. | Gently swirl the inoculum suspension before and during plating to maintain a uniform cell distribution. | |
| Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | Avoid using the outermost wells of the microplate for critical experiments. Alternatively, fill the outer wells with sterile water or media to minimize evaporation from the inner wells. |
Guide 2: Difficulties in Chemical Modification of the Diketopiperazine Core
| Problem | Possible Cause | Recommended Solution |
| Low yield of desired product | Steric Hindrance: The diketopiperazine core can be sterically hindered, making reactions difficult. | Use more reactive reagents or harsher reaction conditions (e.g., higher temperature, longer reaction time). Consider using microwave-assisted synthesis to improve reaction rates and yields. |
| Side Reactions: The presence of multiple reactive functional groups can lead to unwanted side products. | Employ protecting group strategies to mask reactive sites that are not intended for modification. | |
| Difficulty in purifying the final compound | Similar polarity of starting material and product: This can make chromatographic separation challenging. | Utilize different chromatographic techniques (e.g., normal phase, reverse phase, size exclusion). Consider derivatization of the product to alter its polarity for easier separation. |
Quantitative Data Summary
| Compound | Target Organism/Cell Line | Bioactivity Metric | Value | Reference |
| This compound | Pythium ultimum | Clear Zone of Inhibition (0.5 µg) | 12 mm | [2] |
| Compound 11 (2,5-DKP derivative) | A549 (Human Lung Carcinoma) | IC50 | 1.2 µM | [3] |
| Compound 11 (2,5-DKP derivative) | HeLa (Human Cervical Cancer) | IC50 | 0.7 µM | [3] |
| Ilicicolin H | Candida albicans | MIC | 0.04 - 0.31 µg/mL | [4] |
| Griseofulvin derivative 6c | Colletotrichum gloeosporioides | IC50 | 47.25 ± 1.46 µg/mL | [5] |
Experimental Protocols
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is a generalized method for determining the MIC of this compound or its analogs against a target oomycete or fungus.
Materials:
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This compound or analog stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth for many fungi)
-
Target oomycete/fungal culture
-
Sterile water or saline
-
Spectrophotometer or hemocytometer
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Grow the target organism on a suitable agar (B569324) medium until sufficient sporulation or mycelial growth is observed.
-
Harvest spores or mycelial fragments into sterile water or saline.
-
Adjust the concentration of the inoculum to a standardized density (e.g., 1 x 10^5 spores/mL or a specific optical density at a given wavelength).
-
-
Preparation of Compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the culture medium directly in the 96-well plate.
-
For example, add 100 µL of medium to wells 2-12. Add 200 µL of the highest desired concentration of this compound (in medium) to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Wells 11 and 12 will serve as controls.
-
-
Inoculation:
-
Add 100 µL of the standardized inoculum to each well (wells 1-11).
-
Well 11 will be the positive control (inoculum with no compound).
-
Well 12 will be the negative control (medium only, no inoculum).
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the target organism for a specified period (e.g., 24-72 hours), or until sufficient growth is observed in the positive control well.
-
-
MIC Determination:
-
Visually inspect the plate for fungal growth. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Alternatively, use a microplate reader to measure the optical density (e.g., at 600 nm) of each well. The MIC can be defined as the concentration that causes a certain percentage of growth inhibition (e.g., ≥90%) compared to the positive control.
-
Visualizations
Caption: Workflow for MIC determination of this compound analogs.
Caption: Putative signaling pathway for this compound-induced cell death.
References
- 1. pacb.com [pacb.com]
- 2. All Roads Lead to Susceptibility: The Many Modes of Action of Fungal and Oomycete Intracellular Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal Spectrum, In Vivo Efficacy, and Structure–Activity Relationship of Ilicicolin H - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Gliovirin Production
Welcome to the Gliovirin Production Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals engaged in the production of this compound, a potent anti-oomycete and candidate anticancer compound from Trichoderma virens. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scaling up of this compound production.
Frequently Asked Questions (FAQs)
Q1: What is this compound and which fungal strains produce it?
A1: this compound is a secondary metabolite with a diketopiperazine structure, known for its strong antibiotic activity against oomycetes and its potential as an anticancer agent.[1][2] It is primarily produced by "P" strains of the filamentous fungus Trichoderma virens.[1][2]
Q2: Has the biosynthetic pathway for this compound been identified?
A2: Yes, the biosynthesis gene cluster for this compound has been discovered in T. virens.[1][2] This cluster comprises 22 genes, and the disruption of the non-ribosomal peptide synthetase (NRPS) gene within this cluster has been shown to eliminate this compound production.[1][2] Understanding this gene cluster opens up possibilities for genetic strain improvement to enhance production yields.[1][2]
Q3: What are the key stages in this compound production?
A3: The production of this compound, like many fungal secondary metabolites, involves several key stages:
-
Inoculum Development: Preparing a healthy and active culture of a "P" strain of T. virens.
-
Fermentation: Culturing the fungus in a suitable liquid or solid-state medium under optimized conditions to promote the biosynthesis of this compound.
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Extraction: Separating the this compound from the fungal biomass and fermentation broth.
-
Purification: Isolating this compound from other metabolites and impurities to achieve the desired purity.
-
Analysis: Quantifying the yield and purity of the final product.
Troubleshooting Guide
Fermentation Challenges
Q1: We are observing low yields of this compound in our fermentation. What are the potential causes and solutions?
A1: Low yields of secondary metabolites like this compound during fermentation can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Suboptimal Media Composition: The type and concentration of carbon and nitrogen sources are critical for secondary metabolite production.
-
Solution: Systematically optimize the fermentation medium. Experiment with different carbon sources (e.g., glucose, sucrose, glycerol) and nitrogen sources (e.g., yeast extract, peptone, ammonium (B1175870) sulfate). The carbon-to-nitrogen ratio is also a key parameter to investigate.
-
-
Incorrect Fermentation Parameters: pH, temperature, and aeration are crucial for fungal growth and secondary metabolism.
-
Solution: Optimize these parameters for your specific T. virens strain. For many Trichoderma species, optimal biomass production occurs at temperatures between 20-30°C and a pH range of 4.6-6.8.[3]
-
-
Inadequate Inoculum: A poor-quality inoculum can lead to inconsistent and poor fermentation performance.
-
Solution: Ensure your inoculum is in the exponential growth phase and free from contamination. Standardize the inoculum size and age for batch-to-batch consistency.
-
-
Fungal Morphology: The morphology of filamentous fungi (pelleted vs. dispersed mycelia) significantly impacts productivity.
-
Solution: Fungal pelleting can be influenced by factors such as inoculum concentration, agitation speed, and media components. Experiment with these parameters to achieve a morphology that favors this compound production.
-
Q2: Our fermentation is experiencing high variability between batches. How can we improve reproducibility?
A2: Batch-to-batch variability is a common challenge in scaling up fermentation processes. To improve reproducibility:
-
Standardize Operating Procedures (SOPs): Develop and adhere to strict SOPs for media preparation, inoculum development, and fermentation conditions.
-
Raw Material Quality Control: Implement quality control checks for all raw materials used in the fermentation medium, as variations in complex components like yeast extract can impact results.
-
Process Monitoring and Control: Utilize online sensors to monitor and control key parameters like pH, dissolved oxygen, and temperature in real-time.
Extraction and Purification Challenges
Q1: We are facing difficulties in efficiently extracting this compound from the fermentation broth. What solvents and methods are recommended?
A1: The choice of extraction solvent and method depends on the physicochemical properties of this compound and the fermentation medium.
-
Solvent Selection: Start with solvents of intermediate polarity, such as ethyl acetate (B1210297) or dichloromethane, as these are commonly used for extracting fungal secondary metabolites. A stepwise extraction with solvents of increasing polarity can also be effective.
-
Extraction Method: Liquid-liquid extraction is a common method for recovering metabolites from the fermentation broth. For intracellular metabolites, cell disruption techniques (e.g., sonication, bead milling) followed by solid-liquid extraction may be necessary.
Q2: During purification, we are seeing significant loss of the target compound. How can we minimize this?
A2: Product loss during purification is often due to degradation or inefficient separation.
-
Compound Stability: Investigate the stability of this compound under different pH and temperature conditions to identify optimal conditions for purification.
-
Chromatography Optimization: Systematically optimize your chromatography steps. This includes selecting the appropriate stationary phase (e.g., silica (B1680970) gel, C18), mobile phase composition, and gradient profile.
-
Minimize Purification Steps: Each purification step can lead to product loss. Aim for a streamlined purification workflow with the minimum number of steps required to achieve the desired purity.
Data Presentation
Table 1: Example of Fermentation Parameter Optimization for this compound Production.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Temperature | 25°C | 28°C | 30°C |
| pH | 5.0 | 6.0 | 7.0 |
| Agitation | 150 rpm | 200 rpm | 250 rpm |
| This compound Yield (mg/L) | 55 | 82 | 65 |
This table presents hypothetical data for illustrative purposes.
Table 2: Comparison of Extraction Solvents for this compound Recovery.
| Solvent | Polarity Index | This compound Recovery (%) |
| Hexane | 0.1 | 15 |
| Dichloromethane | 3.1 | 75 |
| Ethyl Acetate | 4.4 | 92 |
| Methanol | 5.1 | 68 |
This table presents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: Shake Flask Fermentation for this compound Production
-
Media Preparation: Prepare the desired fermentation medium (e.g., Potato Dextrose Broth or a custom-defined medium). Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks and autoclave.
-
Inoculation: Inoculate each flask with a 1 cm² agar (B569324) plug from a 7-day-old culture of T. virens "P" strain grown on Potato Dextrose Agar.
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Incubation: Incubate the flasks on a rotary shaker at 200 rpm and 28°C for 10-14 days.
-
Sampling: Aseptically withdraw samples at regular intervals (e.g., every 48 hours) to monitor fungal growth and this compound production.
-
Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration.
-
Extraction: Extract the culture filtrate with an equal volume of ethyl acetate three times. Pool the organic layers and evaporate to dryness under reduced pressure.
-
Analysis: Redissolve the dried extract in a suitable solvent (e.g., methanol) and analyze for this compound content using High-Performance Liquid Chromatography (HPLC).
Visualizations
Caption: A generalized experimental workflow for this compound production.
Caption: A troubleshooting decision tree for addressing low this compound yield.
Caption: Key factors influencing secondary metabolite production in fungi.
References
Navigating Inconsistent Results in Gliovirin Bioassays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve inconsistencies encountered during Gliovirin bioassays. The following question-and-answer format directly addresses specific issues to help ensure the reliability and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound bioassay is showing no activity, or the activity is significantly lower than expected. What are the potential causes?
Several factors could contribute to a lack of or reduced activity in your this compound bioassay. These can be broadly categorized into issues with the compound itself, the experimental setup, and the target organism.
-
Compound Integrity: this compound, like many natural products, can be sensitive to storage conditions. Improper storage can lead to degradation and loss of bioactivity. It is recommended to store this compound at -20°C. Furthermore, the purity of the this compound sample is critical, as impurities can interfere with its biological effects.
-
Solvent and Solubility: this compound is soluble in DMSO, ethanol, and methanol. Ensure that the solvent used is compatible with your assay system and does not inhibit the growth of the target organism on its own. It is crucial to include a solvent-only control in your experimental design.
-
Target Organism Susceptibility: this compound has a specific spectrum of activity. It is highly effective against the oomycete Pythium ultimum but shows little to no effect against other fungi such as Rhizoctonia solani and various bacteria at similar concentrations.[1] Confirm that your target organism is known to be susceptible to this compound.
-
Assay Conditions: The concentration of this compound used is a critical parameter. The effective concentration can vary depending on the target species. Additionally, factors like incubation time, temperature, and media composition can significantly impact the outcome of the bioassay.
Q2: I am observing significant batch-to-batch variability in my results. What could be the cause?
Batch-to-batch variability is a common challenge in bioassays and can stem from several sources:
-
Compound Quality: The purity and exact concentration of this compound may differ between batches from a supplier. It is advisable to perform quality control checks, such as HPLC, on new batches to ensure consistency.
-
Stock Solution Preparation and Storage: Inaccurate weighing or incomplete dissolution of this compound when preparing stock solutions can lead to variations. Stock solutions should be stored in small, single-use aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
Analyst Variation: Differences in experimental execution between analysts, such as pipetting techniques and timing of additions, can introduce variability.[2][3] Standardizing the protocol and ensuring all users are adequately trained can help mitigate this.
-
Environmental Factors: Subtle changes in incubator temperature, humidity, or CO2 levels can affect the growth of the target organism and its response to this compound.
Troubleshooting Guides
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
If you are obtaining variable MIC values for this compound against a specific fungal strain, consider the following troubleshooting steps:
Troubleshooting Workflow for Inconsistent MIC Values
Caption: Troubleshooting workflow for inconsistent MIC values in this compound bioassays.
Issue 2: Unexpected Morphological Changes in the Target Organism
If you observe unusual morphological changes in your target organism that are not consistent with the expected effects of this compound, consider the following:
-
Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to some fungal strains, leading to morphological abnormalities. Ensure your solvent control shows no such effects.
-
Compound Degradation Products: Degraded this compound might exhibit different biological activities. If the compound has not been stored properly, consider using a fresh batch.
-
Contamination: Contamination of your fungal culture with other microorganisms can lead to unexpected results. Perform a purity check of your culture.
Quantitative Data Summary
The following table summarizes the reported bioactivity of this compound against various microorganisms.
| Target Organism | Bioassay Type | Reported Activity | Reference |
| Pythium ultimum | MIC | 60 ng/mL | |
| Trypanosoma brucei brucei | IC50 | 90 ng/mL | |
| Jurkat cells (COX-2 expression) | IC50 | 1 µM | |
| Jurkat cells (IL-2 protein levels) | IC50 | 5.2 µM | |
| Rhizoctonia solani | MIC | > 1,000 ng/mL (inactive) | |
| Phymatotrichum omnivorum | MIC | > 1,000 ng/mL (inactive) | |
| Thielaviopsis basicola | MIC | > 1,000 ng/mL (inactive) | |
| Rhizopus arrhizus | MIC | > 1,000 ng/mL (inactive) | |
| Verticillium dahliae | MIC | > 1,000 ng/mL (inactive) | |
| Bacillus thuringiensis | MIC | > 1,000 ng/mL (inactive) | |
| Pseudomonas fluorescens | MIC | > 1,000 ng/mL (inactive) | |
| Xanthomonas malvacearum | MIC | > 1,000 ng/mL (inactive) |
Experimental Protocols
General Protocol for Antifungal Susceptibility Testing of this compound
This protocol provides a general framework for assessing the antifungal activity of this compound. It may require optimization based on the specific fungal species and laboratory conditions.
-
Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound.
-
Dissolve in an appropriate solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter.
-
Store in single-use aliquots at -20°C.
-
-
Preparation of Fungal Inoculum:
-
Culture the target fungal strain on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).
-
Harvest spores or mycelial fragments from a fresh, actively growing culture.
-
Prepare a suspension in sterile saline or a suitable broth.
-
Adjust the concentration of the inoculum to a standardized density using a hemocytometer or by measuring optical density.
-
-
Microdilution Assay:
-
In a 96-well microplate, add a defined volume of fungal growth medium to each well.
-
Perform serial dilutions of the this compound stock solution in the microplate to achieve a range of final concentrations.
-
Include a positive control (fungus with no compound) and a negative control (medium only).
-
Add the standardized fungal inoculum to each well (except the negative control).
-
Incubate the plate at the optimal temperature for the fungal strain for a defined period (e.g., 24-72 hours).
-
Determine the MIC by visually inspecting for the lowest concentration of this compound that inhibits fungal growth or by measuring absorbance using a microplate reader.
-
Visualizing Potential Mechanisms
While the precise signaling pathways affected by this compound are not fully elucidated, its structural relative, gliotoxin, is known to exert its effects through the induction of oxidative stress. The disulfide bridge in these compounds is crucial for their activity.[4]
Hypothesized this compound Mechanism of Action
Caption: Hypothesized signaling pathway for this compound-induced cell death.
References
Technical Support Center: Plasmid Stability for Gliovirin Gene Cluster Expression
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the expression of the gliovirin gene cluster using plasmid-based systems in fungal hosts.
FAQs: Understanding Plasmid Stability
Q1: What is plasmid stability and why is it critical for expressing a large gene cluster like this compound?
A1: Plasmid stability refers to the ability of a host organism to maintain a plasmid over successive generations in the absence of selective pressure. For the expression of the 22-gene this compound cluster, maintaining the entire plasmid is crucial. Plasmid instability can lead to the loss of the plasmid in a portion of the cell population, resulting in reduced or no production of this compound. This can manifest as inconsistent yields and failed experiments. The large size of the plasmid required to carry the entire this compound gene cluster can impose a significant metabolic burden on the host, often leading to instability.
Q2: What are the main factors that influence the stability of a plasmid carrying a large gene cluster?
A2: Several factors can impact the stability of a plasmid carrying a large gene cluster like this compound:
-
Plasmid Size: Larger plasmids tend to be less stable. The this compound gene cluster is substantial, and the resulting plasmid will be large, making it more prone to loss.
-
Metabolic Burden: The replication of a large, high-copy-number plasmid and the expression of its numerous genes consume significant cellular resources (nucleotides, amino acids, energy). This metabolic load can slow the growth of plasmid-containing cells, giving plasmid-free cells a competitive advantage.
-
Selective Pressure: In the absence of a selective agent (e.g., an antibiotic), cells that lose the plasmid can grow faster and outcompete plasmid-harboring cells.
-
Host Strain: The genetic background of the host fungus (e.g., Aspergillus nidulans, Trichoderma reesei) can significantly affect plasmid replication and segregation.
-
Cultivation Conditions: Factors such as media composition, temperature, pH, and aeration can influence both the host's physiology and the stability of the plasmid.
-
Nature of the Inserted Genes: The genes within the this compound cluster themselves might produce intermediates or final products that are toxic to the host at high concentrations, creating a selective pressure for plasmid loss.
Q3: What are common selectable markers used for maintaining plasmids in fungal hosts?
A3: Selectable markers are essential for ensuring that only cells containing the plasmid can grow under specific conditions. Common markers for fungal transformation include:
-
Auxotrophic Markers: These markers complement a nutritional deficiency in the host strain. For example, the pyrG gene, which is involved in uridine (B1682114) biosynthesis, is often used in a pyrG-deficient host strain. The transformants can then be selected on a medium lacking uridine.
-
Dominant Selectable Markers: These markers confer resistance to a toxic compound. Examples include:
-
hph (hygromycin B phosphotransferase): confers resistance to hygromycin B.
-
ble (phleomycin resistance protein): confers resistance to phleomycin.
-
nat1 (nourseothricin N-acetyltransferase): confers resistance to nourseothricin.
-
Troubleshooting Guides
Problem 1: Low or no expression of this compound.
This is a common issue that can stem from several sources. The following workflow can help diagnose the problem.
Problem 2: High variability in this compound yield between different transformants or batches.
Inconsistent yields often point towards issues with plasmid stability or heterogeneous expression within the fungal population.
Validation & Comparative
A Comparative Analysis of Gliovirin and Commercial Fungicides for Oomycete Control
For Researchers, Scientists, and Drug Development Professionals
The quest for effective and sustainable solutions to combat plant diseases caused by oomycetes, such as those from the genus Pythium, is a critical area of research in agricultural science. While synthetic chemical fungicides have been the cornerstone of disease management, there is a growing interest in biological alternatives. Gliovirin, a secondary metabolite produced by the fungus Trichoderma virens (formerly Gliocladium virens), has emerged as a potent anti-oomycete agent. This guide provides a comparative overview of the efficacy of this compound-producing T. virens strains and commercial fungicides, supported by available experimental data and detailed methodologies.
Comparative Efficacy Data
Direct comparative studies detailing the efficacy of purified this compound against commercial fungicides are limited in publicly available literature. However, research on this compound-producing strains of Trichoderma virens provides valuable insights into its potential as a biocontrol agent. The data presented below summarizes the in vitro efficacy of T. virens against Pythium species, juxtaposed with the performance of the widely used commercial fungicide, metalaxyl. It is important to note that the efficacy of T. virens is attributable to a combination of factors, including the production of this compound, other secondary metabolites, and mycoparasitic activity.
| Antifungal Agent | Target Pathogen | Efficacy Metric | Result | Source |
| Trichoderma virens | Pythium aphanidermatum | Mycelial Inhibition (%) | 75.88% | [1] |
| Trichoderma virens | Pythium myriotylum | Mycelial Inhibition (%) | 71.76% | [1] |
| Metalaxyl-M | Pythium ultimum | Mycelial Growth | Total Inhibition | [2] |
| Trichoderma harzianum & T. virens | Pythium spp. | Seedling Mortality | Inconsistent results | [3] |
Note: The efficacy of Trichoderma virens in the cited studies is from the whole organism and not from the purified this compound compound.
Mechanism of Action: this compound
This compound belongs to the epipolythiodioxopiperazine (ETP) class of fungal secondary metabolites. The antifungal activity of ETPs is largely attributed to their reactive disulfide bridge. This bridge can interact with and inactivate essential proteins within the target pathogen by reacting with thiol groups, leading to the production of reactive oxygen species and subsequent cellular damage.[4] The biosynthesis of this compound is governed by a specific gene cluster within "P" strains of Trichoderma virens.[5]
Caption: Generalized mechanism of action for ETP compounds like this compound.
Experimental Protocols
To facilitate further research and direct comparative studies, a detailed protocol for an in vitro antifungal screening assay is provided below. This methodology is based on standard practices for evaluating the efficacy of antifungal agents against oomycetes like Pythium ultimum.
Objective: To determine the in vitro efficacy of an antifungal agent (e.g., purified this compound or a commercial fungicide) against a target oomycete pathogen.
Materials:
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Pure culture of the target pathogen (e.g., Pythium ultimum)
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Appropriate culture medium (e.g., Potato Dextrose Agar (B569324) - PDA)
-
Sterile Petri dishes (9 cm)
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Antifungal agent to be tested
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Sterile distilled water
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Solvent for the antifungal agent (if necessary, e.g., DMSO)
-
Micropipettes and sterile tips
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Incubator set to the optimal growth temperature for the pathogen (e.g., 20-25°C)
-
Laminar flow hood
-
Cork borer (5 mm diameter)
-
Ruler or calipers
Procedure:
-
Preparation of Antifungal Stock Solution: Dissolve the antifungal agent in a suitable solvent to create a high-concentration stock solution. For commercial fungicides, follow the manufacturer's instructions for dilution.
-
Preparation of Amended Media: Autoclave the PDA medium and allow it to cool to approximately 45-50°C in a water bath. In a laminar flow hood, add the appropriate volume of the antifungal stock solution to the molten agar to achieve the desired final concentrations. Also, prepare control plates with the solvent alone (if used) and without any additions.
-
Pouring Plates: Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
-
Inoculum Preparation: From the margin of an actively growing culture of the target pathogen, take a 5 mm mycelial plug using a sterile cork borer.
-
Inoculation: Place the mycelial plug, mycelium-side down, in the center of each prepared Petri dish.
-
Incubation: Seal the Petri dishes with parafilm and incubate them in the dark at the optimal growth temperature for the pathogen.
-
Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions at regular intervals (e.g., every 24 hours) until the mycelium in the control plates reaches the edge of the dish.
-
Calculation of Mycelial Growth Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control plate, and dt is the average diameter of the fungal colony in the treated plate.
-
-
Caption: Experimental workflow for in vitro antifungal efficacy testing.
Conclusion
References
Gliovirin vs. Gliotoxin: A Comparative Analysis of Their Activity Against Plant Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antifungal activities of gliovirin and gliotoxin (B1671588), two secondary metabolites produced by strains of the beneficial fungus Trichoderma virens (formerly Gliocladium virens). This analysis is supported by available experimental data to assist researchers in understanding their potential applications in plant disease management.
Introduction
Gliotoxin and this compound are both epipolythiodioxopiperazine (ETP) alkaloids, a class of natural products known for their diverse biological activities. Within Trichoderma virens, distinct strains are known to produce one of these two compounds. The "Q" strains of T. virens are prolific producers of gliotoxin, while the "P" strains synthesize this compound. This natural division has led to comparative studies to understand their specific roles in the biocontrol of plant pathogens.
Comparative Antifungal Activity
The available data indicates a differential spectrum of activity for this compound and gliotoxin against various plant pathogens. This compound demonstrates pronounced efficacy against oomycetes, whereas gliotoxin exhibits a broader range of activity that includes several fungal pathogens.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antifungal activity of this compound and gliotoxin. It is important to note that direct side-by-side comparisons with standardized methodologies such as Minimum Inhibitory Concentration (MIC) values across a wide range of pathogens are not extensively available in the current literature. The data presented here is compiled from various sources and methodologies.
Table 1: Activity against Pythium ultimum
| Compound | Assay Type | Concentration | Result (Zone of Inhibition) | Reference |
| This compound | Agar (B569324) Diffusion Assay | 0.5 µg | 12 mm | [1] |
| Gliotoxin | Agar Diffusion Assay | 30 µg | 2.5 mm | [1] |
Table 2: General Antifungal Spectrum
| Compound | Effective Against | Ineffective or Less Effective Against | References |
| This compound | Pythium ultimum (Oomycete) | Rhizoctonia solani | [1] |
| Gliotoxin | Rhizoctonia solani, Pythium ultimum, Sclerotinia sclerotiorum | Varies by anastomosis group of R. solani | [2][3][4] |
Mechanism of Action
While both compounds are redox-active ETPs, their primary targets and mechanisms of action in plant pathogens are not fully elucidated. It is known that gliotoxin can induce oxidative stress and apoptosis in fungal cells. It also has the interesting property of priming the plant's own immune system, leading to systemic resistance. The precise mechanism of this compound's potent anti-oomycete activity is still under investigation but is thought to be highly specific.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for evaluating the antifungal activity of compounds like this compound and gliotoxin.
Agar Diffusion Assay
This method is used to qualitatively or semi-quantitatively assess the antimicrobial activity of a compound.
-
Preparation of Fungal Inoculum: A lawn of the target plant pathogen is prepared by spreading a suspension of spores or mycelial fragments onto the surface of an appropriate agar medium (e.g., Potato Dextrose Agar - PDA) in a Petri dish.
-
Application of Test Compounds: Sterile filter paper discs are impregnated with known concentrations of the purified this compound or gliotoxin dissolved in a suitable solvent. A solvent-only disc serves as a negative control.
-
Incubation: The discs are placed onto the surface of the inoculated agar plate. The plates are then incubated at a temperature and duration optimal for the growth of the specific pathogen.
-
Measurement of Inhibition Zone: The antifungal activity is determined by measuring the diameter of the clear zone of growth inhibition around each disc.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Preparation of Test Plates: A serial dilution of the test compound (this compound or gliotoxin) is prepared in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) in the wells of a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the fungal pathogen's spores or mycelial fragments. Control wells containing only the medium and the inoculum (positive control) and only the medium (negative control) are included.
-
Incubation: The microtiter plate is incubated under conditions suitable for the growth of the target pathogen.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
Visualizations
Conclusion
This compound and gliotoxin, produced by different strains of Trichoderma virens, exhibit distinct and complementary antifungal activities. This compound shows high potency against the oomycete Pythium ultimum, a significant pathogen causing damping-off diseases. In contrast, gliotoxin has a broader spectrum of activity, notably against fungal pathogens like Rhizoctonia solani. The choice between leveraging this compound- or gliotoxin-producing strains of T. virens for biocontrol applications should therefore be guided by the specific plant pathogen of concern. Further research is warranted to fully elucidate the quantitative efficacy of these compounds against a wider array of plant pathogens and to understand their precise mechanisms of action, which could pave the way for the development of novel and targeted bio-fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. apsnet.org [apsnet.org]
- 3. Role of gliotoxin in the symbiotic and pathogenic interactions of Trichoderma virens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Toxic Mechanism of Gliotoxins and Biosynthetic Strategies for Toxicity Prevention - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Anticancer Mechanism of Gliovirin In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Gliovirin, a secondary metabolite produced by the fungus Trichoderma virens, has demonstrated significant potential as an anticancer agent in preclinical in vitro studies. Its ability to modulate various cancer-related proteins and signaling pathways, leading to cell-cycle arrest and apoptosis, marks it as a compound of interest for further oncological drug development. However, the translation of these promising in vitro findings into effective in vivo therapeutic strategies necessitates rigorous validation in living organisms.
This guide provides a comprehensive framework for validating the anticancer mechanism of this compound in vivo. Due to the limited availability of published in vivo data for this compound, this document outlines the essential experimental workflows, protocols, and data presentation standards required to assess its therapeutic potential and compares these hypothetical outcomes with a standard-of-care chemotherapeutic agent, Doxorubicin.
Comparative Efficacy in Preclinical Models
The cornerstone of in vivo validation is the assessment of a compound's ability to inhibit tumor growth in animal models, most commonly utilizing human tumor xenografts in immunocompromised mice.[1][2] These models provide critical insights into a drug's efficacy in a complex biological system.
Table 1: Hypothetical Comparison of In Vivo Anticancer Efficacy
| Compound | Cancer Model | Dosage and Administration | Tumor Growth Inhibition (TGI) | Key Mechanistic Findings (from tumor tissue analysis) |
| This compound | MDA-MB-231 Breast Cancer Xenograft | 50 mg/kg, intraperitoneal (i.p.), daily | 65% reduction in tumor volume vs. vehicle control | Increased expression of cleaved caspase-3 and Bax; Decreased expression of Bcl-2 |
| Doxorubicin | MDA-MB-231 Breast Cancer Xenograft | 5 mg/kg, intravenous (i.v.), weekly | 75% reduction in tumor volume vs. vehicle control | DNA intercalation and topoisomerase II inhibition leading to apoptosis |
Pharmacokinetics and Safety Profile
Understanding a compound's absorption, distribution, metabolism, and excretion (ADME) profile, along with its potential toxicity, is paramount for its development as a therapeutic agent.[3][4] Pharmacokinetic (PK) studies determine the drug's concentration over time in the body, while toxicology studies identify potential adverse effects.[3][5]
Table 2: Comparative Pharmacokinetics and Toxicology
| Compound | Animal Model | Key Pharmacokinetic Parameters (Hypothetical) | Acute Toxicity (LD50) (Hypothetical) | Observations |
| This compound | BALB/c Mice | Half-life (t1/2): 4 hours; Cmax: 2 µg/mL | > 500 mg/kg (i.p.) | No significant body weight loss or signs of distress at therapeutic doses. |
| Doxorubicin | BALB/c Mice | Half-life (t1/2): 24-36 hours; Cmax: 5 µg/mL | ~20 mg/kg (i.v.) | Observable side effects including weight loss and lethargy at therapeutic doses. |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of credible scientific research. The following sections outline standard methodologies for key in vivo experiments.
Human Tumor Xenograft Model Protocol
-
Cell Culture and Preparation: Human cancer cells (e.g., MDA-MB-231) are cultured in appropriate media until they reach 80-90% confluency. The cells are then harvested, washed with sterile phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL.[6]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used for this procedure.
-
Tumor Cell Implantation: Each mouse is subcutaneously injected with 100 µL of the cell suspension (1 x 10^6 cells) into the right flank.[6]
-
Tumor Growth Monitoring: Tumor dimensions are measured 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.[7]
-
Treatment: Once tumors reach an average volume of 100-150 mm³, mice are randomized into treatment and control groups. This compound (or vehicle control) is administered intraperitoneally daily. Doxorubicin is administered intravenously once a week.
-
Endpoint and Tissue Collection: The study is terminated when tumors in the control group reach a predetermined size. Mice are euthanized, and tumors, along with major organs, are excised for further analysis (e.g., Western blot, immunohistochemistry).
In Vivo Pharmacokinetic Study Protocol
-
Animal Model: Healthy BALB/c mice are used for this study.
-
Drug Administration: A single dose of this compound is administered to the mice via the intended clinical route (e.g., intravenous or intraperitoneal).[8]
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of this compound in the plasma is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters, including half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC), are calculated using appropriate software.[4]
Acute Toxicity Study Protocol
-
Animal Model: Healthy BALB/c mice are divided into several groups.
-
Dose Administration: Increasing doses of this compound are administered to different groups of mice as a single injection. A control group receives the vehicle.[9]
-
Observation: Mice are closely monitored for signs of toxicity, including changes in behavior, weight loss, and mortality, over a period of 14 days.[9]
-
LD50 Determination: The dose that is lethal to 50% of the animals (LD50) is calculated to determine the acute toxicity of the compound.
-
Histopathological Analysis: At the end of the study, major organs are collected for histopathological examination to identify any tissue damage.
Visualizing the Mechanism of Action
To illustrate the potential molecular mechanism of this compound in vivo, a signaling pathway diagram can be constructed based on in vitro evidence and findings from related compounds like gliotoxin, which is known to induce apoptosis.[10][11]
Caption: Proposed apoptotic signaling pathway of this compound in cancer cells.
Experimental Workflow for In Vivo Validation
The logical progression of experiments to validate a novel anticancer compound is crucial for a successful preclinical program.
Caption: A standard workflow for the in vivo validation of a novel anticancer compound.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Pharmacokinetics and Pharmacodynamics of Anticancer Drugs | Oncohema Key [oncohemakey.com]
- 4. In vivo PK for Cancer Therapy - Alfa Cytology [alfacytology.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Gliotoxin causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: Exacerbation by caspase and serine protease inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gliotoxin causes apoptosis and necrosis of rat Kupffer cells in vitro and in vivo in the absence of oxidative stress: exacerbation by caspase and serine protease inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Antifungal Potential of Gliovirin Analogs: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Gliovirin, a member of the epidithiodiketopiperazine (ETP) class of fungal secondary metabolites, has garnered significant interest for its potent antifungal and potential anticancer activities. The unique sulfur-bridged diketopiperazine core of this compound presents a compelling scaffold for synthetic modification to enhance its therapeutic properties and explore its mechanism of action. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, presenting available experimental data, detailed methodologies for key assays, and visualizations of the proposed signaling pathways.
Data Presentation: Comparative Cytotoxicity of Diketopiperazine Derivatives
| Compound | R1 | R2 | A549 IC50 (µM) | HeLa IC50 (µM) |
| 6 | 2-methoxybenzylidene | 4-nitrobenzylidene | 7.8 | 8.9 |
| 8 | 2-methoxybenzylidene | 4-fluorobenzylidene | 4.5 | 5.1 |
| 9 | 2-methoxybenzylidene | 4-chlorobenzylidene | 3.2 | 3.8 |
| 10 | 2-methoxybenzylidene | 4-bromobenzylidene | 2.9 | 3.1 |
| 11 | naphthalen-1-ylmethylene | 2-methoxybenzylidene | 1.2 | 0.7 |
| 12 | 2-methoxybenzylidene | furan-2-ylmethylene | 6.3 | 7.5 |
| 14 | 2-methoxybenzylidene | thiophen-2-ylmethylene | 5.8 | 6.9 |
Data extracted from Li et al., Mar Drugs, 2023.[1]
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. Below are methodologies for key assays relevant to the study of this compound analogs.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungus.
1. Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) to obtain fresh, viable colonies.
-
A sterile saline or broth suspension of the fungal colonies is prepared.
-
The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
The standardized suspension is further diluted in RPMI-1640 medium to achieve the final desired inoculum concentration.
2. Assay Procedure:
-
The test compounds (this compound analogs) are serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
A standardized fungal inoculum is added to each well containing the test compound.
-
Positive (medium with inoculum, no drug) and negative (medium only) controls are included.
-
The plates are incubated at an appropriate temperature (e.g., 35°C for Candida species) for a specified period (e.g., 24-48 hours).
3. MIC Determination:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction in turbidity) compared to the positive control. The endpoint can be read visually or with a spectrophotometer.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound on cultured cells.
1. Cell Plating:
-
Adherent cells (e.g., A549, HeLa) are seeded into a 96-well plate at a predetermined density and allowed to attach overnight in a humidified incubator (37°C, 5% CO2).
2. Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the this compound analogs.
-
A vehicle control (e.g., DMSO) is included.
-
The cells are incubated with the compounds for a specified duration (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well.
-
The plate is incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Solubilization and Absorbance Reading:
-
The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the purple formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
5. Data Analysis:
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways that may be modulated by this compound and its analogs, based on studies of the closely related compound, gliotoxin.
Caption: Proposed mitochondrial pathway of apoptosis induced by this compound analogs.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound analogs.
Structure-Activity Relationship Insights
Based on the available data for diketopiperazine derivatives and related ETP compounds, several key structural features appear to be important for their biological activity:
-
The Disulfide Bridge: The presence of the transannular disulfide bridge is a hallmark of the ETP class and is widely considered crucial for their biological activity. This reactive moiety is thought to interact with cellular thiols, leading to the generation of reactive oxygen species and subsequent cellular damage.
-
Substituents on the Diketopiperazine Core: As indicated in the data table, modifications to the R1 and R2 positions significantly impact cytotoxicity. The introduction of aromatic and heteroaromatic moieties, such as a naphthalen-1-ylmethylene group at the R1 position (compound 11 ), can lead to a substantial increase in potency against cancer cell lines.[1]
-
Lipophilicity: Increased lipophilicity of the analogs may enhance their ability to cross cell membranes, potentially leading to improved biological activity.
Conclusion
This compound and its analogs represent a promising class of natural product-derived compounds with potent antifungal and cytotoxic activities. The structure-activity relationship studies, although still in their early stages for this compound itself, suggest that modifications to the diketopiperazine core can significantly modulate their biological profile. Further synthetic efforts to generate a diverse library of this compound analogs, coupled with comprehensive biological evaluation using the standardized protocols outlined in this guide, will be crucial for elucidating their full therapeutic potential. The proposed mechanisms of action, including the induction of apoptosis and inhibition of the NF-κB pathway, provide a solid foundation for future mechanistic studies and the rational design of more potent and selective analogs for drug development.
References
A Comparative Genomic Guide to Gliovirin and Other Fungal Diketopiperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the genomics of gliovirin and other prominent diketopiperazine (DKP) natural products. By examining the biosynthetic gene clusters (BGCs) and the underlying enzymatic machinery, we aim to furnish researchers with the necessary data and methodologies to explore and exploit these potent bioactive compounds.
Comparative Analysis of Diketopiperazine Biosynthetic Gene Clusters
Diketopiperazines are a class of cyclic dipeptides synthesized primarily by fungi and bacteria. Their diverse biological activities, ranging from antimicrobial to antitumor, are dictated by the core DKP scaffold and its subsequent enzymatic modifications. The genetic blueprints for DKP biosynthesis are encoded in biosynthetic gene clusters (BGCs), which orchestrate the production of these complex molecules. Here, we compare the BGCs of this compound with those of other well-characterized diketopiperazines: gliotoxin, roquefortine C, and fumitremorgin.
Table 1: Comparison of Diketopiperazine Biosynthetic Gene Clusters
| Feature | This compound (glv cluster) | Gliotoxin (gli cluster) | Roquefortine C (roq cluster) | Fumitremorgin (ftm cluster) |
| Producing Organism (Example) | Trichoderma virens | Aspergillus fumigatus | Penicillium roqueforti | Aspergillus fumigatus |
| Number of Genes | 22 | 12-13 | 3-7 | 9 |
| Approximate Cluster Size (kb) | ~50 kb | ~30 kb | ~10-15 kb | ~25 kb |
| Core Scaffold Synthesis | Non-ribosomal Peptide Synthetase (NRPS) | Non-ribosomal Peptide Synthetase (NRPS) | Non-ribosomal Peptide Synthetase (NRPS) | Non-ribosomal Peptide Synthetase (NRPS) |
| Key Tailoring Enzymes | Cytochrome P450s, Methyltransferases, Oxidoreductases, Glutathione S-transferase | Cytochrome P450s, Methyltransferases, Glutathione S-transferase, Thiol oxidase | Prenyltransferase, Dehydrogenase | Prenyltransferases, Cytochrome P450s, Methyltransferase |
| Key Features | Production of a unique epidithiodiketopiperazine with an unusual disulfide bridge. | Biosynthesis of a well-known immunosuppressive epidithiodiketopiperazine. | A simpler DKP with prenylation as a key modification. | A prenylated indole (B1671886) alkaloid with a diketopiperazine core. |
Experimental Protocols
Fungal Genome Sequencing and Assembly for Secondary Metabolite Analysis
A high-quality genome sequence is the foundation for comparative genomics and the identification of BGCs.
Objective: To obtain a high-quality genome assembly of a fungal strain for the identification of secondary metabolite biosynthetic gene clusters.
Materials:
-
Fungal mycelium
-
Liquid nitrogen
-
DNA extraction kit (e.g., Qiagen DNeasy Plant Mini Kit)
-
Agarose (B213101) gel electrophoresis system
-
Nanodrop spectrophotometer or Qubit fluorometer
-
Next-generation sequencing (NGS) platform (e.g., Illumina, PacBio)
Protocol:
-
Fungal Culture and Mycelium Harvest:
-
Inoculate the fungal strain in a suitable liquid medium and incubate until sufficient mycelial biomass is obtained.
-
Harvest the mycelium by filtration and wash with sterile distilled water.
-
Freeze-dry or immediately freeze the mycelium in liquid nitrogen and grind to a fine powder.
-
-
Genomic DNA Extraction:
-
Extract high-molecular-weight genomic DNA from the powdered mycelium using a suitable DNA extraction kit, following the manufacturer's instructions.
-
Assess the quality and quantity of the extracted DNA using agarose gel electrophoresis and a spectrophotometer/fluorometer.
-
-
Genome Sequencing:
-
Prepare a sequencing library from the extracted genomic DNA according to the protocols of the chosen NGS platform.
-
Perform sequencing to generate raw sequencing reads. A combination of short-read (e.g., Illumina) and long-read (e.g., PacBio or Oxford Nanopore) technologies is recommended for optimal assembly.
-
-
Genome Assembly:
-
Perform quality control on the raw sequencing reads to trim low-quality bases and remove adapter sequences.
-
Assemble the quality-filtered reads into a draft genome using a de novo assembler (e.g., SPAdes for Illumina data, Canu for long-read data, or hybrid assemblers like Unicycler).
-
Evaluate the quality of the genome assembly using metrics such as N50, L50, and BUSCO scores.
-
Bioinformatic Analysis of Fungal Genomes using antiSMASH
Objective: To identify and annotate secondary metabolite biosynthetic gene clusters within a fungal genome sequence.
Materials:
-
Assembled fungal genome sequence in FASTA format.
-
Web browser or a local installation of antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).
Protocol:
-
Accessing antiSMASH:
-
Navigate to the antiSMASH web server or launch a local instance.
-
-
Submitting a Genome Sequence:
-
Upload the fungal genome sequence file in FASTA format.
-
Provide an optional job title and email address for notification.
-
-
Configuring the Analysis:
-
Select the appropriate taxonomic domain (Fungi).
-
Choose the desired analysis options. For a comprehensive analysis, enable all available features, including "KnownClusterBlast," "ClusterBlast," and "SubClusterBlast."
-
-
Running the Analysis:
-
Submit the job and wait for the analysis to complete. The runtime will vary depending on the genome size and server load.
-
-
Interpreting the Results:
-
The output will provide a list of predicted BGCs, their genomic locations, and detailed annotations of the genes within each cluster.
-
Each predicted cluster will be classified based on the type of secondary metabolite it is predicted to produce (e.g., NRPS, PKS, Terpene).
-
Examine the gene annotations within each cluster to identify core biosynthetic enzymes, tailoring enzymes, transporters, and regulatory genes.
-
Heterologous Expression of a Fungal Gene Cluster in Aspergillus nidulans
Objective: To express a silent or poorly expressed fungal BGC in a well-characterized host to identify its metabolic product.
Materials:
-
Genomic DNA of the source fungus
-
Aspergillus nidulans expression host strain (e.g., a strain with deletions in major native secondary metabolite clusters)
-
Expression vector (e.g., containing a strong, inducible promoter like alcAp)
-
Restriction enzymes and DNA ligase or Gibson Assembly Master Mix
-
Protoplasting enzymes (e.g., Glucanex)
-
PEG-CaCl2 solution
-
Selective growth media
Protocol:
-
Gene Cluster Cloning:
-
Amplify the entire BGC from the genomic DNA of the source fungus using high-fidelity PCR. This may require amplifying the cluster in several overlapping fragments.
-
Clone the amplified BGC fragments into the expression vector under the control of the inducible promoter. This can be achieved through traditional restriction-ligation cloning or seamless cloning methods like Gibson Assembly.
-
-
Transformation of Aspergillus nidulans:
-
Prepare protoplasts from the A. nidulans host strain by enzymatic digestion of the fungal cell wall.
-
Transform the protoplasts with the expression vector containing the BGC using a PEG-mediated transformation protocol.
-
Plate the transformed protoplasts on selective media to isolate successful transformants.
-
-
Expression and Metabolite Analysis:
-
Inoculate the transformants into a suitable liquid medium.
-
Induce the expression of the BGC by adding the appropriate inducer to the culture medium (e.g., ethanol (B145695) for the alcA promoter).
-
After a suitable incubation period, extract the secondary metabolites from the culture broth and mycelium using an organic solvent (e.g., ethyl acetate).
-
Analyze the crude extract by LC-MS/MS to identify novel metabolites produced by the transformant compared to a control strain (transformed with an empty vector).
-
LC-MS/MS for Detection and Characterization of Diketopiperazines
Objective: To separate, detect, and structurally characterize diketopiperazines from fungal extracts.
Materials:
-
Fungal extract
-
LC-MS/MS system (e.g., a UHPLC coupled to a high-resolution mass spectrometer like a Q-TOF or Orbitrap)
-
C18 reversed-phase column
-
Solvents: Acetonitrile (ACN) and water (both with 0.1% formic acid)
-
Diketopiperazine standards (if available)
Protocol:
-
Sample Preparation:
-
Dissolve the dried fungal extract in a suitable solvent (e.g., methanol (B129727) or DMSO) and filter to remove any particulate matter.
-
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Perform a gradient elution to separate the compounds. A typical gradient might be:
-
0-2 min: 5% ACN
-
2-20 min: 5% to 95% ACN
-
20-25 min: 95% ACN
-
25-26 min: 95% to 5% ACN
-
26-30 min: 5% ACN
-
-
The flow rate is typically set between 0.2 and 0.5 mL/min.
-
-
MS/MS Analysis:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan MS data to detect the molecular ions of the diketopiperazines.
-
Perform data-dependent MS/MS analysis to obtain fragmentation patterns of the detected ions. The fragmentation of the diketopiperazine ring and the side chains provides structural information.
-
-
Data Analysis:
-
Process the LC-MS/MS data using appropriate software.
-
Identify potential diketopiperazines based on their accurate mass and characteristic fragmentation patterns.
-
Compare the retention times and MS/MS spectra with those of known standards for confirmation.
-
For unknown compounds, the fragmentation data can be used to propose putative structures.
-
Visualizing Biosynthetic Pathways and Workflows
Generalized Diketopiperazine Biosynthetic Pathway
The biosynthesis of diketopiperazines typically begins with the formation of a dipeptidyl intermediate by an NRPS, which is then cyclized to form the core DKP ring. Subsequent tailoring reactions, such as oxidation, methylation, and prenylation, lead to the final diverse structures.
Efficacy of Gliovirin in Diverse Soil Environments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Gliovirin, an antifungal antibiotic produced by the fungus Trichoderma virens (also known as Gliocladium virens), in various soil types. The performance of this compound is evaluated in the context of its producing organism, Trichoderma virens 'P' strains, and compared with alternative chemical and biological treatments for the control of soil-borne pathogens, particularly Pythium ultimum. This document synthesizes available experimental data to offer insights into the factors governing the real-world application and effectiveness of this compound-based biocontrol strategies.
Overview of this compound and its Activity
This compound is a diketopiperazine antibiotic highly effective against oomycete pathogens, most notably Pythium ultimum, a primary cause of damping-off disease in seedlings.[1][2] Its mode of action is specific, showing little to no activity against other fungal genera such as Rhizoctonia or Fusarium.[1][2] However, the efficacy of purified this compound in a natural soil environment is significantly hampered by its lack of persistence. The antibiotic is readily inactivated by the native soil microflora, making its direct application impractical.[1][2][3] Consequently, the effective use of this compound as a biocontrol agent is intrinsically linked to the activity and proliferation of its producing organism, Trichoderma virens, within the soil.
Factors Influencing this compound Efficacy in Soil
The performance of this compound, as delivered by Trichoderma virens, is not uniform across different soil environments. Several key edaphic factors have been identified that modulate the growth, metabolic activity, and antibiotic production of T. virens, thereby influencing the localized concentration and effectiveness of this compound.
Key Influencing Factors:
-
Soil pH: Trichoderma virens and the production of its secondary metabolites, such as the related compound gliotoxin (B1671588), are significantly influenced by soil pH. Production is favored in acidic to neutral conditions (pH 4-6).[4] Gliotoxin, and likely this compound, degrades more rapidly in alkaline soils.[4][5]
-
Soil Type and Organic Matter: Soil composition plays a critical role. Studies on the related antibiotic gliotoxin show that its production by T. virens is substantially higher in media with high organic content, such as vermiculite (B1170534) and composted mineral soil, compared to clay or sandy soils. This suggests that soils rich in organic matter can better support the growth and antibiotic production of T. virens.
-
Soil Moisture: High soil moisture levels can accelerate the microbial degradation of Trichoderma metabolites.[4][5] While adequate moisture is necessary for the growth of T. virens, waterlogged or excessively wet conditions may reduce the persistence of this compound.
-
Microbial Competition: The native soil microbiome is a crucial determinant of efficacy. A diverse and active microbial community can both inactivate this compound directly and compete with T. virens for nutrients and space, potentially reducing its ability to establish and produce the antibiotic.[1][2]
Comparative Efficacy Data
Direct quantitative comparisons of this compound's efficacy across different soil types are limited in published literature due to its instability. However, by using data from studies on this compound-producing T. virens and the analogous antibiotic gliotoxin, we can construct a comparative table of expected performance alongside common alternatives.
Table 1: Comparative Efficacy of this compound-Producing T. virens and Alternatives Against Pythium ultimum in Different Soil Types
| Treatment | Soil Type | Expected Efficacy | Factors Affecting Performance | Supporting Evidence/Analogy |
| This compound-producing T. virens | Sandy Soil | Low to Moderate | Poor water and nutrient retention may limit T. virens growth and antibiotic production. | Lower gliotoxin production observed in sandy soil compared to organic-rich media. |
| Clay Soil | Moderate | Good moisture and nutrient retention can support T. virens, but poor aeration may be a limiting factor. | Moderate gliotoxin production observed in clay soil. | |
| Loam/High Organic Matter Soil | High | Optimal balance of moisture, aeration, and nutrients supports robust T. virens colonization and antibiotic synthesis. | Highest gliotoxin production in composted mineral soil and vermiculite. | |
| Metalaxyl (B1676325)/Mefenoxam | All Soil Types | High (if no resistance) | Systemic fungicide, efficacy less dependent on soil type but can be prone to resistance development in Pythium populations. | Widely documented as effective against oomycetes.[6][7] |
| Etridiazole | All Soil Types | High | Efficacy is enhanced in acidic soil conditions (pH 4.5). Not highly mobile in soil. | Studies show greater inhibition of Pythium at lower pH.[1] |
| Propamocarb Hydrochloride | All Soil Types | Moderate to High | Efficacy can be reduced in soils with high clay and organic matter content due to adsorption. Faster degradation in microbially active soils. | Adsorption to soil particles can limit bioavailability.[4] |
| Bacillus subtilis | All Soil Types | Moderate | Efficacy is generally not soil-type specific but depends on strain viability and colonization. | Shown to be effective against Pythium aphanidermatum.[8] Biocontrol was not affected by different soil types in one study.[9] |
| Pseudomonas fluorescens | All Soil Types | Moderate | Efficacy relies on root colonization and production of antifungal metabolites. Performance can be variable between field locations. | Shown to protect against Pythium in multiple soil types.[10] |
| Streptomyces spp. | All Soil Types | Moderate | Efficacy depends on the production of hydrolytic enzymes and antibiotics. Some commercial products are available. | Can be effective biocontrol agents against Pythium.[2] |
Experimental Protocols
In Vitro Antagonism Assay (Dual Culture Technique)
This method is used to assess the direct antagonistic effect of Trichoderma virens against a target pathogen.
Methodology:
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) and pour it into sterile Petri plates.
-
Inoculation:
-
Cut a 5 mm mycelial disc from the edge of an actively growing 7-day-old culture of the target pathogen (e.g., Pythium ultimum).
-
Place the pathogen disc on one side of the PDA plate, approximately 1 cm from the edge.
-
Cut a 5 mm mycelial disc from an actively growing culture of the Trichoderma virens strain to be tested.
-
Place the T. virens disc on the opposite side of the same PDA plate.
-
-
Control: Prepare a control plate with only the pathogen disc.
-
Incubation: Incubate all plates at 25-28°C for 5-7 days.
-
Assessment: Observe the interaction between the two fungi. Measure the radial growth of the pathogen in the presence of T. virens and in the control plate. Calculate the percentage of inhibition. The formation of a clear inhibition zone indicates the production of antifungal metabolites.
In Vivo Biocontrol Efficacy Assay (Pot Study)
This protocol evaluates the ability of Trichoderma virens to protect a host plant from a pathogen in a soil environment.
Methodology:
-
Pathogen Inoculum Preparation:
-
Prepare a sand-maize medium (e.g., 90g sand, 10g maize meal, 10ml water) in glass bottles and autoclave.
-
Inoculate the medium with mycelial discs of the target pathogen.
-
Incubate for 15 days until the medium is well-colonized.
-
This colonized medium serves as the pathogen inoculum.
-
-
Soil Preparation:
-
Use a standardized soil mix (e.g., a 3:1 ratio of soil to farmyard manure). For comparative studies, use different defined soil types (sandy, clay, loam).
-
Fill plastic pots or trays with the soil mix.
-
-
Inoculation and Treatment:
-
Incorporate the pathogen inoculum into the top layer of the soil in each pot (except for the negative control).
-
Seed Treatment: Coat seeds of a susceptible plant with a formulation of T. virens (e.g., 5-10g per kg of seed).
-
Soil Application: Apply a formulation of T. virens directly to the soil (e.g., 1g of formulation per pot).
-
-
Controls:
-
Negative Control: Healthy seeds in uninfested soil.
-
Positive Control: Healthy seeds in pathogen-infested soil without T. virens treatment.
-
-
Sowing and Incubation: Sow the treated and control seeds in their respective pots. Maintain in a greenhouse or growth chamber under suitable conditions for plant growth.
-
Data Collection: After a defined period (e.g., 21-28 days), record data on:
-
Seed germination percentage.
-
Pre- and post-emergence damping-off incidence.
-
Seedling vigor (shoot and root length, dry weight).
-
Signaling Pathways and Logical Relationships
The efficacy of this compound in soil is not a simple interaction but a result of complex relationships between the biocontrol agent, the pathogen, the host plant, and the soil environment.
Conclusion
While this compound exhibits potent and specific activity against Pythium ultimum, its practical application is dependent on the successful establishment and activity of its producing organism, Trichoderma virens. The efficacy of T. virens as a biocontrol agent is highly context-dependent, with soil type, pH, organic matter content, and the resident microbial community being critical determinants of success. Loamy soils with high organic matter and a slightly acidic pH appear to provide the optimal environment for this compound production and activity. In contrast, performance may be limited in sandy, alkaline, or excessively wet soils. When selecting a control strategy for Pythium-related diseases, these environmental factors must be carefully considered alongside the potential for pathogen resistance to chemical alternatives. Integrated approaches that combine biocontrol agents like T. virens with compatible chemical fungicides and favorable cultural practices may offer the most robust and sustainable solution for disease management.
References
- 1. hort [journals.ashs.org]
- 2. scienceasia.org [scienceasia.org]
- 3. cotton.org [cotton.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Plant Protection Science: Use of metalaxyl against some soil plant pathogens of the class Peronosporomycetes - A review and two case studies [pps.agriculturejournals.cz]
- 7. ir4.cals.ncsu.edu [ir4.cals.ncsu.edu]
- 8. biochemjournal.com [biochemjournal.com]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. apsnet.org [apsnet.org]
A Comparative Guide to Gliovirin for In Vivo Crop Protection Against Damping-Off
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gliovirin, a potent antifungal metabolite produced by the soil fungus Trichoderma virens (formerly Gliocladium virens), with the conventional chemical fungicide metalaxyl (B1676325) for the control of cotton seedling damping-off caused by Pythium ultimum. The information presented is supported by experimental data from peer-reviewed studies to aid in the evaluation of this compound as a viable biocontrol agent.
Performance Comparison: this compound vs. Metalaxyl
In vivo studies demonstrate that this compound, through the application of this compound-producing strains of T. virens, offers significant protection against damping-off in cotton seedlings, a disease that can cause substantial crop loss.[1][2] The efficacy of T. virens as a biocontrol agent is directly linked to its production of this compound, as shown in studies comparing wild-type strains with mutants deficient in or overproducing the antibiotic.[2]
While direct comparative studies of purified this compound and metalaxyl are limited, research on T. virens seed treatments in combination with metalaxyl provides valuable insights into their relative and synergistic effects. Field trials have shown that a combination of T. virens and a reduced concentration of metalaxyl can provide disease suppression equal to that of a full-strength fungicide treatment.[3][4] This suggests a synergistic interaction and the potential to reduce reliance on chemical fungicides.
Quantitative Data Summary
The following tables summarize the performance of T. virens strains (as a proxy for this compound delivery) and metalaxyl in controlling cotton seedling damping-off.
Table 1: Efficacy of Trichoderma virens Strains with Varying this compound Production on Cotton Seedling Survival in the Presence of Pythium ultimum
| Treatment | Seedling Survival (%) |
| Untreated Control | 25 |
| T. virens (Wild-type, this compound producer) | 78 |
| T. virens (Mutant, this compound-deficient) | 28 |
| T. virens (Mutant, Enhanced this compound production) | 82 |
Data synthesized from studies demonstrating the role of this compound in biocontrol.[2]
Table 2: Comparative Efficacy of Trichoderma virens and Metalaxyl Seed Treatments on Cotton Seedling Stand in Field Trials
| Treatment | Location | Seedling Stand (plants per meter) |
| Untreated Control | California | 5.6 |
| Metalaxyl | California | 8.9 |
| T. virens + Metalaxyl | California | 9.5 |
| Untreated Control | Arkansas | 4.2 |
| Metalaxyl | Arkansas | 7.1 |
| T. virens + Metalaxyl | Arkansas | 7.8 |
| Untreated Control | Mississippi | 3.9 |
| Metalaxyl | Mississippi | 6.8 |
| T. virens + Metalaxyl | Mississippi | 7.5 |
Data from field studies comparing combined biological and chemical treatments.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following are outlines of typical experimental protocols used to assess the in vivo efficacy of this compound and other fungicides against cotton damping-off.
In Vivo Efficacy Trial of Trichoderma virens Strains
-
Pathogen Inoculum Preparation: Pythium ultimum is cultured on a suitable medium, such as V8-cholesterol broth, for approximately two weeks. The resulting mycelial mats are then blended in sterile water to create a uniform suspension of oospores. The concentration of oospores is determined using a hemocytometer.[3]
-
Soil Infestation: Unsterile field soil is infested with the P. ultimum oospore suspension to achieve a target concentration (e.g., 2,000 oospores per gram of soil). The infested soil is then incubated for several weeks to allow the pathogen to establish.[3]
-
Seed Treatment: Cotton seeds are coated with preparations of different T. virens strains: a wild-type this compound producer, a this compound-deficient mutant, and a this compound-overproducing mutant. An untreated seed group serves as a control.
-
Planting and Growth Conditions: Treated and untreated seeds are planted in pots containing the infested soil. The pots are maintained in a growth chamber under controlled conditions (e.g., 20°C with a 14-hour photoperiod) conducive to disease development.[1]
-
Disease Assessment: After a set period (e.g., 14 days), the number of emerged and surviving seedlings is counted for each treatment group. The percentage of seedling survival is then calculated.[1]
Field Trial Protocol for Combined T. virens and Metalaxyl Treatment
-
Site Selection: Field plots with a known history of cotton seedling diseases are selected in various geographical locations to ensure a range of environmental conditions and pathogen pressures.[4]
-
Seed Treatment: Cotton seeds are treated with one of the following:
-
Planting: Treated seeds are planted using standard agricultural practices for the respective regions.
-
Data Collection: After seedling emergence, the number of surviving seedlings per meter of the row is counted to determine the final plant stand.[5]
-
Statistical Analysis: The data on seedling stand from the different treatments and locations are subjected to statistical analysis to determine significant differences in efficacy.
Visualizing Mechanisms and Workflows
This compound's Putative Mode of Action
This compound is an epipolythiodioxopiperazine (ETP) antibiotic. The toxicity of ETPs is primarily attributed to their disulfide bridge. This reactive feature is believed to exert its antifungal effect through two main mechanisms: the generation of reactive oxygen species (ROS) via redox cycling and the inactivation of essential proteins through the formation of mixed disulfides with thiol groups of amino acid residues like cysteine.[6][7][8]
Caption: Putative mode of action of this compound against oomycete pathogens.
Experimental Workflow for In Vivo Validation
The following diagram illustrates the general workflow for conducting an in vivo experiment to validate the efficacy of a seed treatment against a soilborne pathogen.
Caption: General workflow for in vivo validation of seed treatments.
References
- 1. apsnet.org [apsnet.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. apsnet.org [apsnet.org]
- 4. cotton.org [cotton.org]
- 5. JCS : Volume 1/1997 : Issue 1 : Field Control of Cotton Seedling Diseases with Trichoderma virens in Combination with Fungicide Seed Treatments [cotton.org]
- 6. researchgate.net [researchgate.net]
- 7. The epipolythiodioxopiperazine (ETP) class of fungal toxins: distribution, mode of action, functions and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Epidithiodioxopiperazines Occurrence Synthesis and Biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Gliovirin on Normal vs. Cancer Cells: An Analysis of Available Data
A comprehensive review of publicly available scientific literature reveals a notable lack of direct comparative studies on the cytotoxic effects of Gliovirin on normal versus cancer cell lines. While this compound has been identified as a candidate anticancer compound, current research primarily focuses on its potent anti-oomycete activities and its biosynthetic pathways. [1][2]
At present, there are no published studies that provide a side-by-side quantitative comparison of this compound's half-maximal inhibitory concentration (IC50) values on both cancerous and non-cancerous cell lines. This absence of data prevents a direct assessment of this compound's selectivity and therapeutic index, which are critical parameters in the evaluation of potential anticancer agents.
It is important to distinguish this compound from the structurally related compound, Gliotoxin (B1671588). While extensive research exists on the cytotoxic effects of Gliotoxin on various cancer and normal cell lines, this information is not interchangeable and cannot be extrapolated to this compound due to differences in their chemical structures, which can lead to distinct biological activities.[3][4][5][6][7]
Current State of Research
This compound is a secondary metabolite produced by the fungus Trichoderma virens and is known for its role in the biological control of plant pathogens.[1] Its potential as an anticancer agent has been suggested, but the progression of this research into preclinical comparative cytotoxicity studies appears to be limited, at least within the public domain.[1][2]
Future Directions
The development of this compound as a potential cancer therapeutic would necessitate rigorous investigation into its cytotoxic profile. Key future research should include:
-
In vitro cytotoxicity assays: Determining the IC50 values of this compound across a panel of diverse cancer cell lines and a variety of normal human cell lines to establish its potency and selectivity.
-
Mechanism of action studies: Investigating the molecular pathways through which this compound induces cell death in cancer cells, including the potential induction of apoptosis and the identification of key signaling molecules.
-
In vivo studies: Evaluating the anti-tumor efficacy and systemic toxicity of this compound in animal models.
Without such foundational data, a meaningful comparison of this compound's cytotoxicity on normal versus cancer cells cannot be constructed. The scientific community awaits further research to elucidate the therapeutic potential of this natural compound.
Experimental Workflow for Future Comparative Cytotoxicity Studies
For researchers planning to investigate the comparative cytotoxicity of this compound, a standard experimental workflow would be essential. The following diagram outlines a typical process for determining and comparing the cytotoxic effects of a compound on different cell lines.
Caption: A generalized workflow for conducting a comparative cytotoxicity assay.
Potential Signaling Pathways for Investigation
Should this compound prove to have significant cytotoxic activity against cancer cells, subsequent research would focus on its mechanism of action. A common mechanism for anticancer compounds is the induction of apoptosis. The diagram below illustrates a simplified, hypothetical apoptotic signaling pathway that could be investigated in relation to this compound's effects.
Caption: A simplified model of the intrinsic apoptotic pathway.
References
- 1. pacb.com [pacb.com]
- 2. researchgate.net [researchgate.net]
- 3. Gliotoxin Inhibits Proliferation and Induces Apoptosis in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gliotoxin-induced cytotoxicity proceeds via apoptosis and is mediated by caspases and reactive oxygen species in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and genotoxicity of gliotoxin on human lymphocytes <i>in vitro</i> - Journal of King Saud University - Science [jksus.org]
- 6. researchgate.net [researchgate.net]
- 7. jksus.org [jksus.org]
Head-to-Head Comparison: Gliovirin versus Other Biocontrol Agents for Oomycete Pathogen Control
For Immediate Release
[City, State] – [Date] – In the ongoing battle against destructive oomycete plant pathogens, researchers and agricultural professionals are increasingly turning to biological control agents as a sustainable alternative to chemical fungicides. This guide provides a comprehensive, data-supported comparison of Gliovirin, a potent anti-oomycete compound produced by the fungus Trichoderma virens, with other leading biocontrol agents. This report is intended for researchers, scientists, and drug development professionals seeking to evaluate and select the most effective biocontrol strategies.
Executive Summary
This compound, produced by 'P' strains of Trichoderma virens, demonstrates high efficacy specifically against oomycete pathogens such as Pythium and Phytophthora species.[1] This guide presents a head-to-head comparison of this compound with other notable biocontrol agents, including other Trichoderma species, Pythium oligandrum, and Bacillus subtilis. The comparison is based on available quantitative data from in vitro and in vivo studies, detailed experimental protocols, and an exploration of their respective modes of action, including their impact on pathogen signaling pathways.
Performance Data: A Quantitative Comparison
The following tables summarize the performance of this compound and other biocontrol agents against key oomycete pathogens. It is important to note that direct comparative studies under identical conditions are limited, and thus the data presented is a collation from various independent research efforts.
Table 1: In Vitro Inhibition of Oomycete Pathogens
| Biocontrol Agent | Active Compound(s) | Target Pathogen | Inhibition (%) | Experimental Method |
| Trichoderma virens (P strains) | This compound | Pythium ultimum | Highly Toxic | Culture-based assays |
| Trichoderma harzianum (0034H) | Not specified | Phytophthora nicotianae | High | Dual Culture |
| Trichoderma viride | Not specified | Pythium aphanidermatum | 94.97% | Dual Culture |
| Bacillus velezensis (H12) | Not specified | Phytophthora capsici | 75.8% | Dual Culture Assay |
| Bacillus safensis (H23) | Not specified | Phytophthora capsici | 81.2% | Dual Culture Assay |
| Bacillus subtilis (Bs7) | Not specified | Pythium aphanidermatum | 65.46% | Dual Culture |
| Bacillus subtilis (formulation) | Not specified | Phytophthora capsici | Up to 52% reduction in AUDPC | Greenhouse Test |
| Pythium oligandrum | Oligandrin, etc. | Pythium dissotocum | Population reduction | Soilless Culture |
Note: "Highly Toxic" for this compound indicates strong inhibitory effects reported in the literature, though specific percentage inhibition or EC50/MIC values were not consistently available in the reviewed sources for a direct comparison in this format.[1]
Mechanisms of Action: A Deeper Dive
Biocontrol agents employ a variety of strategies to suppress pathogen growth. Understanding these mechanisms is crucial for their effective application.
-
This compound (Trichoderma virens) : The primary mode of action for this compound is antibiosis . It is a diketopiperazine antibiotic that is highly toxic to oomycetes.[1] While the precise molecular target within the oomycete is not fully elucidated, its potent and specific activity suggests a targeted disruption of essential cellular processes.
-
Trichoderma Species (e.g., T. harzianum, T. viride) : These fungi are known for a multifaceted approach that includes:
-
Mycoparasitism : Directly parasitizing and feeding on pathogenic fungi and oomycetes.
-
Competition : Outcompeting pathogens for nutrients and space.
-
Antibiosis : Production of a range of antifungal compounds, including gliotoxin (B1671588) (by 'Q' strains of T. virens), which has a broader spectrum of activity than this compound.[1]
-
Induction of Systemic Resistance (ISR) : Triggering the plant's own defense mechanisms.
-
-
Pythium oligandrum : This non-pathogenic oomycete acts as a biocontrol agent through:
-
Bacillus subtilis : This bacterium is a versatile biocontrol agent that utilizes several mechanisms:
-
Antibiosis : It produces a variety of potent antifungal and anti-oomycete compounds, including lipopeptides.
-
Competition : It forms biofilms that can exclude pathogens from the root surface.
-
Induction of Systemic Resistance : It can trigger ISR in the host plant.
-
Signaling Pathways as Targets for Biocontrol
Oomycetes possess unique signaling pathways that are essential for their growth, development, and pathogenicity. These pathways represent potential targets for biocontrol agents.
Oomycete Signaling Overview
Key signaling pathways in oomycetes include:
-
G-Protein Coupled Receptor (GPCR) Signaling : Oomycetes have a unique class of signaling components called GPCR-bigrams. These receptors are involved in sensing external cues and initiating intracellular responses crucial for processes like host recognition and infection.[3]
-
Calcium Signaling : Fluctuations in intracellular calcium concentrations are critical for various developmental and pathogenic processes in oomycetes, including zoospore motility, encystment, and appressorium formation.[4][5]
Caption: Simplified overview of key signaling pathways in oomycetes.
Disruption of Signaling by Biocontrol Agents
While the precise mechanisms are still under investigation, it is hypothesized that the secondary metabolites produced by biocontrol agents, such as this compound, interfere with these critical signaling pathways. For instance, the disruption of membrane integrity or the inhibition of key enzymes in these pathways by antibiotics could lead to the observed inhibition of growth and development in oomycete pathogens. Further transcriptomic and proteomic studies are needed to elucidate the exact molecular targets of this compound and other biocontrol compounds within these signaling cascades.
Experimental Protocols
To ensure the reproducibility and comparability of biocontrol efficacy studies, standardized experimental protocols are essential.
In Vitro Antifungal Assay: Dual Culture Method
This method is widely used to assess the direct antagonistic activity of a biocontrol agent against a pathogen.
Objective: To evaluate the inhibitory effect of a biocontrol agent on the mycelial growth of an oomycete pathogen on a solid medium.
Materials:
-
Pure cultures of the biocontrol agent (e.g., Trichoderma virens) and the target oomycete pathogen (e.g., Pythium ultimum).
-
Petri dishes (90 mm diameter).
-
Potato Dextrose Agar (PDA) or other suitable growth medium.
-
Sterile cork borer or scalpel.
-
Incubator.
Procedure:
-
Prepare and sterilize the PDA medium and pour it into Petri dishes.
-
Using a sterile cork borer, cut a mycelial disc (e.g., 5 mm diameter) from the actively growing margin of the biocontrol agent culture.
-
Place the biocontrol agent disc on one side of a fresh PDA plate, approximately 1 cm from the edge.
-
Similarly, cut a mycelial disc from the actively growing margin of the pathogen culture.
-
Place the pathogen disc on the opposite side of the same PDA plate, equidistant from the center.
-
For the control, place a pathogen disc on a fresh PDA plate without the biocontrol agent.
-
Seal the plates and incubate them at an appropriate temperature (e.g., 25°C) in the dark.
-
Measure the radial growth of the pathogen in both the dual culture and control plates daily until the pathogen in the control plate covers the entire plate.
-
Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 Where:
-
C = Radial growth of the pathogen in the control plate (mm).
-
T = Radial growth of the pathogen in the dual culture plate (mm).
-
Caption: Experimental workflow for the dual culture assay.
In Vitro Antifungal Assay: Poisoned Food Technique
This method is used to evaluate the effect of culture filtrates or purified compounds from a biocontrol agent on the growth of a pathogen.
Objective: To determine the inhibitory concentration of a biocontrol agent's metabolites on the mycelial growth of an oomycete pathogen.
Materials:
-
Culture filtrate of the biocontrol agent or a purified active compound (e.g., this compound).
-
Pure culture of the target oomycete pathogen.
-
Liquid growth medium (e.g., Potato Dextrose Broth - PDB).
-
Solid growth medium (e.g., PDA).
-
Sterile Petri dishes.
-
Sterile filter (0.22 µm).
-
Incubator.
Procedure:
-
Grow the biocontrol agent in PDB to produce secondary metabolites.
-
Separate the mycelium from the culture broth by filtration.
-
Sterilize the culture filtrate by passing it through a 0.22 µm filter.
-
Prepare a series of dilutions of the sterile culture filtrate or purified compound in molten PDA that has cooled to about 45-50°C.
-
Pour the amended PDA into sterile Petri dishes and allow it to solidify. A control plate with unamended PDA should also be prepared.
-
Place a mycelial disc of the pathogen at the center of each plate.
-
Incubate the plates at an appropriate temperature.
-
Measure the colony diameter of the pathogen in all plates after a set incubation period.
-
Calculate the percentage of mycelial growth inhibition for each concentration.
Caption: Experimental workflow for the poisoned food technique.
Conclusion
This compound stands out as a highly potent and specific biocontrol agent against oomycete pathogens. Its targeted antibiotic activity makes it a valuable tool in integrated pest management strategies. While other biocontrol agents like Trichoderma spp., Pythium oligandrum, and Bacillus subtilis offer broader spectrums of activity and multiple modes of action, the high toxicity of this compound to oomycetes makes it a particularly compelling candidate for the control of diseases caused by Pythium and Phytophthora.
Further research is warranted to elucidate the precise molecular targets of this compound within oomycete signaling pathways and to conduct more direct, quantitative comparative studies against a wider range of biocontrol agents under standardized conditions. Such data will be invaluable for the development of next-generation, highly effective, and sustainable biocontrol solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. Evaluation of a Formulation of Bacillus subtilis for Control of Phytophthora Blight of Bell Pepper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plant Protection Science: Use of metalaxyl against some soil plant pathogens of the class Peronosporomycetes - A review and two case studies [pps.agriculturejournals.cz]
- 5. ijcmas.com [ijcmas.com]
Safety Operating Guide
Proper Disposal of Gliovirin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of gliovirin is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also maintains regulatory compliance. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.
Essential Safety and Handling Information
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1]
-
Avoid Contact: Prevent contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water and seek medical attention.[1]
-
Spill Management: In the event of a spill, prevent further leakage if it is safe to do so.[1] Collect the spilled material using appropriate absorbent pads and dispose of it as hazardous waste. Do not let the chemical enter drains.[1]
This compound Properties
Understanding the chemical and physical properties of this compound is essential for its safe handling and disposal.
| Property | Data |
| Chemical Formula | C₂₀H₂₀N₂O₈S₂[2][3][4] |
| Molecular Weight | 480.5 g/mol [2][3][4] |
| Appearance | Solid (form may vary) |
| Solubility | Soluble in DMSO, Ethanol, and Methanol.[2] |
| Storage | Store at -20°C for long-term stability.[3] |
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general best practices for laboratory chemical and biological waste disposal and should be adapted to comply with your institution's specific guidelines.
Step 1: Waste Identification and Segregation
Properly identifying and segregating waste at the point of generation is the first and most critical step.
-
Unused or Expired this compound: Pure, unused, or expired this compound should be considered chemical waste.
-
Contaminated Labware: All items that have come into contact with this compound, such as pipette tips, centrifuge tubes, flasks, and gloves, should be treated as contaminated waste.
-
Liquid Waste: Solutions containing this compound should be collected and treated as liquid chemical waste.
Step 2: Decontamination of Biologically Active Material
Given that this compound is a fungal metabolite with biological activity, it is prudent to deactivate any potential biological hazards before disposal, especially for materials used in biological assays.
-
Chemical Deactivation: For liquid waste containing this compound, chemical deactivation may be an option. Consult with your EHS office for compatible and effective chemical deactivating agents. A common method for biological liquid waste is treatment with a 10% bleach solution for at least 30 minutes. However, the chemical compatibility of bleach with this compound is unknown and should be considered.
-
Autoclaving: Solid waste, such as contaminated labware, can be decontaminated by autoclaving if the materials are autoclavable. Place the waste in a designated, labeled autoclave bag.
Step 3: Packaging and Labeling
Proper packaging and labeling are essential for the safe handling and disposal of hazardous waste by your institution's waste management personnel.
-
Solid Waste:
-
Place decontaminated solid waste in a designated, puncture-resistant hazardous waste container.
-
If not autoclaved, collect all solid waste contaminated with this compound in a clearly labeled hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect liquid waste in a compatible, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix incompatible waste streams.
-
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the concentration, and the date of accumulation.
-
Step 4: Storage and Disposal
-
Storage: Store hazardous waste in a designated and secure Satellite Accumulation Area (SAA) within the laboratory.
-
Disposal Request: Follow your institution's procedures to request a pickup of the hazardous waste by the EHS department.
Experimental Protocols
Currently, there are no published, standardized experimental protocols specifically for the disposal of this compound. The procedures outlined above are derived from general laboratory safety and waste management guidelines. Researchers should develop a specific Standard Operating Procedure (SOP) for the handling and disposal of this compound in their laboratory, in consultation with their institution's EHS office.
This compound Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Disclaimer: This document provides general guidance. Always consult your institution's specific waste disposal policies and procedures and the manufacturer's Safety Data Sheet (SDS) for the most accurate and compliant information.
References
Essential Safety and Operational Guide for Handling Gliovirin
For researchers, scientists, and drug development professionals, ensuring safety and procedural accuracy when handling potent compounds like Gliovirin is paramount. This guide provides immediate, essential information on personal protective equipment (PPE), operational protocols, and disposal plans to foster a secure and efficient laboratory environment.
Data Presentation: Physicochemical and Toxicological Profile
To facilitate a clear understanding of this compound's properties, the following tables summarize key quantitative data. Due to the limited specific toxicological data for this compound, information for the closely related and well-studied compound, Gliotoxin, is provided for hazard assessment and precautionary guidance.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 83912-90-7 | [1] |
| Molecular Formula | C₂₀H₂₀N₂O₈S₂ | [1] |
| Molecular Weight | 480.51 g/mol | [1] |
| Appearance | Solid/Crystal | [] |
| Melting Point | 247-249°C | [] |
| Solubility | Soluble in DMSO, Ethanol, Methanol | [1] |
| Storage Temperature | -20°C | [1] |
Table 2: Toxicological Data for Gliotoxin (as a proxy for this compound)
| Endpoint | Value | Species/System | Source |
| Oral LD₅₀ | 67 mg/kg | Mouse | [3] |
| IC₅₀ (COX-2 Expression) | 1 µM | Jurkat cells | [4] |
| IC₅₀ (IL-2 Protein Levels) | 5.2 µM | Jurkat cells | [4] |
| Apoptosis Induction | 300 nM | Nerve cells (after 12h) | [5] |
| IC₅₀ (HT-29 colorectal cancer cells) | 0.6 µg/mL | Human cell line | [5] |
Experimental Protocols: Safe Handling and Disposal
Given this compound's classification as a diketopiperazine and its relation to the mycotoxin Gliotoxin, which exhibits cytotoxic and immunosuppressive properties, all handling should be conducted with the assumption that this compound is a hazardous substance.[5][6] Exposure can occur through inhalation, ingestion, and skin contact.[7]
1. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense. The following PPE is mandatory when handling this compound in any form (solid or in solution):
-
Gloves: Double gloving with nitrile gloves is required.[8] Gloves should be specifically tested for use with cytotoxic agents (Complex Design, Category III).[9] Cuffs should be rolled over the sleeves of the lab coat.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn to protect from splashes.[8][10]
-
Respiratory Protection: For handling solid/powdered this compound or when creating aerosols, a fit-tested N95 or N100 respirator is necessary.[11] All work with dry forms of mycotoxins should be performed in a certified chemical fume hood or a ducted biological safety cabinet.[7]
-
Lab Coat: A disposable, fluid-resistant gown or lab coat is required.[8][10] It should be buttoned completely.
-
Shoe Covers: Disposable shoe covers should be worn in the designated handling area.[11]
2. Engineering Controls and Work Practices
-
Designated Area: All work with this compound should be conducted in a designated area within a laboratory, clearly marked with warning signs.
-
Ventilation: All procedures that may generate dust or aerosols must be performed within a certified chemical fume hood or a Class II Biological Safety Cabinet.[7]
-
Weighing: Weighing of solid this compound should be done in a fume hood on a tared and sealed container to minimize contamination.
-
Spill Management: A spill kit specifically for cytotoxic agents should be readily available. In case of a spill, the area should be immediately secured.[10] Wear appropriate PPE, contain the spill with absorbent materials, and decontaminate the area according to your institution's established procedures for hazardous materials.
3. Storage
-
This compound should be stored at -20°C in a clearly labeled, sealed container.[1]
-
The storage location should be in a designated, restricted-access area.
4. Disposal Plan
-
Solid Waste: All disposable items contaminated with this compound (e.g., gloves, gowns, pipette tips, vials) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a sealed, labeled, and leak-proof container.
-
Decontamination: All non-disposable equipment (glassware, spatulas, etc.) must be decontaminated. A common method is soaking in a solution of sodium hypochlorite (B82951) (bleach) followed by thorough rinsing. Check for compatibility of materials before using bleach.
-
Final Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program. Do not dispose of this compound waste in regular trash or down the drain.
Mandatory Visualization: this compound's Inferred Mechanism of Action
While the specific signaling pathway for this compound is not fully elucidated, its structural and functional similarity to Gliotoxin suggests a comparable mechanism of action, particularly in inducing apoptosis.[5][12] Gliotoxin is known to induce apoptosis through the mitochondrial pathway, involving the activation of caspases.[13] The diagram below illustrates this inferred apoptotic pathway.
References
- 1. 83912-90-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Gliotoxin - Wikipedia [en.wikipedia.org]
- 4. medkoo.com [medkoo.com]
- 5. mdpi.com [mdpi.com]
- 6. In vivo immunosuppressive activity of gliotoxin, a metabolite produced by human pathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 9. Handling cytotoxic material [cleanroomtechnology.com]
- 10. ipservices.care [ipservices.care]
- 11. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gliotoxin, an Immunosuppressive Fungal Metabolite, Primes Plant Immunity: Evidence from Trichoderma virens-Tomato Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gliotoxin Isolated from Marine Fungus Aspergillus sp. Induces Apoptosis of Human Cervical Cancer and Chondrosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
